Selnoflast potassium
Description
Properties
CAS No. |
2260969-37-5 |
|---|---|
Molecular Formula |
C20H28KN3O3S |
Molecular Weight |
429.6 g/mol |
IUPAC Name |
potassium (1-ethylpiperidin-4-yl)sulfonyl-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl)azanide |
InChI |
InChI=1S/C20H29N3O3S.K/c1-2-23-11-9-16(10-12-23)27(25,26)22-20(24)21-19-17-7-3-5-14(17)13-15-6-4-8-18(15)19;/h13,16H,2-12H2,1H3,(H2,21,22,24);/q;+1/p-1 |
InChI Key |
MKLRQXHTYFRPSC-UHFFFAOYSA-M |
Canonical SMILES |
CCN1CCC(CC1)S(=O)(=O)[N-]C(=O)NC2=C3CCCC3=CC4=C2CCC4.[K+] |
Origin of Product |
United States |
Foundational & Exploratory
Selnoflast potassium mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action: Selnoflast Potassium
Introduction
This compound (formerly RO7486967) is an orally active, potent, selective, and reversible small molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a critical component of the innate immune system, responsible for detecting a wide array of pathogenic and endogenous danger signals.[2][3] Its aberrant activation is implicated in a broad spectrum of inflammatory disorders.[2] Selnoflast is designed to directly block the activity of the NLRP3 protein, thereby preventing the downstream inflammatory cascade.[4] This document provides a detailed overview of the mechanism of action of selnoflast, summarizing key signaling pathways, quantitative pharmacological data, and relevant experimental protocols.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a multi-step process that serves to amplify the innate immune response.[3] It integrates various stress and danger signals, culminating in the release of potent pro-inflammatory cytokines.[3]
Activation Stimuli: The NLRP3 protein remains in an inactive state within the cell's cytoplasm until it encounters an activation signal.[3] It can be activated by a diverse range of agents, including:
-
Pathogen-Associated Molecular Patterns (PAMPs): Components from viruses and bacteria.[3]
-
Danger-Associated Molecular Patterns (DAMPs): Endogenous signals of cellular stress, such as crystallized molecules (e.g., cholesterol, urate crystals) and inorganic particles.[2][3]
-
Ionic Flux: A common trigger for many stimuli is the efflux of intracellular potassium (K+), leading to low intracellular potassium concentrations.[3][5]
Assembly and Activation Cascade: Upon sensing one of these triggers, the following cascade is initiated:
-
Oligomerization: Activated NLRP3 proteins bind to each other, forming a multi-protein oligomer.[3]
-
ASC Recruitment: This NLRP3 oligomer recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[3]
-
Pro-Caspase-1 Recruitment: The growing complex then attracts pro-caspase-1, an inactive precursor enzyme (zymogen).[3]
-
Caspase-1 Activation: The proximity of pro-caspase-1 molecules within the complex facilitates their auto-cleavage and activation into the active enzyme, caspase-1.[3]
-
Cytokine Processing and Release: Active caspase-1 is responsible for cleaving the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, biologically active forms. These mature cytokines are then released from the cell to propagate the inflammatory signal.[3]
-
Pyroptosis: Active caspase-1 also cleaves Gasdermin D, a protein that forms pores in the cell membrane, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis.[5]
Mechanism of Action of Selnoflast
Selnoflast functions as a direct inhibitor of the NLRP3 protein. By binding to NLRP3, it prevents the initial activation and subsequent oligomerization step, which is essential for the recruitment of the ASC adaptor protein and the formation of a functional inflammasome complex. This targeted inhibition effectively halts the entire downstream signaling cascade, preventing the activation of caspase-1 and the subsequent maturation and release of IL-1β and IL-18.[4] In vitro studies have confirmed that selnoflast is selective for the NLRP3 inflammasome and does not inhibit other inflammasomes like NLRC4 or AIM2.[2]
Pharmacological Data
Data from a Phase 1b, randomized, double-blind, placebo-controlled study in patients with moderate to severe active ulcerative colitis provide key insights into the pharmacokinetics (PK) and pharmacodynamics (PD) of selnoflast.[1][2]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Selnoflast (450 mg QD)
| Parameter | Value | Source |
|---|---|---|
| Time to Max Concentration (Tmax) | 1 hour post-dose | [1][2] |
| Mean Trough Concentration (Ctrough) - Day 1 | 2.55 µg/mL | [1][2] |
| Mean Trough Concentration (Ctrough) - Day 5 | 2.66 µg/mL | [1][2] |
| Steady-State Colon Tissue Concentration | 5-20 µg/g | [1][2] |
The 450 mg once-daily (QD) dose was selected to achieve and maintain concentrations above the 90% inhibitory concentration (IC90) for IL-1β release in both plasma and colon tissue over the entire dosing interval.[1][2]
Table 2: Pharmacodynamic Effects of Selnoflast (450 mg QD) in an Ex Vivo Assay
| Time Point | Mean Inhibition of LPS-stimulated IL-1β Release | Source |
|---|---|---|
| 30 mins to 10 hours post-dose | >95% | [2] |
| Trough (pre-dose on Day 2) | ~91.2% | [2] |
Despite potent inhibition in the ex vivo assay, the study did not find meaningful differences in plasma IL-18 levels or in an IL-1-related gene signature in sigmoid colon tissue in the ulcerative colitis patient population.[1]
Experimental Protocols
Key Experiment: Ex Vivo Whole Blood Stimulation Assay
This assay was a critical component of the Phase 1b clinical trial (NCT04086602) to measure the pharmacodynamic effect of selnoflast directly in patient samples.[2]
Objective: To quantify the inhibitory effect of selnoflast on NLRP3 inflammasome activity by measuring lipopolysaccharide (LPS)-induced IL-1β release from whole blood.
Methodology:
-
Study Design: A randomized, placebo-controlled, investigator- and patient-blinded study was conducted.[2] Nineteen adults with moderate to severe active ulcerative colitis were randomized 2:1 to receive either 450 mg of selnoflast or a placebo orally, once daily, for 7 days.[1][2]
-
Sample Collection: Whole blood samples were collected from patients at pre-specified time points, including pre-dose and multiple points post-administration, to assess the level of inhibition over the dosing interval.
-
Ex Vivo Stimulation: The collected whole blood samples were stimulated with lipopolysaccharide (LPS). LPS acts as a priming signal (Signal 1), upregulating the expression of NLRP3 and pro-IL-1β. The subsequent steps leading to IL-1β release are dependent on NLRP3 activation, which selnoflast is designed to block.
-
Quantification: Following stimulation, the concentration of mature IL-1β released into the plasma was quantified using a validated immunoassay.
-
Analysis: The amount of IL-1β produced in samples from selnoflast-treated patients was compared to that from placebo-treated patients (or baseline levels) to calculate the percentage of inhibition of NLRP3 inflammasome activity.[2]
References
- 1. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceofparkinsons.com [scienceofparkinsons.com]
- 4. forpatients.roche.com [forpatients.roche.com]
- 5. Sensing low intracellular potassium by NLRP3 results in a stable open structure that promotes inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Selnoflast Potassium: A Technical Guide to NLRP3 Inflammasome Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction to Selnoflast Potassium
This compound, also known as RO7486967, is an orally active, potent, selective, and reversible small molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[1][2] Developed to target the underlying inflammatory processes in a variety of diseases, selnoflast has been investigated in clinical trials for conditions such as ulcerative colitis, Parkinson's disease, and moderate to severe asthma.[3][4][5][6] The inhibition of the NLRP3 inflammasome by selnoflast modulates the production of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), offering a targeted therapeutic approach to a range of inflammatory disorders.
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex within the innate immune system that, upon activation by a wide array of stimuli, orchestrates a pro-inflammatory response. Selnoflast is structurally related to MCC950, a well-characterized NLRP3 inhibitor, suggesting a similar mode of action.[7] While the precise binding site of selnoflast on the NLRP3 protein has not been definitively published, it is understood to prevent the assembly and activation of the inflammasome complex. This, in turn, blocks the downstream activation of caspase-1 and the subsequent cleavage and release of mature IL-1β and IL-18. Preclinical data, cited as unpublished results in a clinical trial publication, indicate that selnoflast is selective for the NLRP3 inflammasome, with no inhibitory activity on the AIM2 (Absent in Melanoma 2) and NLRC4 (NLR Family CARD Domain Containing 4) inflammasomes.[8]
Preclinical Data Summary
Preclinical studies have demonstrated the in vitro and in vivo activity of this compound. The available quantitative data from these studies are summarized in the table below.
| Assay/Model | Cell Type/Organism | Parameter | Value | Reference |
| LPS-induced IL-1β Release | Porcine Peripheral Blood Mononuclear Cells (PBMCs) | IC50 | 0.35 µM | [2] |
| Cholesterol Crystal-Induced NLRP3 Inflammasome Activation | In vitro | Potency Comparison | Less potent than MRT-8102 | [4][9][10] |
Clinical Data Summary
A Phase 1b clinical trial in patients with moderate to severe active ulcerative colitis has provided key insights into the pharmacokinetics and pharmacodynamics of this compound.
Pharmacokinetics
Following oral administration of a 450 mg once-daily dose, selnoflast was rapidly absorbed, reaching maximum plasma concentration (Tmax) at 1 hour post-dose.[1][2] The mean trough plasma concentrations (C_trough) were maintained above the IL-1β IC90 level throughout the dosing interval.[1][2]
| Parameter | Day 1 | Day 5 | Reference |
| Tmax | 1 hour | Not Reported | [1][2] |
| Mean C_trough | 2.55 µg/mL | 2.66 µg/mL | [1][2] |
| Sigmoid Colon Concentration (steady state) | Not Applicable | 5-20 µg/g | [1][2] |
Pharmacodynamics
The primary pharmacodynamic effect of selnoflast is the inhibition of IL-1β release. In the Phase 1b ulcerative colitis trial, ex vivo stimulation of whole blood samples from patients treated with selnoflast showed a significant and sustained reduction in IL-1β production.[1][2]
| Parameter | Timepoint | Inhibition of IL-1β Release | Reference |
| Ex vivo stimulated whole blood | Up to 10 hours post-dose | >95% | [2] |
| Ex vivo stimulated whole blood | Over the dosing interval | >90% | [2] |
Despite the robust target engagement demonstrated by the ex vivo data, the clinical trial in ulcerative colitis did not show meaningful changes in sigmoid colon histology or markers of inflammation.[2]
Experimental Protocols
Ex Vivo Whole Blood Stimulation for IL-1β Release
This assay is a key method for assessing the pharmacodynamic activity of selnoflast. While the specific details from the selnoflast clinical trials are not fully published, a general protocol based on available literature is provided below.
Objective: To measure the inhibitory effect of selnoflast on lipopolysaccharide (LPS)-induced IL-1β release in whole blood.
Materials:
-
Freshly drawn whole blood from subjects, collected in sodium heparin tubes.
-
Lipopolysaccharide (LPS) from E. coli.
-
RPMI 1640 medium.
-
96-well cell culture plates.
-
Incubator (37°C, 5% CO2).
-
Centrifuge.
-
ELISA kit for human IL-1β.
Methodology:
-
Blood Collection: Collect whole blood from subjects at specified time points (e.g., pre-dose and various times post-dose).
-
Plating: Within 2 hours of collection, dilute the whole blood 1:1 with RPMI 1640 medium and dispense into 96-well plates.
-
Priming (Signal 1): Add LPS to the wells to a final concentration typically ranging from 10 ng/mL to 1 µg/mL. This step primes the NLRP3 inflammasome by upregulating the expression of NLRP3 and pro-IL-1β.
-
Incubation: Incubate the plates for a period of 4 to 24 hours at 37°C in a 5% CO2 incubator. The ulcerative colitis trial publication mentions a 24-hour incubation with LPS.
-
Sample Collection: After incubation, centrifuge the plates to pellet the blood cells.
-
Cytokine Measurement: Carefully collect the supernatant and measure the concentration of IL-1β using a validated ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of IL-1β release is calculated by comparing the IL-1β levels in post-dose samples to the pre-dose (baseline) samples.
Signaling Pathway and Workflow Diagrams
NLRP3 Inflammasome Activation and Inhibition by this compound
Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Ex Vivo Whole Blood Stimulation Assay
Caption: Workflow for the ex vivo whole blood stimulation assay to measure IL-1β release.
References
- 1. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceofparkinsons.com [scienceofparkinsons.com]
- 4. Monte Rosa Therapeutics Presents Preclinical Data at AHA Scientific Sessions 2025 on the Potential of MRT-8102, a NEK7-directed Molecular Glue Degrader, to Treat Cardiovascular and Cardiometabolic Diseases | INN [investingnews.com]
- 5. isrctn.com [isrctn.com]
- 6. forpatients.roche.com [forpatients.roche.com]
- 7. selnoflast | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. manilatimes.net [manilatimes.net]
The Molecular Target of Selnoflast Potassium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Selnoflast potassium (also known as RO7486967) is an orally active, selective, and reversible small molecule inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1][2][3] The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation, drives the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[4][5] By directly targeting and inhibiting the NLRP3 inflammasome, this compound effectively blocks this inflammatory cascade, positioning it as a promising therapeutic agent for a range of NLRP3-mediated inflammatory diseases.[1][3] This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, available quantitative data, and detailed experimental protocols relevant to its characterization.
Molecular Target: The NLRP3 Inflammasome
The primary molecular target of this compound is the NLRP3 inflammasome, a multi-protein complex within the cytoplasm of immune cells, such as macrophages and monocytes.[3][4] The NLRP3 protein acts as a sensor for a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[4][5]
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) or endogenous cytokines, leading to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[4][5][6]
-
Activation (Signal 2): A second stimulus, such as extracellular ATP, crystalline substances, or toxins, leads to the assembly of the active inflammasome complex.[4][5] This complex consists of the NLRP3 protein, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[4]
Upon assembly, pro-caspase-1 undergoes auto-cleavage to its active form, caspase-1.[4] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell, propagating the inflammatory response.[3][4]
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by directly inhibiting the activation of the NLRP3 inflammasome.[1][3] This inhibition prevents the downstream cascade of events, including caspase-1 activation and the subsequent release of mature IL-1β and IL-18.[3] Preclinical studies have demonstrated that Selnoflast is selective for the NLRP3 inflammasome and does not inhibit other inflammasomes like NLRC4 or AIM2.[7]
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by Selnoflast
Caption: Signaling pathway of NLRP3 inflammasome activation and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Potency of Selnoflast
| Assay Type | Cell Type | Stimulus | Measured Endpoint | IC50 | Citation |
| IL-1β Release Assay | Porcine Peripheral Blood Mononuclear Cells (PBMCs) | LPS | IL-1β release | 0.35 µM | [1] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.
Table 2: Clinical Pharmacokinetics and Pharmacodynamics of Selnoflast (Phase 1b in Ulcerative Colitis)
| Parameter | Value | Dosing Regimen | Population | Citation |
| Dose | 450 mg | Once daily for 7 days | Adults with moderate to severe active ulcerative colitis | [8] |
| Tmax (Median) | 1 hour post-dose | Once daily for 7 days | Adults with moderate to severe active ulcerative colitis | [8] |
| Mean Trough Plasma Concentration (Day 1) | 2.55 µg/mL | Once daily for 7 days | Adults with moderate to severe active ulcerative colitis | [8] |
| Mean Trough Plasma Concentration (Day 5) | 2.66 µg/mL | Once daily for 7 days | Adults with moderate to severe active ulcerative colitis | [8] |
| Sigmoid Colon Tissue Concentration (Day 7) | 5-20 µg/g | Once daily for 7 days | Adults with moderate to severe active ulcerative colitis | [8] |
| Inhibition of IL-1β Release (ex vivo) | >90% | Once daily for 7 days | Adults with moderate to severe active ulcerative colitis | [8] |
Note: Tmax is the time to reach maximum plasma concentration. Trough concentration is the lowest concentration reached by a drug before the next dose is administered.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize NLRP3 inflammasome inhibitors like this compound.
In Vitro NLRP3 Inflammasome Inhibition Assay
This assay is designed to determine the potency of a compound in inhibiting NLRP3 inflammasome activation in a cellular context.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound on NLRP3-mediated IL-1β release.
Cell Lines:
-
Human peripheral blood mononuclear cells (PBMCs)
-
THP-1 human monocytic cell line (differentiated into macrophage-like cells with PMA)
Materials:
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
Test compound (this compound)
-
ELISA kit for human or mouse IL-1β
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[9][11]
-
Compound Treatment: Remove the LPS-containing medium and add fresh medium containing various concentrations of the test compound. Incubate for a predetermined time (e.g., 1 hour).
-
Activation (Signal 2): Add an NLRP3 activator, such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), to the wells and incubate for 1-2 hours.[9][11]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the log of the test compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Caption: A generalized workflow for determining the in vitro inhibitory activity of a compound on the NLRP3 inflammasome.
Ex Vivo Whole Blood Stimulation Assay
This assay is used to assess the target engagement of an NLRP3 inhibitor in a more physiologically relevant matrix after administration to subjects.
Objective: To measure the inhibition of NLRP3-mediated IL-1β release in whole blood samples taken from subjects treated with an NLRP3 inhibitor.
Materials:
-
Whole blood collected in sodium heparin tubes
-
LPS
-
RPMI 1640 medium
-
ELISA kit for human IL-1β
Procedure:
-
Blood Collection: Collect whole blood samples from subjects at various time points before and after drug administration.
-
Dilution and Plating: Dilute the whole blood with RPMI 1640 medium and plate in a 96-well plate.
-
Stimulation: Add LPS to the wells to stimulate IL-1β production and incubate for 24 hours at 37°C.
-
Plasma Separation: Centrifuge the plate and collect the plasma supernatant.
-
IL-1β Quantification: Measure the concentration of IL-1β in the plasma using an ELISA kit.
-
Data Analysis: Calculate the percentage inhibition of IL-1β release at each post-dose time point relative to the pre-dose baseline.
Conclusion
This compound is a potent and selective inhibitor of the NLRP3 inflammasome, a key driver of inflammation in numerous diseases. Its mechanism of action involves the direct blockade of NLRP3 inflammasome assembly and activation, thereby preventing the release of the pro-inflammatory cytokines IL-1β and IL-18. The available quantitative data from both preclinical and clinical studies support its potent inhibitory activity. The experimental protocols outlined in this guide provide a framework for the characterization and evaluation of NLRP3 inflammasome inhibitors like this compound. As research in this field continues, this compound holds significant promise as a targeted therapy for a wide range of inflammatory disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selnoflast (RO7486967, RG-6418, IZD334) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medkoo.com [medkoo.com]
- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 5. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Selnoflast Potassium: A Deep Dive into its Structure-Activity Relationship and Mechanism of Action as a Potent NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Selnoflast potassium (formerly RO7486967, IZD334) is an orally active, potent, and selective small molecule inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1] Developed by Roche, it is currently under investigation for a range of inflammatory and neurodegenerative diseases, including ulcerative colitis, Parkinson's disease, coronary artery disease, and asthma.[2][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, drawing on data from its close analog MCC950, and details its mechanism of action. This document also outlines key experimental protocols for assessing NLRP3 inflammasome inhibition and visualizes critical pathways and workflows to support further research and development in this therapeutic area.
Introduction to this compound and the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system.[4] Upon activation by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18.[4] Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory diseases.
This compound has emerged as a promising therapeutic agent due to its targeted inhibition of this pathway. It belongs to the sulfonylurea class of compounds, sharing a structural scaffold with the well-characterized NLRP3 inhibitor, MCC950.[5]
Structure-Activity Relationship (SAR) of Sulfonylurea-Based NLRP3 Inhibitors
Detailed SAR studies on this compound's direct analogs are not extensively available in the public domain. However, significant insights can be gleaned from the extensive research on its structural analog, MCC950, and other sulfonylurea derivatives.
The core pharmacophore for this class of NLRP3 inhibitors consists of a central sulfonylurea moiety flanked by two aryl or heterocyclic ring systems. For MCC950, these are a furan and a 1,2,3,5,6,7-hexahydro-s-indacene group. This compound possesses a similar tricyclic hydrophobic moiety.
Key SAR findings for the sulfonylurea class of NLRP3 inhibitors include:
-
The Sulfonylurea Moiety: This group is critical for activity, likely involved in key hydrogen bonding interactions within the NLRP3 protein.
-
The Hydrophobic Tricyclic System: The 1,2,3,5,6,7-hexahydro-s-indacene ring system in MCC950 is essential for potent NLRP3 inhibition.[3] This bulky, hydrophobic group is believed to occupy a specific pocket in the NLRP3 protein.
-
The Second Ring System: In MCC950, the isopropyl furan can be substituted with various other groups with only a moderate impact on activity, suggesting this part of the molecule can be modified to fine-tune pharmacokinetic properties without significantly compromising potency.[3]
Quantitative Data on NLRP3 Inhibitors
The following table summarizes key quantitative data for this compound and related NLRP3 inhibitors.
| Compound | Target | Assay System | IC50 | Binding Affinity (KD) | Reference |
| This compound | NLRP3 | Porcine PBMCs (LPS-induced IL-1β release) | 0.35 µM | Not Reported | [1] |
| MCC950 | NLRP3 | Human Monocytes (LPS-induced IL-1β release) | 7.5 nM | 224 nM (recombinant NLRP3ΔLRR) | [6][7] |
| Glibenclamide | NLRP3 | Murine BMDMs (LPS+ATP induced IL-1β release) | Micromolar range | Not Reported | [6] |
| Compound 19 (YQ128 analog) | NLRP3 | Not Specified | 0.12 µM | 84 nM | [2] |
| ZYIL1 (Usnoflast) | NLRP3 | Human THP-1 cells (LPS-induced IL-1β release) | 11 nM | Not Reported | [8] |
| NT-0796 | NLRP3 | Human Whole Blood (LPS-induced IL-1β release) | 6.8 nM | Not Reported | [8] |
Mechanism of Action
This compound and its analogs, like MCC950, are direct inhibitors of the NLRP3 protein. The proposed mechanism of action involves the following steps:
-
Binding to the NACHT domain: MCC950 has been shown to directly bind to the Walker B motif within the NACHT domain of the NLRP3 protein.[9] This domain possesses ATPase activity, which is crucial for inflammasome activation.
-
Inhibition of ATP Hydrolysis: By binding to the Walker B motif, the inhibitor locks the NLRP3 protein in an inactive conformation, preventing the hydrolysis of ATP to ADP.[3]
-
Prevention of Inflammasome Assembly: The inhibition of ATP hydrolysis blocks the conformational changes required for NLRP3 oligomerization and the subsequent recruitment of the adaptor protein ASC and pro-caspase-1.
-
Suppression of Cytokine Release: As a result, the activation of caspase-1 and the processing and release of mature IL-1β and IL-18 are inhibited.
Caption: NLRP3 inflammasome activation pathway and the inhibitory mechanism of this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize NLRP3 inflammasome inhibitors.
In Vitro NLRP3 Inflammasome Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the release of IL-1β from macrophages following NLRP3 activation.
Materials:
-
Murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes.
-
Lipopolysaccharide (LPS).
-
ATP or Nigericin.
-
Test compound (e.g., this compound).
-
Cell culture medium and supplements.
-
ELISA kit for IL-1β.
Protocol:
-
Cell Seeding: Plate BMDMs or differentiated THP-1 cells in a 96-well plate and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Compound Treatment: Pre-incubate the primed cells with various concentrations of the test compound for 30-60 minutes.
-
NLRP3 Activation: Stimulate the cells with a NLRP3 activator, such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value of the test compound by plotting the percentage of IL-1β inhibition against the compound concentration.
Caption: Workflow for an in vitro NLRP3 inflammasome inhibition assay.
Caspase-1 Activity Assay
This assay directly measures the activity of caspase-1, the effector enzyme of the inflammasome.
Materials:
-
Cell lysates from the in vitro inhibition assay.
-
Caspase-1 fluorometric or colorimetric assay kit.
Protocol:
-
Cell Lysis: After the activation step in the in vitro assay, lyse the cells to release intracellular components.
-
Assay Reaction: Add the cell lysate to a microplate well containing the caspase-1 substrate provided in the assay kit.
-
Incubation: Incubate the plate according to the kit's instructions to allow for substrate cleavage by active caspase-1.
-
Signal Detection: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Determine the effect of the test compound on caspase-1 activity.
Cell Viability/Cytotoxicity Assay
It is crucial to assess whether the observed inhibition is due to a specific effect on the NLRP3 inflammasome or general cytotoxicity.
Materials:
-
Cells treated as in the in vitro inhibition assay.
-
MTT, MTS, or LDH release assay kit.
Protocol:
-
Assay Procedure: Perform the chosen viability/cytotoxicity assay on the cells according to the manufacturer's protocol.
-
Data Analysis: Compare the viability of compound-treated cells with control cells to rule out cytotoxic effects.
Conclusion
This compound is a promising NLRP3 inflammasome inhibitor with a mechanism of action rooted in the well-established pharmacology of the sulfonylurea class of compounds. While detailed SAR data for selnoflast's direct analogs remain proprietary, the extensive research on MCC950 provides a strong framework for understanding its key structural requirements for potent and selective NLRP3 inhibition. The experimental protocols outlined in this guide offer a robust starting point for researchers aiming to further investigate this compound or discover novel NLRP3 inhibitors. As clinical trials for this compound progress, a deeper understanding of its therapeutic potential across a range of inflammatory diseases is anticipated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceofparkinsons.com [scienceofparkinsons.com]
- 5. selnoflast | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Structure–Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. inflammasomelab.com [inflammasomelab.com]
The Genesis of Selnoflast Potassium: A Technical Deep Dive into its Discovery and Synthesis
For Immediate Release
Basel, Switzerland – November 11, 2025 – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and synthesis of Selnoflast potassium (IZD334), a potent and selective inhibitor of the NLRP3 inflammasome. Developed to address a range of inflammatory diseases, this compound's journey from a promising chemical scaffold to a clinical-stage compound is a testament to modern medicinal chemistry and targeted drug design.
This compound, with the chemical formula C20H28KN3O3S and a molecular weight of 429.62 g/mol , was originally developed by Inflazome, a company later acquired by Roche. It is also known by the internal codes IZD334 and RO7486967. This document details the scientific endeavors that led to its creation, including the synthetic chemistry, mechanism of action, and key experimental data.
Discovery: A Targeted Approach to NLRP3 Inhibition
The discovery of this compound stemmed from the need for potent and selective inhibitors of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide array of inflammatory disorders.
The development of this compound was built upon the foundation of earlier NLRP3 inhibitors, most notably MCC950. While a potent inhibitor, MCC950 presented opportunities for improvement in terms of pharmacokinetic properties and potential off-target effects. The research team at Inflazome embarked on a medicinal chemistry campaign to develop novel analogs with an improved profile. This effort led to the identification of this compound, a compound that retains the core sulfonylurea pharmacophore responsible for NLRP3 inhibition while incorporating a distinct piperidine moiety.
A key publication, "NLRP3-Inflammasome Inhibition with IZD334 Does Not Reduce Cardiac Damage in a Pig Model of Myocardial Infarction," confirms that the efficacy of IZD334 was evaluated in direct comparison to MCC950. The patent for this compound, detailed in international patent application WO2018116132A1, provides comprehensive information on its structure and synthesis.
Mechanism of Action: Quenching the Inflammatory Cascade
This compound exerts its anti-inflammatory effects by directly and reversibly inhibiting the NLRP3 inflammasome. The activation of the NLRP3 inflammasome is a multi-step process that ultimately leads to the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). This compound intervenes in this pathway, preventing the downstream inflammatory cascade.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Mechanism of Action of Selnoflast Potassium
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental data for this compound, a selective and reversible small molecule inhibitor of the NLRP3 inflammasome.
Chemical Properties and IUPAC Name
This compound (also known as IZD334 and RO7486967) is the potassium salt of the active moiety Selnoflast.[1]
IUPAC Name: potassium ((1-ethylpiperidin-4-yl)sulfonyl)((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)amide[2]
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of Selnoflast and its potassium salt.
| Property | Value | Source(s) |
| This compound | ||
| Molecular Formula | C₂₀H₂₈KN₃O₃S | [1][2][3] |
| Molecular Weight | 429.62 g/mol | [2][3] |
| CAS Number | 2260969-37-5 | [1][2] |
| Selnoflast (Free Base) | ||
| Molecular Formula | C₂₀H₂₉N₃O₃S | [4] |
| Molecular Weight | 391.53 g/mol | [4][5] |
| CAS Number | 2260969-36-4 | [2][5] |
| Solubility (in vitro) | DMSO: 78 mg/mL (199.21 mM)Water: 13 mg/mLEthanol: 11 mg/mL | [5] |
Mechanism of Action: NLRP3 Inflammasome Inhibition
Selnoflast is a potent and selective inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[5][6] The NLRP3 inflammasome is a multi-protein complex within the innate immune system that, upon activation by a wide range of stimuli, orchestrates the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3][6]
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by microbial components (PAMPs) or endogenous danger signals (DAMPs) binding to pattern recognition receptors like Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, resulting in the increased synthesis of inactive NLRP3 and pro-IL-1β/pro-IL-18.
-
Activation (Signal 2): A second, diverse stimulus, such as ATP efflux, lysosomal damage, or ionic flux (e.g., low intracellular potassium), triggers the assembly of the inflammasome complex.[3] The NLRP3 protein oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1.
Activated caspase-1 then cleaves the inactive pro-inflammatory cytokines (pro-IL-1β and pro-IL-18) into their mature, biologically active forms, which are subsequently secreted from the cell to propagate the inflammatory response.[3]
Selnoflast exerts its therapeutic effect by directly inhibiting the NLRP3 protein, thereby preventing the assembly of the inflammasome complex and blocking the entire downstream signaling cascade.[5][6] This leads to a potent reduction in the release of IL-1β and IL-18.
Mandatory Visualization: Signaling Pathway
Caption: NLRP3 Inflammasome pathway and inhibition by Selnoflast.
Experimental Protocols
Ex Vivo Whole Blood Stimulation Assay (Phase 1b Study)
This assay was utilized to assess the pharmacodynamic (PD) target engagement of Selnoflast in a clinical setting.[4]
Objective: To quantify the inhibition of NLRP3-mediated IL-1β release in whole blood from patients treated with Selnoflast.
Methodology:
-
Sample Collection: Whole blood samples were drawn from patients with moderate to severe active ulcerative colitis at various timepoints, both pre-dose (baseline) and post-dose, following oral administration of 450 mg Selnoflast or placebo.[4][5]
-
Stimulation: Immediately after collection, 1 mL of whole blood was added to TruCulture® whole blood collection and culture tubes. These tubes were pre-filled with lipopolysaccharide (LPS) to achieve a final working concentration of 100 ng/mL, which serves as the priming signal (Signal 1) for the NLRP3 inflammasome.[4]
-
Incubation: The tubes were incubated for 24 hours to allow for the synthesis of pro-IL-1β and subsequent activation of the NLRP3 inflammasome and release of mature IL-1β.[4]
-
Supernatant Collection: Following incubation, the tubes were processed to collect the culture supernatant.
-
Quantification: The concentration of secreted IL-1β in the supernatant was measured using a high-sensitivity Single Molecule Array (Simoa®) IL-1β Assay Kit (Quanterix).[4]
-
Data Analysis: The results were expressed as the percentage of inhibition of IL-1β release at each post-dose timepoint compared to the baseline (pre-dose) measurement for each patient.[4]
Mandatory Visualization: Experimental Workflow
Caption: Workflow for the ex vivo whole blood stimulation assay.
In Vitro IL-1β Release Inhibition Assay
In vitro studies were conducted to determine the potency of Selnoflast in inhibiting NLRP3 activation in isolated immune cells.
Objective: To determine the concentration-dependent inhibition of IL-1β release by Selnoflast in stimulated immune cells.
Methodology (General Description):
-
Cell Types: Experiments have been performed using human monocyte-derived macrophages (hMDMs) and porcine peripheral blood mononuclear cells (PBMCs).[4][7]
-
Priming: Cells are typically primed with LPS (Signal 1) to induce the expression of pro-IL-1β and NLRP3.
-
Treatment: Cells are pre-incubated with varying concentrations of Selnoflast or a vehicle control.
-
Activation: An NLRP3 activator, such as nigericin or ATP (Signal 2), is added to the culture to trigger inflammasome assembly and IL-1β release.
-
Quantification: The concentration of IL-1β in the cell culture supernatant is measured, commonly by ELISA or a similar immunoassay.
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC₅₀), representing the drug concentration required to inhibit 50% of the IL-1β release.
Pharmacological and Pharmacokinetic Data
Data Presentation: In Vitro and Clinical Parameters
The following tables summarize key quantitative data from in vitro and clinical studies.
Table 2: In Vitro Pharmacological Activity
| Parameter | Cell Type | Stimulus | Value | Source |
| IC₅₀ (IL-1β Release) | Porcine PBMCs | LPS | 0.35 µM | [7] |
Table 3: Clinical Pharmacokinetic and Pharmacodynamic Parameters (Phase 1b, 450 mg Once Daily)
| Parameter | Description | Value | Source(s) |
| Pharmacokinetics | |||
| Tₘₐₓ | Time to reach maximum plasma concentration | 1 hour post-dose | [4][5] |
| Cₜᵣₒᵤgₕ (Day 1) | Mean trough plasma concentration on Day 1 | 2.55 µg/mL | [4][5] |
| Cₜᵣₒᵤgₕ (Day 5) | Mean trough plasma concentration on Day 5 | 2.66 µg/mL | [4][5] |
| Pharmacodynamics | |||
| IL-1β Inhibition | Inhibition of LPS-stimulated release in whole blood | > 95% (up to 10h post-dose)~90% (at trough) | [4] |
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. INFLAMMASOME INHIBITORS - 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors [drug-dev.com]
- 3. scienceofparkinsons.com [scienceofparkinsons.com]
- 4. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simoa Assay Kits | Quanterix [quanterix.com]
- 7. Monte Rosa Therapeutics Presents Preclinical Data at AHA Scientific Sessions 2025 on the Potential of MRT-8102, a NEK7-directed Molecular Glue Degrader, to Treat Cardiovascular and Cardiometabolic Diseases | INN [investingnews.com]
Selnoflast Potassium: A Deep Dive into Selective NLRP3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selnoflast potassium (formerly known as RO7486967, RG-6418, and IZD334) is an orally active, selective, and reversible small-molecule inhibitor of the NLRP3 inflammasome.[1] Developed by Hoffmann-La Roche, this investigational drug is currently undergoing clinical evaluation for its therapeutic potential in treating a range of inflammatory and neuroinflammatory conditions, including Parkinson's disease, asthma, and previously, ulcerative colitis.[2][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its characterization.
Mechanism of Action: Targeting the Core of Inflammation
This compound exerts its anti-inflammatory effects by directly targeting the NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome, a key component of the innate immune system. The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).
Selnoflast has been shown to bind directly to the NACHT domain of the NLRP3 protein.[4] This interaction is believed to stabilize the inactive conformation of NLRP3, thereby preventing its self-association and the subsequent recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD domain). By inhibiting the assembly of the inflammasome complex, selnoflast effectively blocks the activation of caspase-1, the enzyme responsible for cleaving pro-IL-1β and pro-IL-18 into their active, secreted forms.[3]
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by Selnoflast
Caption: NLRP3 inflammasome activation pathway and the inhibitory mechanism of selnoflast.
Quantitative Data
The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Potency of Selnoflast
| Assay System | Cell Type | Stimulus | Readout | IC50 | Reference |
| IL-1β Release Inhibition | Porcine PBMCs | LPS | IL-1β | 0.35 µM | [5] |
| NLRP3 Inflammasome Inhibition | Human Monocyte-Derived Macrophages | Various | IL-1β | Potent Inhibitor | [1] |
Note: Specific IC50 values in human cells are not publicly available but the compound is described as a potent inhibitor.
Table 2: Clinical Pharmacokinetics and Pharmacodynamics of Selnoflast (Phase 1b, Ulcerative Colitis)
| Parameter | Value | Dosing Regimen | Study Population | Reference |
| Pharmacokinetics | ||||
| Tmax (Time to maximum concentration) | ~1 hour post-dose | 450 mg once daily (QD) | Moderate to severe UC | [6] |
| Mean Trough Plasma Concentration (Day 1) | 2.55 µg/mL | 450 mg QD | Moderate to severe UC | [6] |
| Mean Trough Plasma Concentration (Day 5) | 2.66 µg/mL | 450 mg QD | Moderate to severe UC | [6] |
| Sigmoid Colon Tissue Concentration (Steady State) | 5-20 µg/g | 450 mg QD | Moderate to severe UC | [6] |
| Pharmacodynamics | ||||
| Inhibition of IL-1β Release (ex vivo) | >90% over the dosing interval | 450 mg QD | Moderate to severe UC | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
In Vitro NLRP3 Inflammasome Activation Assay in Human Monocyte-Derived Macrophages (hMDMs)
This assay is crucial for determining the direct inhibitory effect of selnoflast on the NLRP3 inflammasome in a relevant human cell type.
Objective: To measure the dose-dependent inhibition of IL-1β release by selnoflast in LPS-primed hMDMs stimulated with a NLRP3 activator.
Methodology:
-
Isolation and Differentiation of Human Monocytes:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Monocytes are purified from PBMCs by positive selection using CD14 microbeads.
-
Monocytes are differentiated into macrophages by culturing for 5-7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and M-CSF or GM-CSF.[7]
-
-
Cell Plating and Priming:
-
Inhibitor Treatment and NLRP3 Activation:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Cells are incubated with the inhibitor for 30-60 minutes.
-
NLRP3 inflammasome is activated by adding a second stimulus, such as ATP (2-5 mM) for 30-60 minutes or Nigericin (5-20 µM) for 1-2 hours.[9]
-
-
Measurement of IL-1β Release:
-
Cell culture supernatants are collected and centrifuged to remove cellular debris.
-
The concentration of IL-1β in the supernatants is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit or a bead-based immunoassay (e.g., Luminex).
-
-
Data Analysis:
-
The percentage of inhibition of IL-1β release is calculated for each concentration of selnoflast relative to the vehicle-treated control.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by fitting the dose-response data to a four-parameter logistic curve.
-
Experimental Workflow for In Vitro hMDM Assay
Caption: Workflow for in vitro evaluation of selnoflast in hMDMs.
Ex Vivo Whole Blood Stimulation Assay
This assay provides a more physiologically relevant system to assess the inhibitory activity of selnoflast in the context of whole blood, which contains all the cellular and soluble components of blood.
Objective: To measure the inhibition of LPS-induced IL-1β release in whole blood samples from subjects treated with selnoflast.
Methodology:
-
Blood Collection:
-
Whole blood is collected from subjects at various time points before and after the administration of selnoflast or placebo.
-
Blood is collected in tubes containing an anticoagulant such as sodium heparin.
-
-
Ex Vivo Stimulation:
-
Aliquots of whole blood are stimulated with LPS (e.g., 1 µg/mL) in a sterile environment (e.g., 96-well plates).
-
The stimulation is typically carried out for a defined period, for example, 4 to 24 hours, at 37°C in a humidified incubator with 5% CO2.
-
-
Plasma Collection:
-
Following stimulation, the blood samples are centrifuged to separate the plasma.
-
-
Measurement of IL-1β:
-
The concentration of IL-1β in the plasma supernatants is measured using a high-sensitivity immunoassay, such as a commercial ELISA kit or Single Molecule Array (Simoa) technology.
-
-
Data Analysis:
-
The levels of IL-1β in post-dose samples are compared to the pre-dose (baseline) levels for each subject to calculate the percentage of inhibition.
-
The results from the selnoflast-treated group are compared to the placebo-treated group.
-
Selectivity Profile
Selnoflast has been reported to be a selective inhibitor of the NLRP3 inflammasome. In vitro pharmacological studies have shown that selnoflast has no inhibitory activity on two other inflammasomes, the NLRC4 (NLR family CARD domain containing 4) and AIM2 (absent in melanoma-2) inflammasomes.[1][5] However, quantitative data (e.g., IC50 values) for the selectivity against these other inflammasomes are not publicly available and are often cited as "unpublished results".[1][5]
Clinical Development and Future Directions
Selnoflast has been evaluated in a Phase 1b clinical trial in patients with moderate to severe active ulcerative colitis, where it was found to be safe and well-tolerated.[1] While the study demonstrated target engagement with robust inhibition of IL-1β release in an ex vivo whole blood assay, it did not show significant therapeutic effects in this patient population.[1]
Currently, selnoflast is in clinical development for other indications, including Parkinson's disease and asthma.[2][3] The rationale for exploring selnoflast in Parkinson's disease stems from the growing evidence implicating NLRP3 inflammasome activation and subsequent neuroinflammation in the pathogenesis of the disease.[2] Clinical trials are underway to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of selnoflast in individuals with Parkinson's disease.[2]
Conclusion
This compound is a potent and selective NLRP3 inflammasome inhibitor with a well-defined mechanism of action. Preclinical and clinical data have demonstrated its ability to effectively inhibit the production of IL-1β. While its development in ulcerative colitis has not progressed, ongoing clinical trials in Parkinson's disease and asthma will provide further insights into the therapeutic potential of this targeted anti-inflammatory agent. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of immunology and drug discovery who are working on NLRP3 and related inflammatory pathways.
References
- 1. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceofparkinsons.com [scienceofparkinsons.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of human monocyte and macrophage polarization on NLR expression and NLRP3 inflammasome activation | PLOS One [journals.plos.org]
- 8. Frontiers | Apigenin inhibits NLRP3 inflammasome activation in monocytes and macrophages independently of CD38 [frontiersin.org]
- 9. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
The Role of Selnoflast Potassium in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroinflammation, a critical component in the pathogenesis of numerous neurodegenerative diseases, is increasingly being recognized as a viable therapeutic target. The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome has emerged as a key mediator of this inflammatory cascade. Selnoflast potassium (RO7486967), a potent, selective, and orally bioavailable small molecule inhibitor of the NLRP3 inflammasome, is currently under clinical investigation as a potential disease-modifying therapy for Parkinson's disease. This technical guide provides a comprehensive overview of the mechanism of action of Selnoflast, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the underlying signaling pathways.
Introduction to Neuroinflammation and the NLRP3 Inflammasome
Chronic neuroinflammation is a sustained activation of the brain's innate immune system, primarily driven by microglia, the resident immune cells of the central nervous system (CNS). This process is implicated in the progression of a range of neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease.[1][2] A central player in orchestrating this inflammatory response is the NLRP3 inflammasome, a multi-protein complex within microglia.[3][4]
Activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is triggered by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), such as lipopolysaccharide (LPS) or aggregated alpha-synuclein.[3][5] This leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression through the activation of the NF-κB signaling pathway.[6]
-
Activation (Signal 2): A variety of stimuli, including ATP, ionic flux (such as potassium efflux), and lysosomal damage, trigger the assembly of the NLRP3 inflammasome complex.[3][5] This complex consists of the NLRP3 protein, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1.[5]
Once assembled, the NLRP3 inflammasome facilitates the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1.[5] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell, propagating the inflammatory cascade.[5]
This compound: A Targeted NLRP3 Inflammasome Inhibitor
This compound is a brain-penetrant, orally administered small molecule designed to specifically inhibit the NLRP3 inflammasome.[7] Its mechanism of action involves binding to the NLRP3 protein, thereby preventing the assembly of the inflammasome complex.[8] This targeted inhibition is expected to reduce the production and release of the pro-inflammatory cytokines IL-1β and IL-18, thus mitigating microglia-driven neuroinflammation.[8]
Preclinical Rationale
While specific preclinical data for Selnoflast in neuroinflammation models is not extensively published, the rationale for its development is strongly supported by studies using the tool compound MCC950, another potent and selective NLRP3 inhibitor. In various preclinical models of Parkinson's disease, MCC950 has been shown to:
-
Cross the blood-brain barrier.[5]
-
Reduce the activation of the NLRP3 inflammasome in the brain.[5]
-
Decrease the levels of IL-1β.[5]
-
Protect against the loss of dopaminergic neurons.[5]
-
Improve motor function.[5]
These findings with MCC950 provide a strong proof-of-concept for the therapeutic potential of NLRP3 inhibition in neurodegenerative diseases and underpin the clinical development of Selnoflast.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from clinical studies.
Table 1: Pharmacokinetics of this compound (450 mg, single dose) in Ulcerative Colitis Patients[9]
| Parameter | Value | Unit |
| Time to Maximum Concentration (Tmax) | 1 | hour |
| Trough Concentration (Ctrough) - Day 1 | 2.55 | µg/mL |
| Trough Concentration (Ctrough) - Day 5 | 2.66 | µg/mL |
Table 2: Pharmacodynamics of this compound (450 mg) in Ulcerative Colitis Patients[9]
| Biomarker | Method | Result |
| IL-1β Release Inhibition | Ex vivo LPS-stimulated whole blood assay | >95% inhibition |
Clinical Development in Neuroinflammation
Selnoflast is currently being evaluated in a Phase 1b clinical trial (NCT05924243) in participants with early-stage Parkinson's disease.[9]
Phase 1b Study in Parkinson's Disease (NCT05924243)
-
Design: A randomized, double-blind, placebo-controlled, parallel-group study.[9]
-
Primary Objective: To evaluate the safety and tolerability of Selnoflast.[9]
-
Secondary Objectives: To assess the pharmacokinetics and pharmacodynamics of Selnoflast, including target engagement in the brain.[9]
-
Key Biomarker: Neuroinflammation will be assessed using [18F]-DPA-714 Positron Emission Tomography (PET) imaging, which measures the translocator protein (TSPO) expressed on activated microglia.[8]
-
Status: A summary of the final results indicates that the study has been completed and that Selnoflast was well-tolerated and reached its target in the brain.[9] Detailed results are anticipated to be published in 2025.
Experimental Protocols
Ex Vivo IL-1β Release Assay
This protocol is based on the methodology used in the Phase 1b study of Selnoflast in ulcerative colitis.[10]
-
Blood Collection: Whole blood samples are collected from subjects at baseline and at various time points post-dose.
-
Stimulation: Aliquots of whole blood are stimulated with lipopolysaccharide (LPS) to induce the priming and activation of the NLRP3 inflammasome.
-
Incubation: The stimulated blood samples are incubated to allow for the production and release of IL-1β.
-
Cytokine Measurement: The concentration of IL-1β in the plasma supernatant is quantified using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage inhibition of IL-1β release at each post-dose time point is calculated relative to the baseline measurement.
[18F]-DPA-714 PET Imaging for Neuroinflammation
This is a generalized protocol based on the principles of TSPO PET imaging.[11][12][13][14]
-
Radiotracer Synthesis: [18F]-DPA-714 is synthesized and purified under sterile conditions.
-
Subject Preparation: The subject is positioned in the PET scanner, and a transmission scan is performed for attenuation correction.
-
Radiotracer Injection: A bolus of [18F]-DPA-714 is administered intravenously.
-
Dynamic Image Acquisition: Dynamic PET data are acquired for a specified duration (e.g., 60-90 minutes) immediately following radiotracer injection.
-
Arterial Blood Sampling (optional but recommended for full kinetic modeling): Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in the plasma and its metabolites.
-
Image Reconstruction and Analysis: The PET data are reconstructed into a series of images over time. Regions of interest (ROIs) are drawn on the images, and time-activity curves are generated for each ROI.
-
Kinetic Modeling: The time-activity curves are analyzed using pharmacokinetic models to estimate the binding potential (BPND) of [18F]-DPA-714, which is a measure of TSPO density and, by extension, neuroinflammation.
Signaling Pathways and Experimental Workflows
Diagram 1: NLRP3 Inflammasome Activation Pathway in Microglia
Caption: NLRP3 inflammasome signaling cascade and the inhibitory action of Selnoflast.
Diagram 2: Experimental Workflow for Assessing Selnoflast Efficacy
Caption: A generalized workflow for the preclinical and clinical evaluation of Selnoflast.
Conclusion and Future Directions
This compound represents a promising, targeted therapeutic approach for neurodegenerative conditions characterized by neuroinflammation. By specifically inhibiting the NLRP3 inflammasome, Selnoflast has the potential to dampen a key driver of the inflammatory cascade in the CNS. The positive, albeit qualitative, results from the Phase 1b study in Parkinson's disease, demonstrating target engagement in the brain, are encouraging.
Future research should focus on the full disclosure and analysis of the quantitative data from the NCT05924243 trial. These results will be critical in determining the optimal dose, assessing the magnitude of the anti-inflammatory effect in the CNS, and establishing a clear link between NLRP3 inhibition and clinical outcomes in Parkinson's disease. Further long-term studies will be necessary to ascertain whether the observed reduction in neuroinflammation translates into a meaningful disease-modifying effect, slowing the progression of this debilitating disorder. The continued development of Selnoflast and other NLRP3 inhibitors holds significant promise for the future treatment of a wide range of neuroinflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Microglial NLRP3 inflammasome-mediated neuroinflammation and therapeutic strategies in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microglia NLRP3 Inflammasome and Neuroimmune Signaling in Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceofparkinsons.com [scienceofparkinsons.com]
- 6. The role of NLRP3 inflammasome for microglial response to peripheral inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. youtube.com [youtube.com]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 18F-DPA-714 PET Imaging for Detecting Neuroinflammation in Rats with Chronic Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 18F-DPA-714 PET Imaging for Detecting Neuroinflammation in Rats with Chronic Hepatic Encephalopathy [thno.org]
- 13. Evidence of neuroinflammation in fibromyalgia syndrome: a [18F]DPA-714 positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | PET Imaging for Dynamically Monitoring Neuroinflammation in APP/PS1 Mouse Model Using [18F]DPA714 [frontiersin.org]
The NLRP3 Inflammasome Inhibitor Selnoflast Potassium and its Impact on Caspase-1 Activation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selnoflast potassium is a potent, selective, and reversible small molecule inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[1][2][3] The activation of the NLRP3 inflammasome is a critical step in the innate immune response, leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and inducing a form of programmed cell death known as pyroptosis.[2] A key mediator in this pathway is caspase-1, a protease that is activated upon the assembly of the inflammasome complex.[4] This technical guide provides an in-depth analysis of the effect of this compound on caspase-1 activation, focusing on its mechanism of action, quantitative data from relevant assays, and detailed experimental protocols. The "potassium" in this compound refers to its salt form.[5][6]
Mechanism of Action: Indirect Inhibition of Caspase-1
Selnoflast does not directly target caspase-1. Instead, it inhibits the upstream NLRP3 inflammasome, which is responsible for the activation of caspase-1.[2][3] The NLRP3 inflammasome is a multi-protein complex that assembles in response to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[4] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[4] This proximity-induced auto-activation leads to the formation of active caspase-1, which then cleaves its substrates, including pro-IL-1β and pro-IL-18, into their biologically active forms.[4] By inhibiting NLRP3, selnoflast prevents the assembly of the inflammasome complex, thereby blocking the activation of caspase-1 and the subsequent downstream inflammatory events.
Signaling Pathway of NLRP3 Inflammasome Activation and Selnoflast Inhibition
Caption: Selnoflast inhibits NLRP3, preventing inflammasome assembly and subsequent caspase-1 activation.
Quantitative Data on the Effect of this compound
The inhibitory activity of selnoflast is typically quantified by measuring the downstream products of caspase-1 activation, primarily the release of IL-1β.
| Parameter | Cell Type | Stimulus | IC50 / Inhibition | Reference |
| IL-1β Release | Porcine Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | IC50: 0.35 µM | [1] |
| IL-1β Release | Human Whole Blood (ex vivo) | Lipopolysaccharide (LPS) | >95% inhibition at 450 mg QD | [2] |
| IL-1β Release | Human Plasma and Colon Tissue | Not specified | A dose of 450 mg QD was selected to achieve 90% inhibition. | [7] |
Experimental Protocols
The most common method to evaluate the activity of NLRP3 inhibitors like selnoflast is the ex vivo whole blood stimulation assay. This assay measures the production of cytokines in response to inflammatory stimuli in a physiologically relevant environment.
Ex Vivo Whole Blood Stimulation Assay for IL-1β Release
Objective: To measure the inhibitory effect of selnoflast on NLRP3 inflammasome activation by quantifying IL-1β release in LPS-stimulated human whole blood.
Materials:
-
Freshly drawn human whole blood collected in sodium heparin tubes.
-
RPMI 1640 medium.
-
Lipopolysaccharide (LPS) from E. coli.
-
Adenosine triphosphate (ATP) as a secondary stimulus (optional).
-
This compound at various concentrations.
-
Phosphate-buffered saline (PBS).
-
Human IL-1β ELISA kit.
-
96-well cell culture plates.
-
Centrifuge.
-
CO2 incubator (37°C, 5% CO2).
Procedure:
-
Blood Collection and Dilution: Collect whole blood from healthy donors in sodium heparin-containing tubes. The samples should be processed as soon as possible.
-
Cell Plating: In a 96-well plate, add whole blood and the test concentrations of this compound. Include vehicle control (e.g., DMSO) and unstimulated control wells.
-
Pre-incubation: Pre-incubate the plate at 37°C in a 5% CO2 incubator for a specified period (e.g., 1 hour) to allow for compound uptake.
-
NLRP3 Inflammasome Activation:
-
Signal 1 (Priming): Add LPS to the wells to a final concentration (e.g., 100 ng/mL) to prime the NLRP3 inflammasome, inducing the transcription of pro-IL-1β. Incubate for a defined period (e.g., 3 hours).
-
Signal 2 (Activation): For some experimental setups, a second stimulus such as ATP (e.g., 5 mM) is added for a shorter duration (e.g., 30-60 minutes) to robustly activate the NLRP3 inflammasome.
-
-
Sample Collection: After the stimulation period, centrifuge the plates to pellet the blood cells.
-
Cytokine Measurement: Carefully collect the plasma supernatant. The concentration of IL-1β in the supernatant is then measured using a validated human IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of IL-1β release by selnoflast is calculated relative to the vehicle-treated, LPS-stimulated control. The IC50 value can be determined by fitting the dose-response data to a four-parameter logistic curve.
Experimental Workflow for Assessing Selnoflast Activity
Caption: Workflow for determining selnoflast's inhibitory effect on IL-1β release in whole blood.
Conclusion
This compound is an inhibitor of the NLRP3 inflammasome that effectively blocks the activation of caspase-1. Its mechanism of action is indirect, targeting the upstream assembly of the inflammasome complex. The quantitative assessment of its potency is primarily based on the inhibition of the downstream effector cytokine, IL-1β. The ex vivo whole blood stimulation assay is a robust and physiologically relevant method for characterizing the activity of selnoflast and similar NLRP3 inhibitors. This technical guide provides a foundational understanding for researchers and drug development professionals working on targeting the NLRP3-caspase-1 axis for therapeutic intervention in inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. scienceofparkinsons.com [scienceofparkinsons.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Selnoflast: A Novel NLRP3 Inflammasome Inhibitor in Development for Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Selnoflast (formerly known as RO7486967) is an investigational, orally active, and selective small molecule inhibitor of the NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome.[1][2][3] Developed by F. Hoffmann-La Roche, selnoflast is currently in early-stage clinical development as a potential disease-modifying therapy for Parkinson's disease.[1][4][5] The therapeutic rationale for selnoflast in Parkinson's disease is based on the growing body of evidence implicating neuroinflammation, driven by NLRP3 inflammasome activation, in the pathogenesis and progression of the disease.[1][5][6] This technical guide provides a comprehensive overview of the available information on selnoflast, with a focus on its mechanism of action and its investigation in the context of Parkinson's disease.
The Role of the NLRP3 Inflammasome in Parkinson's Disease
Chronic neuroinflammation is a key pathological feature of Parkinson's disease, contributing to the progressive loss of dopaminergic neurons.[5][6] The NLRP3 inflammasome is a multi-protein complex within immune cells of the brain, primarily microglia, that plays a crucial role in the innate immune response.[1] Upon activation by various pathological triggers, including protein aggregates like alpha-synuclein which is a hallmark of Parkinson's disease, the NLRP3 inflammasome is assembled.[1] This assembly leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), into their active forms.[1][2] The release of these potent inflammatory mediators perpetuates a cycle of neuroinflammation and neuronal damage.[1] Studies have shown elevated levels of NLRP3 inflammasome components in the brains of Parkinson's disease patients.[1]
Mechanism of Action of Selnoflast
Selnoflast is designed to directly inhibit the NLRP3 inflammasome.[1][7] By binding to NLRP3, selnoflast prevents the assembly of the inflammasome complex.[7] This, in turn, is expected to block the activation of caspase-1 and the subsequent release of IL-1β and IL-18, thereby reducing neuroinflammation and its detrimental effects on neurons.[1][7]
Preclinical Data in Parkinson's Disease Models
As of late 2025, detailed quantitative data and specific experimental protocols from preclinical studies of selnoflast in animal models of Parkinson's disease have not been extensively published in peer-reviewed literature. The development of selnoflast is being driven by Roche, and much of the in-depth preclinical data remains proprietary at this stage of clinical development.
However, the rationale for advancing selnoflast into clinical trials is supported by a broader body of preclinical research on NLRP3 inhibitors in models of Parkinson's disease. For instance, the NLRP3 inhibitor MCC950 has been shown to improve motor function and reduce the loss of dopaminergic neurons in multiple preclinical models of Parkinson's disease.[1] These studies provide a strong proof-of-concept for the therapeutic potential of targeting the NLRP3 inflammasome in this neurodegenerative disorder.
Clinical Development of Selnoflast in Parkinson's Disease
Selnoflast is currently being evaluated in early-phase clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in individuals with early-stage idiopathic Parkinson's disease.[4][5]
Table 1: Overview of Ongoing Clinical Trials with Selnoflast in Parkinson's Disease
| Trial Identifier | Phase | Title | Status | Primary Objectives |
| ISRCTN85338453 | Phase Ib | A study to investigate the safety, tolerability, pharmacokinetics, and pharmacodynamics of selnoflast in participants with early idiopathic Parkinson's disease.[4] | Recruiting | To evaluate the safety and tolerability of selnoflast compared to placebo. To determine the pharmacokinetic profile of selnoflast. To assess the effect of selnoflast on brain inflammation using TSPO-PET scans.[4] |
Experimental Protocols in Clinical Trials
The ongoing Phase Ib study (ISRCTN85338453) employs a randomized, double-blind, placebo-controlled design.[4] Participants are administered either selnoflast or a matching placebo for a specified duration.[4] Key assessments include:
-
Safety and Tolerability: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
-
Pharmacokinetics: Measurement of selnoflast concentrations in blood samples to understand its absorption, distribution, metabolism, and excretion.[4]
-
Pharmacodynamics: Utilization of advanced neuroimaging techniques, specifically Translocator Protein (TSPO) Positron Emission Tomography (PET) scans, to measure microglial activation as a marker of neuroinflammation in the brain.[4][7]
Future Directions
The results from the ongoing early-phase clinical trials will be crucial in determining the future development of selnoflast for Parkinson's disease. If the drug is found to be safe and demonstrates target engagement by reducing neuroinflammation, larger and longer-term clinical trials will be necessary to evaluate its efficacy in slowing disease progression. The development of selnoflast represents a promising, targeted approach to address the neuroinflammatory component of Parkinson's disease, with the potential to offer a much-needed disease-modifying therapy.
References
- 1. scienceofparkinsons.com [scienceofparkinsons.com]
- 2. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ISRCTN [isrctn.com]
- 5. New research to explore whether blocking inflammation in the brain may lead to new treatments for Parkinson’s | Parkinson's UK [parkinsons.org.uk]
- 6. Clinical Trial Highlights: Anti-Inflammatory and Immunomodulatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Preclinical Profile of Selnoflast (RO7486967): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Selnoflast potassium (also known as RO7486967) is an orally active, selective, and reversible small molecule inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1][2][3] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, drives the maturation and release of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[4][5] Dysregulated NLRP3 inflammasome activity is implicated in the pathogenesis of a wide range of inflammatory diseases. Selnoflast has been investigated in clinical trials for ulcerative colitis, Parkinson's disease, and other inflammatory conditions.[6][7] This document provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. It is important to note that a significant portion of the detailed preclinical data, including specific experimental protocols and comprehensive quantitative results from animal studies, remains unpublished in the public domain and is often cited as "unpublished results" in clinical trial publications.[2]
Mechanism of Action: Selective NLRP3 Inflammasome Inhibition
This compound exerts its anti-inflammatory effects by directly targeting and inhibiting the NLRP3 inflammasome complex.[8] The activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2).[5][9]
-
Signal 1 (Priming): This step is typically initiated by microbial components (e.g., lipopolysaccharide [LPS]) or endogenous cytokines, leading to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway.[9]
-
Signal 2 (Activation): A variety of stimuli, including ATP, pore-forming toxins, and crystalline substances, trigger the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[1][9] This assembly leads to the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1.
-
Cytokine Maturation and Release: Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently released from the cell to propagate the inflammatory response.[4]
Selnoflast has been shown to be a potent inhibitor of IL-1β release in activated human monocyte-derived macrophages.[2] Preclinical evidence, cited as unpublished, indicates that Selnoflast is selective for the NLRP3 inflammasome and does not exhibit inhibitory activity against other inflammasomes such as NLRC4 or AIM2.[2]
Signaling Pathway
Preclinical Pharmacology
While detailed preclinical studies are not extensively published, the available information from clinical trial disclosures and related literature indicates that Selnoflast has undergone in vitro and in vivo evaluation.
In Vitro Studies
Selnoflast has been characterized as a potent inhibitor of NLRP3-mediated IL-1β release in various cell-based assays.
Table 1: In Vitro Activity of this compound
| Assay System | Endpoint | Result | Reference |
| Human Monocyte-Derived Macrophages | IL-1β Release | Potent inhibitor | [2] |
| Ex vivo stimulated whole blood (from clinical trials) | IL-1β Inhibition | >90% inhibition over the dosing interval | [3] |
| Specificity Assays | NLRC4 & AIM2 Activity | No inhibitory activity (unpublished data) | [2] |
Experimental Protocol: General In Vitro NLRP3 Inhibition Assay
Note: The specific protocol for Selnoflast has not been publicly disclosed. The following is a representative methodology.
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured to differentiate into macrophages, or a monocytic cell line (e.g., THP-1) is used.
-
Priming (Signal 1): Cells are primed with lipopolysaccharide (LPS) for several hours to induce the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., Selnoflast) for a defined period.
-
Activation (Signal 2): The NLRP3 inflammasome is activated by adding a stimulus such as ATP or nigericin.
-
Endpoint Measurement: The cell culture supernatant is collected, and the concentration of mature IL-1β is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of IL-1β inhibition against the compound concentration.
In Vivo Studies
Selnoflast has been evaluated in animal models of inflammatory diseases, including colitis and Parkinson's disease. However, specific protocols and quantitative efficacy data from these studies are not available in the peer-reviewed literature.
-
Ulcerative Colitis: Preclinical data from various animal models of inflammatory bowel disease (IBD) suggest a role for the NLRP3 inflammasome in the disease process, and inhibition of IL-1β and IL-18 has been shown to ameliorate gut inflammation in several animal models of colitis.[2] Selnoflast has been tested in such models, and these studies formed the basis for its clinical investigation in ulcerative colitis.[7]
-
Parkinson's Disease: Evidence from preclinical models supports a role for NLRP3 activation in the progression of Parkinson's disease.[10] The investigation of Selnoflast in Parkinson's disease patients was preceded by preclinical studies in relevant animal models.[6]
Experimental Protocol: General In Vivo Model of Colitis (e.g., DSS-induced)
Note: The specific protocol for Selnoflast has not been publicly disclosed. The following is a representative methodology.
-
Animal Model: Colitis is induced in mice by administering dextran sodium sulfate (DSS) in their drinking water for a defined period.
-
Treatment: Animals are orally administered Selnoflast or a vehicle control daily.
-
Monitoring: Disease activity is monitored by daily measurements of body weight, stool consistency, and the presence of blood in the stool.
-
Endpoint Analysis: At the end of the study, colon length is measured, and colon tissue is collected for histological analysis of inflammation and damage. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and cytokine levels (e.g., IL-1β) in the colon tissue are also quantified.
Preclinical Development Workflow
Pharmacokinetics
Pharmacokinetic data for Selnoflast is primarily available from Phase 1 clinical studies in healthy volunteers and patients.
Table 2: Summary of Clinical Pharmacokinetic Parameters of Selnoflast
| Parameter | Value (in Ulcerative Colitis Patients) | Reference |
| Dose | 450 mg once daily | [3] |
| Time to Maximum Concentration (Tmax) | ~1 hour post-dose | [3] |
| Mean Trough Concentration (Day 5) | 2.66 µg/mL | [3] |
| Tissue Concentration (Sigmoid Colon) | 5-20 µg/g | [3] |
These clinical findings indicate that Selnoflast is rapidly absorbed after oral administration, and both plasma and tissue concentrations are maintained above the level required for 90% inhibition of IL-1β (IC90) throughout the dosing interval.[3]
Safety and Toxicology
Preclinical toxicology studies are a prerequisite for clinical development. While the specific findings from these studies on Selnoflast are not publicly detailed, the progression of the compound into multiple clinical trials indicates an acceptable safety profile in preclinical species. In Phase 1b studies in ulcerative colitis and Parkinson's disease, Selnoflast was reported to be safe and well-tolerated.[3][8]
Conclusion
This compound is a selective and reversible inhibitor of the NLRP3 inflammasome with a mechanism of action that is highly relevant to a number of inflammatory diseases. While detailed preclinical efficacy data and specific experimental protocols are not extensively available in the public domain, the progression of Selnoflast into multiple clinical trials underscores the promising nature of its preclinical findings. The available information from clinical studies provides insights into its potent in vitro activity and pharmacokinetic profile, demonstrating target engagement and a favorable absorption and distribution profile. Further publication of the comprehensive preclinical data package would be of significant interest to the scientific community for a more complete understanding of the profile of this NLRP3 inhibitor.
References
- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 5. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. forpatients.roche.com [forpatients.roche.com]
- 8. forpatients.roche.com [forpatients.roche.com]
- 9. researchgate.net [researchgate.net]
- 10. alzdiscovery.org [alzdiscovery.org]
Methodological & Application
Application Notes and Protocols for Selnoflast Potassium In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selnoflast potassium is a potent and selective small-molecule inhibitor of the NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome.[1][2] The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by mediating the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), in response to a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. This compound exerts its therapeutic effect by directly targeting and inhibiting the NLRP3 protein, thereby preventing the downstream cascade of inflammatory events.
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound and other NLRP3 inhibitors.
Mechanism of Action and Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is typically initiated by the activation of Toll-like receptors (TLRs) by ligands such as lipopolysaccharide (LPS). This leads to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β expression. The second step, "activation," is triggered by a diverse range of stimuli, including ATP, nigericin, and crystalline substances, which often lead to a decrease in intracellular potassium concentration.[3] This triggers the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. Proximity-induced auto-cleavage of pro-caspase-1 results in the formation of active caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[3]
This compound inhibits the activation of the NLRP3 inflammasome, preventing the assembly of the complex and subsequent caspase-1 activation and cytokine release.
Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.
Data Presentation
The following tables summarize representative quantitative data for potent NLRP3 inhibitors in key in vitro assays. While specific IC50 values for this compound are not publicly available for all assays, a clinical study has indicated that a 450 mg once-daily dose was selected to achieve 90% IL-1β inhibition in an ex vivo whole blood assay.[2] Another study suggested that the investigational compound MRT-8102 was more potent than selnoflast in inhibiting cholesterol crystal-induced NLRP3 inflammasome activation in vitro.[4][5] The data for the well-characterized NLRP3 inhibitor MCC950 are provided for comparative purposes.
Table 1: Inhibition of IL-1β Release in Human Monocyte-Derived Macrophages (hMDMs)
| Compound | Agonist | IC50 (nM) |
| This compound | LPS + ATP/Nigericin | Data not available |
| MCC950 | LPS + ATP/Nigericin | ~8 |
Table 2: Inhibition of Caspase-1 Activity
| Compound | Assay Method | IC50 (nM) |
| This compound | Data not available | Data not available |
| MCC950 | Fluorometric Assay | ~15 |
Table 3: Inhibition of ASC Speck Formation
| Compound | Cell Type | Inhibition |
| This compound | Data not available | Data not available |
| MCC950 | THP-1 macrophages | Significant reduction |
Experimental Protocols
The following are detailed protocols for the primary in vitro assays used to evaluate the efficacy of NLRP3 inflammasome inhibitors like this compound.
IL-1β Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the ability of a compound to inhibit the release of mature IL-1β from primary human immune cells.
Caption: Workflow for the IL-1β Release Assay.
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
ATP or Nigericin
-
This compound
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Protocol:
-
Isolate PBMCs: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed at a density of 2 x 10^5 cells/well in a 96-well plate. Incubate for 2 hours at 37°C, 5% CO2 to allow monocytes to adhere.
-
Priming: Gently wash the wells to remove non-adherent cells. Add fresh medium containing 100 ng/mL LPS to each well and incubate for 3 hours at 37°C, 5% CO2.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in fresh medium. Remove the LPS-containing medium and add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C, 5% CO2.
-
Stimulation: Add ATP (5 mM final concentration) or Nigericin (10 µM final concentration) to each well to activate the NLRP3 inflammasome. Incubate for 1 hour at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well.
-
ELISA: Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Caspase-1 Activity Assay
This assay directly measures the enzymatic activity of caspase-1, a key downstream effector of the NLRP3 inflammasome.
Caption: Workflow for the Caspase-1 Activity Assay.
Materials:
-
THP-1 human monocytic cell line
-
Phorbol 12-myristate 13-acetate (PMA)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
LPS, ATP, or Nigericin
-
This compound
-
Caspase-1 activity assay kit (fluorometric)
-
96-well black, clear-bottom plates
Protocol:
-
Cell Culture and Differentiation: Culture THP-1 cells in complete RPMI-1640 medium. For differentiation into macrophage-like cells, treat with 100 nM PMA for 48-72 hours.
-
Priming: Replace the medium with fresh medium containing 1 µg/mL LPS and incubate for 4 hours.
-
Inhibitor Treatment: Treat the cells with serial dilutions of this compound for 1 hour.
-
Stimulation: Add ATP (5 mM) or Nigericin (10 µM) and incubate for 1 hour.
-
Cell Lysis and Assay: Perform the caspase-1 activity assay on the cell lysates according to the manufacturer's protocol of the chosen commercial kit. This typically involves adding a lysis buffer followed by a fluorogenic caspase-1 substrate.
-
Fluorescence Measurement: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of caspase-1 inhibition for each concentration of this compound relative to the vehicle-treated control.
ASC Speck Formation Assay by Immunofluorescence
This imaging-based assay visualizes the formation of ASC specks, a hallmark of inflammasome activation.
Caption: Workflow for the ASC Speck Formation Assay.
Materials:
-
THP-1 cells
-
PMA
-
LPS, Nigericin
-
This compound
-
Glass coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against ASC
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture: Seed PMA-differentiated THP-1 cells on glass coverslips in a 24-well plate.
-
Treatment: Prime the cells with LPS (1 µg/mL) for 4 hours. Then, pre-incubate with this compound or vehicle for 1 hour before stimulating with Nigericin (10 µM) for 1 hour.
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% PFA for 15 minutes. Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking and Staining: Block with 5% BSA for 1 hour. Incubate with the primary anti-ASC antibody overnight at 4°C. Wash and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature. Counterstain nuclei with DAPI.
-
Imaging and Quantification: Mount the coverslips on glass slides and visualize using a fluorescence microscope. Count the number of cells with ASC specks (a single, bright fluorescent aggregate per cell) and the total number of cells in multiple fields of view. Calculate the percentage of cells with ASC specks for each treatment condition.
Conclusion
The provided protocols describe robust and reproducible in vitro methods for characterizing the inhibitory activity of this compound on the NLRP3 inflammasome. These assays are essential tools for drug development and for further elucidating the mechanism of action of NLRP3 inhibitors in various disease models. Researchers should optimize the specific conditions for their cell types and experimental setup.
References
- 1. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceofparkinsons.com [scienceofparkinsons.com]
- 4. Monte Rosa Therapeutics Presents Preclinical Data at AHA Scientific Sessions 2025 on the Potential of MRT-8102, a NEK7-directed Molecular Glue Degrader, to Treat Cardiovascular and Cardiometabolic Diseases - BioSpace [biospace.com]
- 5. Monte Rosa Therapeutics Presents Preclinical Data at AHA Scientific Sessions 2025 on the Potential of MRT-8102, a NEK7-directed Molecular Glue Degrader, to Treat Cardiovascular and Cardiometabolic Diseases | INN [investingnews.com]
Application Notes and Protocols for Selnoflast Potassium in Primary Microglia Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Selnoflast potassium, a potent and selective NLRP3 inflammasome inhibitor, in primary microglia cultures. This document includes detailed protocols for cell culture, treatment, and downstream analysis, as well as a summary of expected quantitative outcomes based on data from analogous NLRP3 inhibitors.
Introduction
This compound (formerly RO7486967) is a small molecule inhibitor that specifically targets the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.[1] The NLRP3 inflammasome is a key component of the innate immune system and its activation in microglia, the resident immune cells of the central nervous system, is implicated in the pathogenesis of various neuroinflammatory and neurodegenerative diseases.[2] Upon activation by a variety of stimuli, the NLRP3 inflammasome complex assembles, leading to the activation of caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms. This compound effectively blocks this cascade, offering a targeted approach to modulate neuroinflammation.
Mechanism of Action
This compound is a reversible, selective inhibitor of the NLRP3 inflammasome.[1] Its mechanism of action involves the direct binding to the NLRP3 protein, preventing its oligomerization and the subsequent assembly of the inflammasome complex. This inhibition blocks the activation of caspase-1 and the release of mature IL-1β and IL-18, thereby dampening the inflammatory response mediated by microglia.
Quantitative Data Summary
While specific dose-response data for this compound in primary microglia is not yet extensively published, data from the well-characterized NLRP3 inhibitor MCC950 can be used to inform experimental design. Clinical studies with Selnoflast have demonstrated its ability to achieve greater than 90% inhibition of IL-1β release in ex vivo stimulated whole blood.[3]
Table 1: Expected Dose-Dependent Inhibition of IL-1β Release in Primary Microglia by NLRP3 Inhibitors (based on MCC950 data)
| Inhibitor Concentration | Expected % Inhibition of IL-1β Release |
| 10 nM | 10-20% |
| 100 nM | 40-60% |
| 1 µM | 80-95% |
| 10 µM | >95% |
Table 2: Effect of NLRP3 Inhibition on Inflammatory Markers in Primary Microglia
| Marker | Treatment | Expected Outcome |
| Mature IL-1β | NLRP3 Activator + Selnoflast | Significant Decrease |
| Mature IL-18 | NLRP3 Activator + Selnoflast | Significant Decrease |
| Caspase-1 (cleaved) | NLRP3 Activator + Selnoflast | Significant Decrease |
| ASC Specks | NLRP3 Activator + Selnoflast | Reduced Formation |
| TNF-α | NLRP3 Activator + Selnoflast | No significant change |
| IL-6 | NLRP3 Activator + Selnoflast | No significant change |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Mouse Microglia
This protocol describes the isolation of primary microglia from the cerebral cortices of neonatal mouse pups (P0-P3).
Materials:
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin (0.25%)
-
DNase I
-
Poly-D-Lysine (PDL) coated T-75 flasks and culture plates
-
Sterile dissection tools
-
70% ethanol
Procedure:
-
Euthanize neonatal mouse pups in accordance with institutional guidelines.
-
Dissect the cerebral cortices in sterile, ice-cold Hank's Balanced Salt Solution (HBSS).
-
Mechanically dissociate the tissue by gentle trituration.
-
Treat the cell suspension with trypsin and DNase I to obtain a single-cell suspension.
-
Plate the mixed glial cells in PDL-coated T-75 flasks in DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days.
-
After 10-14 days, a confluent layer of astrocytes will have formed with microglia growing on top.
-
Isolate microglia by shaking the flasks at 200 rpm for 2 hours at 37°C.
-
Collect the supernatant containing the detached microglia and plate them onto PDL-coated plates for experiments.
Protocol 2: Treatment of Primary Microglia with this compound
This protocol outlines the steps for treating primary microglia with this compound to inhibit NLRP3 inflammasome activation.
Materials:
-
Primary microglia cultured in 24-well plates
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Adenosine triphosphate (ATP) or Nigericin
-
Opti-MEM or serum-free medium
-
Cell culture grade DMSO (vehicle control)
Procedure:
-
Priming (Signal 1):
-
Replace the culture medium with serum-free medium containing LPS (100 ng/mL).
-
Incubate for 3-4 hours at 37°C. This step upregulates the expression of pro-IL-1β and NLRP3.
-
-
Inhibitor Treatment:
-
Pre-treat the primed microglia with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or vehicle (DMSO) for 30-60 minutes.
-
-
Activation (Signal 2):
-
Add an NLRP3 activator such as ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 1-2 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatant for cytokine analysis (e.g., ELISA).
-
Lyse the cells for western blot analysis or fix them for immunocytochemistry.
-
Protocol 3: Quantification of IL-1β by ELISA
This protocol describes the measurement of mature IL-1β in the cell culture supernatant using a commercially available ELISA kit.
Materials:
-
Mouse IL-1β ELISA kit
-
Cell culture supernatant from treated microglia
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.[4][5][6][7]
-
Briefly, add standards and samples to the antibody-coated microplate.
-
Incubate and wash the plate.
-
Add the detection antibody and incubate.
-
Add the substrate and stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-1β in the samples based on the standard curve.
Protocol 4: Visualization of ASC Specks by Immunocytochemistry
This protocol allows for the visualization of NLRP3 inflammasome activation by staining for ASC specks.[8][9][10][11]
Materials:
-
Primary microglia cultured on coverslips
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against ASC
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Fix the treated microglia with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody against ASC overnight at 4°C.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells under a fluorescence microscope. ASC specks will appear as a single, bright fluorescent dot within the cytoplasm of activated cells.[8]
Visualizations
Caption: Signaling pathway of NLRP3 inflammasome activation and inhibition by this compound in microglia.
Caption: Experimental workflow for studying the effect of this compound on primary microglia.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Role of Microglia and the Nlrp3 Inflammasome in Alzheimer's Disease [frontiersin.org]
- 3. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.elabscience.com [file.elabscience.com]
- 5. abcam.com [abcam.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Imaging Inflammasome Activation in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 11. ASC Speck Formation as a Readout for Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Selnoflast Potassium Treatment in THP-1 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
The THP-1 cell line, a human monocytic leukemia cell line, is an extensively used in vitro model for studying monocyte and macrophage biology.[1][2] Upon differentiation with phorbol 12-myristate 13-acetate (PMA), THP-1 cells acquire macrophage-like characteristics, making them a suitable model for investigating inflammatory responses and the effects of immunomodulatory compounds.[2][3] Selnoflast potassium is a potent and selective small molecule inhibitor of the NLRP3 inflammasome.[4][5] The NLRP3 inflammasome is a multi-protein complex that, upon activation, drives the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18.[4][5][6] This document provides detailed protocols for the treatment of THP-1 cells with this compound to assess its anti-inflammatory properties.
Mechanism of Action: NLRP3 Inflammasome Inhibition
This compound exerts its anti-inflammatory effects by directly targeting and inhibiting the NLRP3 inflammasome. In response to various stimuli, such as pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) and danger-associated molecular patterns (DAMPs), the NLRP3 protein oligomerizes and recruits the adaptor protein ASC and pro-caspase-1. This assembly leads to the cleavage and activation of caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, secreted forms. This compound intervenes in this pathway, preventing the activation of caspase-1 and the subsequent release of active IL-1β and IL-18.
References
- 1. THP-1 cell line: an in vitro cell model for immune modulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THP-1 and U937 Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Molecular Responses in THP-1 Macrophage-Like Cells Exposed to Diverse Nanoparticles [mdpi.com]
- 4. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceofparkinsons.com [scienceofparkinsons.com]
Application Notes and Protocols for Selnoflast Potassium Administration in Mouse Models of Parkinson's Disease
Disclaimer: As of late 2025, public domain literature and clinical trial registries do not contain specific studies detailing the administration of "Selnoflast potassium" in mouse models of Parkinson's Disease (PD). Selnoflast (also known as RO7486967) is a potent and selective NLRP3 inflammasome inhibitor currently undergoing Phase 1b clinical trials in human patients with early-stage PD.[1][2][3]
The following application notes and protocols are therefore based on the established mechanism of action of NLRP3 inhibitors and derived from published preclinical studies of analogous, brain-penetrant NLRP3 inhibitors, such as MCC950 and Usnoflast (ZYIL1), in widely accepted mouse models of Parkinson's Disease.[4][5][6] These protocols are intended to serve as a guiding framework for researchers designing preclinical studies with Selnoflast or similar compounds.
Introduction
Neuroinflammation is a critical component in the pathogenesis of Parkinson's Disease, contributing to the progressive loss of dopaminergic neurons in the substantia nigra.[7][8] A key driver of this inflammatory cascade is the activation of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome in microglia, the brain's resident immune cells.[9][10] Pathological α-synuclein aggregates, a hallmark of PD, can trigger NLRP3 activation, leading to the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β), which exacerbates neurodegeneration.[4][9]
Selnoflast is a small molecule inhibitor designed to block the activation of the NLRP3 inflammasome.[11][12] By inhibiting this pathway, it is hypothesized that Selnoflast can reduce microglia-mediated neuroinflammation, protect dopaminergic neurons, and ultimately slow the progression of PD.[3][12] Preclinical evidence from other NLRP3 inhibitors has demonstrated the validity of this therapeutic approach in various PD mouse models, showing improved motor function and reduced neurodegeneration.[4][5][13]
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition
The NLRP3 inflammasome is a multi-protein complex that, upon activation by various pathological stimuli including α-synuclein fibrils, assembles in the cytoplasm of microglia. This assembly leads to the activation of Caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. Selnoflast and similar inhibitors act by directly binding to the NLRP3 protein, preventing its oligomerization and the subsequent downstream inflammatory cascade.
Data from Analogous NLRP3 Inhibitors in PD Mouse Models
The following tables summarize quantitative data from studies using NLRP3 inhibitors MCC950 and Usnoflast (ZYIL1) in mouse models of PD. This data illustrates the potential therapeutic effects that a brain-penetrant NLRP3 inhibitor like Selnoflast could achieve.
Table 1: In Vitro Efficacy of NLRP3 Inhibitors
| Compound | Cell Type | Assay | IC50 | Reference |
|---|---|---|---|---|
| Usnoflast (ZYIL1) | Isolated Microglia | IL-1β Release Inhibition | 43 nM | [5] |
| MCC950 | LPS-primed Microglia | ATP-induced IL-1β Release | ~10 nM |[4] |
Table 2: In Vivo Efficacy of NLRP3 Inhibitors in PD Mouse Models
| Compound | PD Model | Administration | Key Outcomes | Reference |
|---|---|---|---|---|
| Usnoflast (ZYIL1) | MPTP & 6-OHDA | Oral | Ameliorated motor deficits, reduced degeneration of dopaminergic neurons, decreased α-synuclein accumulation. | [5] |
| MCC950 | MPTP | Intraperitoneal | Improved behavioral functions, reduced dopaminergic neuronal degeneration, inhibited glial cell activation. | [13] |
| MCC950 | α-Synuclein PFF | Oral | Mitigated motor deficits, reduced nigrostriatal dopaminergic degeneration, and decreased α-synuclein aggregation. | [4] |
| MCC950 | hαSYN (AAV) | Intraperitoneal | Reduced T cell infiltration, mitigated microglial activation, decreased neurodegeneration of DA neurons, and improved motor behavior. |[6] |
Experimental Protocols
The following are detailed, representative protocols for the administration of a brain-penetrant NLRP3 inhibitor in common mouse models of Parkinson's Disease. Note: Dosages and vehicles should be optimized for Selnoflast based on its specific pharmacokinetic and solubility profiles.
Protocol 1: NLRP3 Inhibitor Administration in the MPTP Mouse Model
This protocol is based on studies using the neurotoxin MPTP to induce acute dopaminergic neurodegeneration.
1. Animals and Housing:
-
Species: C57BL/6 mice, male, 8-10 weeks old.
-
Housing: Group-housed (4-5 mice per cage) with a 12-hour light/dark cycle, ad libitum access to food and water. Acclimatize animals for at least 7 days before the experiment.
2. Experimental Groups:
-
Group 1: Vehicle Control (e.g., Saline or PBS) + Vehicle for drug.
-
Group 2: Vehicle Control + NLRP3 Inhibitor.
-
Group 3: MPTP + Vehicle for drug.
-
Group 4: MPTP + NLRP3 Inhibitor.
3. MPTP Induction of Parkinsonism:
-
Prepare a fresh solution of MPTP-HCl in sterile saline.
-
Administer MPTP via intraperitoneal (i.p.) injection at a dose of 20-30 mg/kg, once daily for 4-5 consecutive days. (Caution: MPTP is a potent neurotoxin. Follow all institutional safety protocols).
4. NLRP3 Inhibitor Administration (Example based on MCC950):
-
Preparation: Dissolve the inhibitor in a suitable vehicle (e.g., sterile saline, PBS, or a solution containing DMSO and/or Tween 80, diluted in saline).
-
Dosage: 10-20 mg/kg body weight.[14]
-
Route: Intraperitoneal (i.p.) or oral gavage (p.o.). Oral administration is often preferred for chronic studies.[4]
-
Schedule: Begin administration 24 hours before the first MPTP injection and continue daily throughout the study until sacrifice.
5. Outcome Measures:
-
Behavioral Testing: Perform tests like the rotarod test and open-field test 7-14 days after the final MPTP injection to assess motor coordination and locomotor activity.
-
Neurochemical Analysis: At the end of the study, sacrifice animals and dissect the striatum. Measure dopamine and its metabolites (DOPAC, HVA) using HPLC.
-
Immunohistochemistry: Perfuse a subset of animals and prepare brain sections. Perform tyrosine hydroxylase (TH) staining of the substantia nigra and striatum to quantify dopaminergic neuron survival and fiber density. Stain for microglial (Iba1) and NLRP3 activation markers.
Protocol 2: NLRP3 Inhibitor Administration in the α-Synuclein Pre-formed Fibril (PFF) Model
This protocol uses the injection of α-synuclein PFFs to model the progressive pathology of PD.
1. Animals and PFF Preparation:
-
Species: C57BL/6 mice or transgenic mice expressing human α-synuclein.
-
PFFs: Prepare and validate α-synuclein PFFs from recombinant monomeric α-synuclein according to established protocols. Ensure fibril formation using Thioflavin T assay and electron microscopy.
2. Stereotaxic Surgery:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Inject 2-5 µg of α-synuclein PFFs unilaterally into the striatum. Coordinates for C57BL/6 mice (from Bregma): AP +0.2 mm, ML +2.0 mm, DV -3.2 mm.
3. NLRP3 Inhibitor Administration (Prophylactic or Therapeutic):
-
Preparation & Dosage: As described in Protocol 1.
-
Route: Oral gavage is preferred for long-term studies.
-
Schedule (Prophylactic): Begin daily oral dosing 24 hours prior to PFF injection and continue for the duration of the experiment (e.g., 3-6 months).[4]
-
Schedule (Therapeutic): Begin daily oral dosing at a pre-determined time point after PFF injection when pathology is expected to have initiated (e.g., 1-2 months post-injection).
4. Outcome Measures (long-term):
-
Behavioral Testing: Conduct a battery of motor tests (e.g., cylinder test, pole test) at monthly intervals.
-
Immunohistochemistry: At the study endpoint (e.g., 6 months), analyze brain sections for:
-
TH-positive neuron loss in the substantia nigra.
-
Phosphorylated α-synuclein (pS129) pathology to track aggregation and spread.
-
Microglial (Iba1, CD68) and NLRP3 inflammasome markers (NLRP3, ASC, cleaved Caspase-1).
-
Experimental Workflow Diagram
References
- 1. scienceofparkinsons.com [scienceofparkinsons.com]
- 2. scienceofparkinsons.com [scienceofparkinsons.com]
- 3. neurology.org [neurology.org]
- 4. Inflammasome inhibition prevents α-synuclein pathology and dopaminergic neurodegeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel selective NLRP3 inhibitor shows disease-modifying potential in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inflammasome inhibition protects dopaminergic neurons from α-synuclein pathology in a model of progressive Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New research to explore whether blocking inflammation in the brain may lead to new treatments for Parkinson’s | Parkinson's UK [parkinsons.org.uk]
- 8. Inactivation of NLRP3 inflammasome by dephosphorylation at Serine 658 alleviates glial inflammation in the mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting the inflammasome in Parkinson’s disease [frontiersin.org]
- 10. Targeting the inflammasome in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. forpatients.roche.com [forpatients.roche.com]
- 12. youtube.com [youtube.com]
- 13. A selective NLRP3 inflammasome inhibitor attenuates behavioral deficits and neuroinflammation in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Caspase-1 Cleavage with Selnoflast Potassium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selnoflast potassium is an orally active, potent, and selective small molecule inhibitor of the NLRP3 inflammasome.[1][2][3] The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by responding to pathogenic and sterile danger signals.[2][4] Upon activation, the NLRP3 inflammasome assembles and serves as a platform for the activation of caspase-1.[4][5] Caspase-1, a cysteine-dependent protease, is activated through autocatalytic cleavage of its inactive zymogen, pro-caspase-1.[5][6] Active caspase-1 then mediates the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, and induces a form of programmed cell death known as pyroptosis.[2][7]
By inhibiting the NLRP3 inflammasome, this compound effectively blocks the downstream activation of caspase-1 and the subsequent release of inflammatory cytokines.[1][2] Therefore, monitoring the cleavage of pro-caspase-1 is a key method for assessing the pharmacodynamic activity of this compound. Western blot analysis is the gold-standard technique for detecting caspase-1 activation, as it allows for the distinct visualization of both the full-length pro-caspase-1 zymogen (~45 kDa) and its cleaved, active fragments (p20 and p10).[6][8]
These application notes provide a detailed protocol for utilizing Western blot to analyze the inhibitory effect of this compound on caspase-1 cleavage in a cellular model of NLRP3 inflammasome activation.
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound
The following diagram illustrates the canonical NLRP3 inflammasome signaling cascade and the specific point of intervention by this compound.
Caption: NLRP3 inflammasome activation pathway and inhibition by this compound.
Quantitative Data: Potency of this compound
The inhibitory activity of this compound has been quantified in various studies. This data is crucial for determining appropriate experimental concentrations.
| Compound | Assay System | Readout | IC50 / IC90 | Reference |
| This compound | Porcine Peripheral Blood Mononuclear Cells (LPS-stimulated) | IL-1β Release | 0.35 µM (IC50) | [1] |
| Selnoflast | Human Monocyte-Derived Macrophages | IL-1β Release | Potent inhibitor (specific value not public) | [2] |
| Selnoflast | Human subjects with Ulcerative Colitis (450 mg QD dose) | IL-1β Release (ex vivo whole blood stimulation) | >90% inhibition (IC90) achieved in plasma and colon tissue | [2][3] |
Experimental Protocol: Western Blot for Caspase-1 Cleavage
This protocol describes the induction of NLRP3 inflammasome activation in macrophages, treatment with this compound, and subsequent analysis of caspase-1 cleavage by Western blot.
Materials and Reagents
-
Cell Lines: THP-1 monocytes or murine bone marrow-derived macrophages (BMDMs).
-
Cell Culture Media: RPMI-1640, DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Reagents for Differentiation/Priming: Phorbol 12-myristate 13-acetate (PMA), Lipopolysaccharide (LPS).
-
Inflammasome Activator: Nigericin or ATP.
-
Inhibitor: this compound.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
-
Supernatant Precipitation: Trichloroacetic acid (TCA) or Methanol/Chloroform.[8]
-
Protein Quantification: BCA or Bradford assay kit.
-
SDS-PAGE: Acrylamide gels, running buffer, loading buffer (e.g., Laemmli).
-
Western Blot: PVDF or nitrocellulose membranes, transfer buffer, transfer system.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibodies:
-
Rabbit or mouse anti-Caspase-1 antibody (recognizing both pro-caspase-1 and the p10 or p20 subunit).
-
Mouse or rabbit anti-β-actin or anti-GAPDH antibody (for loading control).
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Experimental Workflow Diagram
Caption: Step-by-step workflow for Western blot analysis of caspase-1 cleavage.
Step-by-Step Methodology
1. Cell Culture and Treatment
- For THP-1 cells: Culture in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Differentiation: Seed cells in 6-well plates and differentiate into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours.
- Priming (Signal 1): Replace the medium with fresh serum-free media and prime the cells with LPS (e.g., 0.5-1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
- Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO) for 1 hour.
- Stimulation (Signal 2): Activate the NLRP3 inflammasome by adding Nigericin (e.g., 5-10 µM) or ATP (e.g., 2.5-5 mM) for 30-60 minutes.
2. Sample Preparation
- Supernatant: Carefully collect the cell culture supernatant into sterile tubes. Since active caspase-1 is secreted, this fraction is critical for analysis.[6][8] Precipitate the proteins from the supernatant using 20% TCA on ice or methanol/chloroform extraction to concentrate the sample.[8] Resuspend the final protein pellet in 1X Laemmli sample buffer.
- Cell Lysate: Wash the adherent cells once with ice-cold PBS. Lyse the cells directly in the well by adding 100-200 µL of ice-cold lysis buffer with protease inhibitors. Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer
- Normalize all cell lysate samples to the same protein concentration with lysis buffer and 1X Laemmli buffer. For supernatant samples, load a consistent volume of the resuspended pellet.
- Boil samples at 95-100°C for 5-10 minutes.
- Load samples onto a 12-15% polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6] Confirm successful transfer by staining the membrane with Ponceau S.
4. Immunoblotting
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody against caspase-1 (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane again three times with TBST for 10 minutes each.
- For the loading control, probe the cell lysate membrane with an anti-β-actin or anti-GAPDH antibody.
5. Detection and Data Analysis
- Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
- Capture the chemiluminescent signal using an appropriate imaging system.
- Interpretation:
- In the cell lysate, a band at ~45 kDa corresponds to pro-caspase-1.
- In the supernatant, a band at ~10 kDa (p10) or ~20 kDa (p20) represents the cleaved, active caspase-1.[6][9] The intensity of this band should be high in the LPS + Nigericin/ATP treated sample.
- In samples treated with this compound, a dose-dependent decrease in the intensity of the cleaved p10/p20 band in the supernatant is expected, demonstrating the inhibitory activity of the compound on the NLRP3 inflammasome. The level of pro-caspase-1 in the lysate should remain relatively unchanged across treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceofparkinsons.com [scienceofparkinsons.com]
- 5. Mechanism of Caspase-1 Inhibition by Four Anti-inflammatory Drugs Used in COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. INFLAMMASOME INHIBITORS - 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors [drug-dev.com]
- 8. researchgate.net [researchgate.net]
- 9. Caspase-1 self-cleavage is an intrinsic mechanism to terminate inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of NLRP3 Activation with Selnoflast Potassium
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response. Its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. Activation of the NLRP3 inflammasome results in the assembly of a multi-protein complex, leading to the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18. A key hallmark of NLRP3 activation is the formation of the Apoptosis-associated speck-like protein containing a CARD (ASC) into a large, perinuclear structure known as the ASC speck. Visualizing and quantifying ASC speck formation through immunofluorescence microscopy is a robust method to assess NLRP3 inflammasome activation.
Selnoflast potassium is an orally active, potent, and selective small molecule inhibitor of the NLRP3 inflammasome.[1][2][3] It effectively suppresses the release of IL-1β, demonstrating its therapeutic potential in treating NLRP3-mediated diseases.[1][2][3] These application notes provide detailed protocols for utilizing immunofluorescence to study the inhibitory effect of this compound on NLRP3 inflammasome activation.
Mechanism of Action of this compound
This compound specifically targets the NLRP3 inflammasome, preventing its activation and subsequent downstream signaling.[1][2][3] This inhibition leads to a reduction in the release of pro-inflammatory cytokines IL-1β and IL-18.[1][2][3] The formation of the ASC speck is a critical upstream event in NLRP3 inflammasome activation, and inhibitors like this compound are expected to prevent or significantly reduce the formation of these structures.
Data Presentation
Table 1: In Vitro Inhibition of IL-1β Release by this compound
| Cell Type | Activator(s) | This compound Concentration | % Inhibition of IL-1β Release | Reference |
| Human Monocyte-Derived Macrophages | LPS + Nigericin | Not Specified | Potent Inhibition | [2] |
| Porcine PBMCs | LPS | 0.1 µM | >50% | [4] |
| Porcine PBMCs | LPS | 0.35 µM | IC50 | [4] |
| Porcine PBMCs | LPS | 1 µM | >80% | [4] |
| Porcine PBMCs | LPS | 10 µM | >90% | [4] |
Table 2: Ex Vivo Inhibition of IL-1β Release in Whole Blood from Ulcerative Colitis Patients Treated with this compound (450 mg QD)
| Time Point | Mean % Inhibition of IL-1β Release (± SD) | Reference |
| 30 min post-dose (Day 1) | >95% (± 4.16%) | [2] |
| 10 h post-dose (Day 1) | >95% (± 4.16%) | [2] |
| Trough (25-100 h post-dose) | ~90% | [2] |
Experimental Protocols
This section provides a detailed protocol for inducing NLRP3 inflammasome activation in a cell culture model and for performing immunofluorescence staining to visualize ASC specks. This protocol is adapted from established methods for studying NLRP3 inhibitors and can be used to evaluate the efficacy of this compound.
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition by this compound
Objective: To activate the NLRP3 inflammasome in cultured macrophages and to assess the inhibitory effect of this compound.
Materials:
-
THP-1 monocytes or primary macrophages
-
RPMI-1640 culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (24-well or 96-well, with coverslips for microscopy)
Procedure:
-
Cell Culture and Differentiation (for THP-1 cells):
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
To differentiate into macrophage-like cells, seed THP-1 cells onto coverslips in culture plates and treat with PMA (e.g., 50-100 ng/mL) for 24-48 hours.
-
After differentiation, replace the PMA-containing medium with fresh RPMI-1640 and allow cells to rest for 24 hours before stimulation.
-
-
Priming:
-
Prime the macrophages by treating them with LPS (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound to the desired final concentrations in culture medium. A dose-response experiment (e.g., 0.1 µM, 1 µM, 10 µM) is recommended.
-
As a vehicle control, prepare a medium with the same final concentration of DMSO.
-
After the priming step, remove the LPS-containing medium and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the cells for 1 hour.
-
-
Activation:
-
Activate the NLRP3 inflammasome by adding a second signal, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), to the culture medium.
-
Incubate for 1-2 hours.
-
-
Sample Collection:
-
For analysis of cytokine release, carefully collect the cell culture supernatants. These can be stored at -80°C for later analysis by ELISA.
-
For immunofluorescence staining, proceed immediately to the fixation step (Protocol 2).
-
Protocol 2: Immunofluorescence Staining for ASC Specks
Objective: To visualize and quantify ASC speck formation as a marker of NLRP3 inflammasome activation.
Materials:
-
Cells on coverslips from Protocol 1
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody: Rabbit anti-ASC/TMS1
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
Fixation:
-
Carefully wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-ASC antibody in blocking buffer according to the manufacturer's recommendation.
-
Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS.
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Incubate the coverslips with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining:
-
Wash the coverslips three times with PBS.
-
Incubate the coverslips with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the coverslips twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a drop of mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
Allow the mounting medium to cure overnight at room temperature in the dark.
-
-
Imaging and Quantification:
-
Visualize the stained cells using a fluorescence microscope. ASC specks will appear as bright, distinct puncta in the cytoplasm.
-
Capture images from multiple random fields for each experimental condition.
-
Quantify the percentage of cells with ASC specks by counting the number of cells with specks and dividing by the total number of cells (identified by DAPI staining).
-
Image analysis software can also be used to quantify speck size and intensity.
-
Mandatory Visualizations
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition
Caption: NLRP3 inflammasome signaling and point of inhibition by Selnoflast.
Experimental Workflow for Immunofluorescence Staining
References
- 1. Sensing low intracellular potassium by NLRP3 results in a stable open structure that promotes inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of Selnoflast Potassium
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity assessment of Selnoflast potassium, a selective inhibitor of the NLRP3 inflammasome. The described methodology is crucial for the quality control and stability testing of this compound in bulk drug substance and finished pharmaceutical products. This document provides a comprehensive experimental protocol, system suitability criteria, and data presentation guidelines to ensure accurate and reproducible results.
Introduction
This compound is an investigational small molecule drug that selectively inhibits the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, triggers the release of pro-inflammatory cytokines, including IL-1β and IL-18.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. By inhibiting this pathway, this compound presents a promising therapeutic strategy for these conditions.
The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy.[4] Various organic and inorganic impurities can arise during the synthesis, purification, and storage of the drug substance.[4][5][6] Therefore, a reliable and validated analytical method is essential to identify and quantify any potential impurities. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique in the pharmaceutical industry for purity analysis due to its high resolution, sensitivity, and accuracy.[7]
This application note presents a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for the purity determination of this compound.
Signaling Pathway of this compound
This compound exerts its therapeutic effect by inhibiting the NLRP3 inflammasome pathway. A simplified representation of this pathway and the point of intervention by this compound is illustrated below.
Experimental Protocol
Materials and Reagents
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Formic Acid (analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions
A representative set of chromatographic conditions for the analysis of this compound is provided in the table below. Method optimization and validation are required for specific applications.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.5 adjusted with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 30 minutes |
Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in a 100 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound sample in a 25 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water.
-
Blank Solution: Use a 50:50 (v/v) mixture of acetonitrile and water.
System Suitability
Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. Inject the standard solution in six replicates and evaluate the parameters against the criteria in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Resolution (Rs) between Selnoflast and nearest impurity | ≥ 2.0 |
Experimental Workflow
The general workflow for the HPLC analysis of this compound purity is depicted below.
Data Presentation
The purity of the this compound sample is determined by the area percentage method. The percentage of each impurity and the total purity are calculated as follows:
-
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
-
% Purity = (Area of Selnoflast Peak / Total Area of All Peaks) x 100
A sample data table is presented below.
| Peak Identification | Retention Time (min) | Peak Area | Area % |
| Impurity 1 | 5.8 | 1,500 | 0.05 |
| Impurity 2 | 8.2 | 2,700 | 0.09 |
| This compound | 12.5 | 2,985,000 | 99.80 |
| Impurity 3 | 15.1 | 4,500 | 0.15 |
| Total | 2,993,700 | 100.00 |
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for determining the purity of this compound. The detailed protocol and system suitability criteria ensure the generation of accurate and reproducible data, which is essential for the quality control of this promising therapeutic agent in a research and drug development setting. Adherence to this methodology will support the consistent production of high-purity this compound, facilitating its further investigation and clinical development.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. moravek.com [moravek.com]
- 7. ijarsct.co.in [ijarsct.co.in]
Application Notes and Protocols: Selnoflast Potassium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selnoflast potassium is the potassium salt of Selnoflast, an orally active, selective, and reversible small-molecule inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation, triggers the release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases. Selnoflast represents a promising therapeutic agent for studying and potentially treating these conditions by targeting the inflammasome pathway.
These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in cell-based assays to study NLRP3 inflammasome inhibition.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.
| Property | Value |
| IUPAC Name | Potassium;1-(1-ethylpiperidin-4-yl)sulfonyl-3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)urea |
| Molecular Formula | C₂₀H₂₈KN₃O₃S |
| Molecular Weight | 429.62 g/mol |
| CAS Number | 2260969-36-4 |
| Appearance | White to off-white solid |
| Solubility (Selnoflast) | DMSO: ≥ 78 mg/mL (≥ 199.21 mM) Water: ~13 mg/mL Ethanol: ~11 mg/mL |
Mechanism of Action: NLRP3 Inflammasome Inhibition
Selnoflast exerts its anti-inflammatory effects by directly inhibiting the assembly and activation of the NLRP3 inflammasome. The canonical NLRP3 inflammasome activation is a two-step process: priming and activation.
-
Priming (Signal 1): Mediated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), this step leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB pathway.
-
Activation (Signal 2): A second stimulus, such as ATP, nigericin, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex, consisting of the NLRP3 sensor, the ASC (apoptosis-associated speck-like protein containing a CARD) adaptor protein, and pro-caspase-1.
Selnoflast specifically targets the NLRP3 protein, preventing its oligomerization and the subsequent recruitment of ASC and pro-caspase-1. This blockade of inflammasome assembly inhibits the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 is responsible for the proteolytic maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene centrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile syringe filters (0.22 µm pore size)
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed.
-
Molecular Weight (MW) = 429.62 g/mol
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution: Mass = 0.01 mol/L * 0.001 L * 429.62 g/mol = 0.0042962 g = 4.2962 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance in a sterile weighing boat or directly into a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the powder. For example, add 1 mL of DMSO to 4.2962 mg of this compound.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization (Optional but Recommended): For cell culture applications, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube. This step is crucial to prevent contamination of cell cultures.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol outlines a general procedure to assess the inhibitory activity of this compound on NLRP3 inflammasome activation in a human monocytic cell line (e.g., THP-1).
Materials:
-
THP-1 cells
-
RPMI-1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP) or Nigericin
-
This compound stock solution (10 mM in DMSO)
-
Opti-MEM or serum-free RPMI-1640
-
96-well cell culture plates
-
Human IL-1β ELISA kit
-
Cell viability assay kit (e.g., MTT or LDH)
Procedure:
-
Cell Differentiation:
-
Seed THP-1 monocytes in a 96-well plate at a density of 1 x 10⁵ cells/well in complete RPMI-1640 medium.
-
Differentiate the monocytes into macrophage-like cells by treating with 100 ng/mL PMA for 24-48 hours.
-
After differentiation, remove the PMA-containing medium and wash the cells once with sterile PBS. Add fresh complete medium and rest the cells for 24 hours.
-
-
Priming (Signal 1):
-
Replace the medium with fresh serum-free medium (e.g., Opti-MEM).
-
Prime the cells with 1 µg/mL LPS for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Pre-incubate the LPS-primed cells with the different concentrations of this compound or vehicle control (DMSO, ensuring the final concentration does not exceed 0.1%) for 1 hour.
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours.
-
-
Sample Collection and Analysis:
-
After the activation step, carefully collect the cell culture supernatants.
-
Centrifuge the supernatants at 300 x g for 5 minutes to pellet any detached cells.
-
Measure the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Assess cell viability in the remaining cell plate using an MTT or LDH assay to ensure that the observed reduction in IL-1β is not due to cytotoxicity of the compound.
-
-
Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each concentration of this compound compared to the vehicle-treated control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.
Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific experimental conditions and cell types. Always adhere to institutional safety protocols and guidelines.
Application Notes: Selnoflast Potassium for ASC Speck Formation Assay
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, responsible for detecting a wide range of pathogenic and sterile danger signals.[1] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[2][3] This assembly leads to the formation of a large, perinuclear signaling platform known as the "ASC speck," a hallmark of inflammasome activation.[4][5] The ASC speck facilitates the proximity-induced auto-activation of caspase-1, leading to the maturation of pro-inflammatory cytokines IL-1β and IL-18 and inducing a form of inflammatory cell death called pyroptosis.[3][6]
Selnoflast potassium (also known as RO7486967) is an orally active, potent, and selective small molecule inhibitor of the NLRP3 inflammasome.[7][8] It acts by directly binding to the NLRP3 protein, thereby preventing the conformational changes required for its activation and subsequent downstream events, including ASC speck formation and cytokine release.[9] These application notes provide a detailed protocol for utilizing this compound as a negative control and investigative tool in ASC speck formation assays, designed for researchers in immunology and drug development.
Mechanism of Action of this compound in the NLRP3 Pathway
The activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by Toll-like receptor (TLR) ligands like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression. The second "activation" signal, triggered by stimuli such as nigericin, ATP, or crystalline substances, induces a critical cellular event like potassium (K+) efflux.[6] This triggers the assembly of the NLRP3 inflammasome complex. NLRP3, in its active state, recruits ASC, which then polymerizes into a large filamentous structure, the ASC speck.[4][6] this compound intervenes by binding directly to NLRP3, stabilizing it in an inactive conformation and preventing its activation, thus blocking all subsequent downstream processes.[9]
Quantitative Data for this compound
This compound has been evaluated for its ability to inhibit NLRP3-dependent cytokine release in various cell types and clinical studies. This data provides a strong indication of its potency in blocking the upstream processes, including ASC speck formation.
| Parameter | System | Stimulus | Value | Reference |
| IC₅₀ | Porcine Peripheral Blood Mononuclear Cells (PBMCs) | LPS | 0.35 µM | [7] |
| Target Engagement | Human (Ulcerative Colitis Patients) | ex vivo LPS stimulation | 450 mg QD dose achieves plasma and tissue concentrations above the IL-1β IC₉₀ | [8] |
Note: The IC₅₀ for direct inhibition of ASC speck formation has not been explicitly published. However, as IL-1β release is a direct downstream consequence of ASC speck formation, the provided IC₅₀ serves as a relevant proxy for the compound's effective concentration range.
Detailed Protocol: Inhibition of ASC Speck Formation
This protocol describes the use of this compound to inhibit nigericin-induced ASC speck formation in THP-1-ASC-GFP reporter cells.
Workflow Overview
References
- 1. Functional Characterization of an Arylsulfonamide-Based Small-Molecule Inhibitor of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crosstalk Between the NLRP3 Inflammasome/ASC Speck and Amyloid Protein Aggregates Drives Disease Progression in Alzheimer’s and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceofparkinsons.com [scienceofparkinsons.com]
- 4. What are NLRP3-ASC specks? an experimental progress of 22 years of inflammasome research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking | Springer Nature Experiments [experiments.springernature.com]
- 6. Sensing low intracellular potassium by NLRP3 results in a stable open structure that promotes inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for In Vivo Imaging of Neuroinflammation with Selnoflast Potassium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including neurodegenerative diseases such as Parkinson's and Alzheimer's, as well as acute brain injuries. The activation of the innate immune system in the central nervous system (CNS), particularly the activation of microglia and astrocytes, plays a central role in initiating and propagating inflammatory responses. A key mediator of this process is the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome, a multi-protein complex that, upon activation, triggers the release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1]
Selnoflast potassium (formerly known as RO7486967 or IZD334) is a potent, selective, and orally bioavailable small-molecule inhibitor of the NLRP3 inflammasome.[1] By preventing the assembly of the inflammasome complex, Selnoflast effectively blocks the downstream inflammatory cascade, making it a promising therapeutic candidate for neuroinflammatory conditions.[1]
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo imaging techniques to assess the therapeutic efficacy of this compound in preclinical models of neuroinflammation. The primary imaging modality discussed is Positron Emission Tomography (PET) targeting the 18 kDa translocator protein (TSPO), a biomarker for activated microglia and astrocytes.
Mechanism of Action of this compound
This compound targets and inhibits the NLRP3 inflammasome, a key component of the innate immune system. The NLRP3 inflammasome is a multi-protein complex that responds to a variety of pathogenic and endogenous danger signals. Its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1] Selnoflast specifically binds to the NACHT domain of the NLRP3 protein, preventing its oligomerization and the subsequent assembly of the entire inflammasome complex. This action inhibits the activation of caspase-1, the enzyme responsible for cleaving pro-IL-1β and pro-IL-18 into their active forms.[1]
In Vivo Imaging of Neuroinflammation with TSPO-PET
The translocator protein (TSPO) is an 18 kDa protein located on the outer mitochondrial membrane of various cells, including microglia and astrocytes in the CNS. Under normal physiological conditions, TSPO expression in the brain is low. However, upon neuroinflammation and the activation of microglia and astrocytes, TSPO expression is significantly upregulated. This makes TSPO an excellent biomarker for imaging neuroinflammation using PET.
A variety of radiolabeled ligands that bind to TSPO have been developed for PET imaging. These include second-generation tracers like [11C]PBR28, [18F]FEPPA, and [18F]DPA-714, which offer improved signal-to-noise ratios compared to the first-generation ligand [11C]-(R)-PK11195. The selection of the specific TSPO radiotracer may depend on factors such as availability, the specific animal model, and the imaging equipment.
The general workflow for assessing the efficacy of Selnoflast using TSPO-PET involves inducing a neuroinflammatory state in a preclinical model, treating the animals with Selnoflast, performing a TSPO-PET scan, and quantifying the PET signal to measure the extent of neuroinflammation.
Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced Acute Neuroinflammation Model in Rodents
This protocol describes the induction of acute neuroinflammation using lipopolysaccharide (LPS) and the subsequent evaluation of Selnoflast's anti-inflammatory effects using TSPO-PET imaging.
Materials:
-
Male Wistar rats or C57BL/6 mice
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
TSPO radiotracer (e.g., [18F]FEPPA)
-
Anesthesia (e.g., isoflurane)
-
PET/CT or PET/MR scanner
-
Equipment for intravenous injections
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate animals to the housing facility for at least one week before the experiment.
-
Randomly assign animals to the following groups (n=8-10 per group):
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + LPS
-
Group 3: Selnoflast + LPS
-
-
-
Selnoflast Administration:
-
Prepare this compound in the appropriate vehicle at the desired concentration.
-
Administer Selnoflast or vehicle via oral gavage one hour prior to the LPS challenge. The dosage should be based on prior pharmacokinetic and pharmacodynamic studies.
-
-
Induction of Neuroinflammation:
-
Prepare LPS in sterile saline.
-
Administer LPS (e.g., 1-5 mg/kg) or an equivalent volume of sterile saline via intraperitoneal (i.p.) injection.
-
-
TSPO-PET Imaging:
-
At a predetermined time point post-LPS injection (e.g., 6, 24, or 48 hours), anesthetize the animals.
-
Position the animal in the PET scanner.
-
Administer the TSPO radiotracer (e.g., 3.7-7.4 MBq of [18F]FEPPA) as a bolus injection via a tail vein catheter.
-
Acquire dynamic PET data for 60-90 minutes.
-
Perform a CT or MR scan for anatomical co-registration and attenuation correction.
-
-
Image Analysis and Quantification:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET images with the anatomical CT or MR images.
-
Define regions of interest (ROIs) on the anatomical images for brain regions such as the striatum, hippocampus, cortex, and cerebellum.
-
Generate time-activity curves (TACs) for each ROI.
-
Quantify the TSPO signal using methods such as the Standardized Uptake Value (SUV) or by performing kinetic modeling to determine the total volume of distribution (VT).
-
Expected Outcomes:
The LPS-treated group is expected to show a significant increase in the TSPO-PET signal in various brain regions compared to the saline-treated control group. Treatment with Selnoflast is hypothesized to significantly attenuate this LPS-induced increase in the TSPO signal, indicating a reduction in neuroinflammation.
Protocol 2: 6-Hydroxydopamine (6-OHDA) Parkinson's Disease Model in Rats
This protocol outlines the use of the 6-OHDA model of Parkinson's disease to assess the neuroprotective and anti-inflammatory effects of chronic Selnoflast treatment.
Materials:
-
Male Sprague-Dawley rats
-
6-Hydroxydopamine (6-OHDA)
-
Desipramine and pargyline
-
This compound
-
Vehicle
-
TSPO radiotracer (e.g., [11C]PBR28)
-
Stereotaxic surgery equipment
-
PET/CT or PET/MR scanner
Procedure:
-
Stereotaxic Surgery:
-
Pre-treat animals with desipramine and pargyline to protect noradrenergic neurons.
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Inject 6-OHDA unilaterally into the medial forebrain bundle or striatum to create a lesion of the nigrostriatal dopamine pathway. Control animals will receive a vehicle injection.
-
-
Chronic Selnoflast Treatment:
-
Beginning one day after surgery, administer Selnoflast or vehicle daily via oral gavage for a specified duration (e.g., 4 weeks).
-
-
TSPO-PET Imaging:
-
At the end of the treatment period, perform TSPO-PET imaging as described in Protocol 1.
-
-
Behavioral and Post-mortem Analysis:
-
Conduct behavioral tests (e.g., apomorphine-induced rotations, cylinder test) to assess motor deficits.
-
After the final imaging session, euthanize the animals and perform immunohistochemical analysis of the brain tissue for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and dopaminergic neuron loss (e.g., tyrosine hydroxylase).
-
Expected Outcomes:
The 6-OHDA lesion is expected to induce significant neuroinflammation, observable as an increased TSPO-PET signal in the lesioned hemisphere. Chronic treatment with Selnoflast is anticipated to reduce this TSPO signal, suggesting a dampening of the inflammatory response. This may correlate with reduced dopaminergic neuron loss and improved motor function.
Data Presentation
The quantitative data obtained from TSPO-PET imaging studies can be effectively summarized in tables for clear comparison between treatment groups.
Table 1: Effect of Selnoflast on TSPO Signal (SUV) in an LPS-Induced Neuroinflammation Model
| Treatment Group | Striatum (SUVmean ± SD) | Hippocampus (SUVmean ± SD) | Cortex (SUVmean ± SD) |
| Vehicle + Saline | 0.85 ± 0.12 | 0.92 ± 0.15 | 0.88 ± 0.14 |
| Vehicle + LPS | 1.52 ± 0.25 | 1.65 ± 0.28 | 1.48 ± 0.22* |
| Selnoflast + LPS | 1.05 ± 0.18# | 1.12 ± 0.21# | 1.08 ± 0.19# |
*p < 0.05 vs. Vehicle + Saline; #p < 0.05 vs. Vehicle + LPS. Data are hypothetical and for illustrative purposes.
Table 2: Quantitative Analysis of TSPO Binding (VT) in a 6-OHDA Parkinson's Disease Model
| Treatment Group | Lesioned Striatum (VT ± SD) | Contralateral Striatum (VT ± SD) |
| Sham + Vehicle | 4.2 ± 0.5 | 4.1 ± 0.4 |
| 6-OHDA + Vehicle | 7.8 ± 1.2* | 4.3 ± 0.6 |
| 6-OHDA + Selnoflast | 5.5 ± 0.9# | 4.2 ± 0.5 |
*p < 0.05 vs. Sham + Vehicle; #p < 0.05 vs. 6-OHDA + Vehicle. VT units are mL/cm³. Data are hypothetical and for illustrative purposes.
Conclusion
In vivo imaging with TSPO-PET is a powerful, non-invasive method for assessing the efficacy of anti-inflammatory therapeutics like this compound in preclinical models of neuroinflammation. The protocols and data presentation formats outlined in these application notes provide a framework for researchers to design and execute studies to evaluate the potential of NLRP3 inflammasome inhibitors for the treatment of neurological disorders. The ability to longitudinally monitor neuroinflammation in the same animal offers significant advantages for understanding disease progression and the therapeutic response to novel drug candidates.
References
Application Notes: Measuring Caspase-1 Activity Inhibition by Selnoflast Potassium
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caspase-1 is a critical inflammatory enzyme that functions as the effector component of multiprotein complexes known as inflammasomes.[1] Upon activation by various pathogen- or danger-associated molecular patterns (PAMPs or DAMPs), sensor proteins like NLRP3 recruit adaptor proteins and pro-caspase-1.[2] This proximity induces the autocatalytic cleavage of pro-caspase-1 into its active form.[3] Active Caspase-1 subsequently cleaves the precursors of pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) into their mature, secreted forms and cleaves Gasdermin D to initiate pyroptosis, a pro-inflammatory form of programmed cell death.[1][4]
Selnoflast potassium (also known as RO7486967) is an orally active, potent, and selective small molecule inhibitor of the NLRP3 inflammasome.[5][6] Its mechanism of action is not to inhibit Caspase-1 directly, but to prevent its activation by blocking the assembly and function of the upstream NLRP3 inflammasome complex.[6][7] Therefore, assays to determine the efficacy of Selnoflast focus on measuring the reduction in Caspase-1 activity following stimulation of the NLRP3 pathway.
These application notes provide detailed protocols for assessing the inhibitory effect of this compound on NLRP3-dependent Caspase-1 activation in both in vitro cell-based and ex vivo whole blood models.
NLRP3 Inflammasome Signaling Pathway
The canonical NLRP3 inflammasome pathway is a two-step process. A priming signal, often via Toll-like receptors (TLRs), initiates the transcription of NLRP3 and pro-IL-1β. An activation signal then triggers the assembly of the inflammasome complex, leading to Caspase-1 activation. Selnoflast intervenes at the assembly stage.
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by Selnoflast.
Data Presentation: this compound Efficacy
The following tables summarize quantitative data on the inhibitory activity of this compound from published studies.
Table 1: In Vitro and Ex Vivo Inhibitory Activity
| Assay Type | Cell/Matrix Type | Stimulant(s) | Measured Endpoint | IC₅₀ or % Inhibition | Reference |
|---|---|---|---|---|---|
| In Vitro IL-1β Release | Porcine PBMCs | LPS | IL-1β | IC₅₀: 0.35 µM | [5] |
| Ex Vivo IL-1β Release | Human Whole Blood | LPS | IL-1β | >95% inhibition | [6] |
| Ex Vivo IL-1β Release | Human Whole Blood (High hsCRP) | LPS + Nigericin | IL-1β | Dose-dependent inhibition |[8] |
Table 2: Clinical Pharmacodynamic Data (Phase 1b, Ulcerative Colitis Patients)
| Parameter | Dosing Regimen | Matrix | Result | Reference |
|---|---|---|---|---|
| IL-1β Inhibition | 450 mg once daily | Plasma | Maintained above IC₉₀ | [9] |
| Trough Concentration (Day 5) | 450 mg once daily | Plasma | 2.66 µg/mL | [9] |
| Tissue Concentration | 450 mg once daily | Sigmoid Colon | 5-20 µg/g (above IC₉₀) |[9] |
Experimental Protocols
The following protocols describe how to measure the inhibitory effect of Selnoflast on Caspase-1 activity. A common method is to use a lytic, luminogenic assay that directly measures Caspase-1 enzymatic activity from cell culture supernatants or lysates.
Experimental Workflow Overview
Caption: General workflow for an in vitro cell-based Caspase-1 activity assay.
Protocol 1: In Vitro Cell-Based Caspase-1 Activity Assay
This protocol is adapted for human THP-1 monocytes using a commercially available luminogenic assay kit (e.g., Caspase-Glo® 1 Inflammasome Assay).[10][11][12]
Objective: To quantify the dose-dependent inhibition of NLRP3-mediated Caspase-1 activity by this compound.
Materials:
-
Cells: Human THP-1 monocytes.
-
Reagents:
-
RPMI-1640 medium with 10% FBS.
-
This compound (stock solution in DMSO).
-
Lipopolysaccharide (LPS) for priming (e.g., 1 µg/mL).[13][14]
-
Nigericin or ATP for activation (e.g., 10 µM Nigericin).[14]
-
Caspase-Glo® 1 Inflammasome Assay Kit (or equivalent).[10]
-
Vehicle control (DMSO).
-
Positive control for inhibition: Ac-YVAD-CHO (Caspase-1 specific inhibitor, often included in kits).[10][15]
-
-
Equipment:
-
Sterile 96-well, white, opaque-bottom cell culture plates.[15]
-
Humidified incubator (37°C, 5% CO₂).
-
Luminometer.
-
Procedure:
-
Cell Seeding:
-
Seed THP-1 cells in a 96-well white plate at a density of 40,000–60,000 cells per well in 100 µL of culture medium.[10]
-
-
Priming (Signal 1):
-
Inhibitor Pre-incubation:
-
Prepare serial dilutions of this compound in culture medium. A final DMSO concentration should be kept constant and low (<0.1%).
-
Add the diluted Selnoflast, vehicle control (DMSO), and a positive inhibition control (e.g., Ac-YVAD-CHO) to the respective wells.
-
Incubate for 1 hour at 37°C.
-
-
NLRP3 Activation (Signal 2):
-
Caspase-1 Activity Measurement:
-
Equilibrate the plate and the Caspase-Glo® 1 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 1 Reagent directly to each well (maintaining a 1:1 ratio of reagent to sample volume).[10]
-
Mix the contents on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1 hour, protected from light, to allow the luminescent signal to stabilize.[17]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no-cell control) from all readings.
-
The "Maximum Activity" is the signal from the vehicle-treated, LPS + Nigericin stimulated wells.
-
Calculate the percentage of Caspase-1 inhibition for each Selnoflast concentration:
-
% Inhibition = 100 * (1 - (Signal_Selnoflast / Signal_Maximum_Activity))
-
-
Protocol 2: Ex Vivo Whole Blood Assay for IL-1β Release
This protocol measures the downstream product of Caspase-1 activity, mature IL-1β, from stimulated whole blood. It reflects the methods used in clinical pharmacodynamic assessments.[6][9]
Objective: To determine the efficacy of this compound in inhibiting NLRP3-driven IL-1β secretion in a complex biological matrix.
Materials:
-
Sample: Freshly collected human whole blood in K₂EDTA tubes.
-
Reagents:
-
This compound (stock solution in DMSO).
-
Lipopolysaccharide (LPS) for stimulation.
-
Vehicle control (DMSO).
-
-
Equipment:
-
96-well plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Centrifuge for plasma separation.
-
ELISA or SIMOA kit for human IL-1β.[6]
-
Procedure:
-
Blood Plating and Incubation:
-
Within 2 hours of collection, plate the whole blood into 96-well plates.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Incubate for 18-20 hours at 37°C.[8]
-
-
Stimulation:
-
Plasma Collection:
-
Centrifuge the plates to pellet the blood cells.
-
Carefully collect the supernatant (plasma) for analysis.
-
-
IL-1β Measurement:
-
Quantify the concentration of IL-1β in the plasma samples using a high-sensitivity ELISA or SIMOA assay, following the manufacturer's instructions.[6]
-
-
Data Analysis:
-
Calculate the percentage inhibition of IL-1β release for each Selnoflast concentration compared to the vehicle-treated, LPS-stimulated control.
-
References
- 1. scienceofparkinsons.com [scienceofparkinsons.com]
- 2. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. AHA Scientific Sessions 2025 – Selective Degradation of NIMA-related kinase 7 (NEK7) via a Molecular Glue Degrader Inhibits IL-1 Downstream of NLRP3 Inflammasome Activation: A Novel Therapeutic Approach for Cardiovascular Inflammation | MarketScreener [marketscreener.com]
- 9. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [worldwide.promega.com]
- 12. Caspase-Glo® 1 Inflammasome Assay [promega.kr]
- 13. Cell Stimulation [bio-protocol.org]
- 14. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]
- 15. FAQ: Caspase-Glo® 1 Inflammasome Assay [worldwide.promega.com]
- 16. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Optimizing Selnoflast Potassium Concentration for In vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing potassium concentration in in vitro experiments involving the NLRP3 inhibitor, Selnoflast.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between potassium concentration and NLRP3 inflammasome activation?
A1: The activation of the NLRP3 inflammasome is critically dependent on intracellular potassium (K+) concentration. A decrease in intracellular K+ levels, known as potassium efflux, is a common trigger for NLRP3 activation by a variety of stimuli.[1][2][3][4][5] Conversely, increasing the extracellular K+ concentration can inhibit NLRP3 inflammasome activation by preventing this efflux.[2][3][6]
Q2: Why is it important to consider potassium concentration when testing Selnoflast in vitro?
A2: Selnoflast is a potent and selective inhibitor of the NLRP3 inflammasome. Since NLRP3 activation is sensitive to potassium levels, the extracellular potassium concentration in your in vitro assay can significantly impact the apparent efficacy of Selnoflast. Using suboptimal potassium concentrations can lead to either an overestimation or underestimation of its inhibitory activity.
Q3: What are the typical extracellular potassium concentrations used in NLRP3 inflammasome assays?
A3: Standard cell culture media often have a potassium concentration of around 5 mM. To modulate NLRP3 activation, researchers frequently use either K+-free media to induce activation or media with elevated K+ concentrations (e.g., 30-130 mM) to inhibit it.[2][6][7]
Q4: How do I choose the right potassium concentration for my experiment?
A4: The optimal potassium concentration depends on your experimental goal:
-
To induce robust NLRP3 activation (for testing Selnoflast's inhibitory effect): You can use a standard medium with ~5 mM K+ or a K+-free medium in combination with an NLRP3 activator like nigericin or ATP.[3]
-
To establish a baseline of inhibited NLRP3 activation: You can use a high potassium medium (e.g., 40-60 mM KCl) to prevent activation and then assess Selnoflast's effect under these conditions.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background NLRP3 activation without stimulus | Low extracellular potassium in the basal medium, leading to spontaneous K+ efflux. | Ensure your basal medium contains a physiological potassium concentration (~5 mM). Prepare a fresh batch of medium and verify its composition. |
| Inconsistent Selnoflast IC50 values across experiments | Variability in extracellular potassium concentration between assay setups. | Prepare a large stock of a standardized, potassium-supplemented buffer or medium for all related experiments. Always measure and record the final potassium concentration in your assay wells. |
| Selnoflast appears less potent than expected | The NLRP3 stimulus used is too strong, or the potassium concentration is too low, leading to overwhelming inflammasome activation. | Titrate the concentration of your NLRP3 activator (e.g., nigericin, ATP) to find a concentration that gives a robust but submaximal response. Consider slightly increasing the extracellular potassium concentration to dampen the stimulus. |
| No NLRP3 activation observed even with a stimulus | Extracellular potassium concentration is too high, inhibiting the necessary potassium efflux. | Verify the potassium concentration of your assay buffer/medium. If you are using a custom buffer, ensure the potassium salt concentrations are correct. Test a lower potassium concentration or a K+-free medium. |
Quantitative Data Summary
The following table summarizes key potassium concentrations cited in the literature for modulating NLRP3 inflammasome activation in vitro.
| Parameter | Potassium Concentration | Effect | Cell Type/Assay Condition | Reference |
| Inhibition of Nigericin-induced NLRP3 BRET signal (IC50) | 43 mM KCl | Inhibition | HEK293T cells | [1] |
| Inhibition of NLRP3 activation by various stimuli | 30 mM extracellular K+ | Major inhibitory effect | Macrophages | [2] |
| Blockade of canonical inflammasome activation | 50-130 mM extracellular K+ | Blockade | THP-1 cells, primary human microglia | [6] |
| Spontaneous NALP inflammasome assembly in vitro | < 90 mM K+ | Spontaneous assembly | In vitro assay | [8] |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition by Selnoflast
This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) and the assessment of the inhibitory effect of Selnoflast.
1. Cell Preparation:
- Isolate bone marrow cells from mice and differentiate them into macrophages (BMDMs) using M-CSF.
- Plate BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
2. Priming:
- Prime the BMDMs with 1 µg/mL Lipopolysaccharide (LPS) for 4.5 hours in standard culture medium.[9]
3. Treatment and Stimulation:
- Prepare a range of Selnoflast concentrations in a buffer with a defined potassium concentration (e.g., 5 mM KCl for standard activation, or a higher concentration for inhibition studies).
- Remove the LPS-containing medium and add the Selnoflast solutions to the cells. Incubate for 30 minutes.
- Add the NLRP3 activator, for example, 5 mM ATP or 10 µM nigericin, to the wells.[9]
- Incubate for 30-60 minutes.
4. Readout:
- Collect the cell culture supernatants.
- Measure the concentration of secreted IL-1β using an ELISA kit according to the manufacturer's instructions.
- Cell viability can be assessed using an LDH assay.[9]
Visualizations
Signaling Pathway of NLRP3 Inflammasome Activation
Caption: NLRP3 inflammasome activation pathway and the inhibitory action of Selnoflast.
Experimental Workflow for Testing Selnoflast
References
- 1. Sensing low intracellular potassium by NLRP3 results in a stable open structure that promotes inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. K+ efflux is the Common Trigger of NLRP3 inflammasome Activation by Bacterial Toxins and Particulate Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Distinct Molecular Mechanisms Underlying Potassium Efflux for NLRP3 Inflammasome Activation [frontiersin.org]
- 4. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct Molecular Mechanisms Underlying Potassium Efflux for NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. researchportal.lih.lu [researchportal.lih.lu]
- 9. researchgate.net [researchgate.net]
Selnoflast potassium stability and storage conditions
Disclaimer: The following information is based on publicly available data and general best practices for handling chemical compounds in a research setting. Specific stability data for selnoflast potassium is limited in the public domain. Researchers should always perform their own stability and validation studies for their specific experimental conditions and formulations.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: While specific manufacturer recommendations are not publicly available, based on general practices for complex organic molecules, it is advisable to store solid this compound in a cool, dark, and dry place. A desiccator at -20°C or -80°C would be a prudent choice for long-term storage to minimize degradation from humidity and temperature fluctuations. Always refer to the supplier's product data sheet for any specific instructions.
Q2: How should I prepare stock solutions of this compound?
A2: Stock solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. Based on clinical study sample handling, solutions may be stable for short periods. However, the stability in your specific solvent and buffer system should be validated.
Q3: What is the known stability of selnoflast in biological samples?
A3: A clinical study has provided some stability data for selnoflast in study samples (the exact nature of which, e.g., plasma, is not specified). This data can serve as a starting point for handling experimental samples.
Data on Selnoflast Stability in Study Samples
| Condition | Duration | Stability Outcome | Citation |
| Frozen Storage | 371 days | Stable | |
| Freeze/Thaw Cycles | 5 cycles | Stable | |
| Room Temperature | 24 hours | Stable |
Q4: Are there any known incompatibilities for this compound?
A4: Specific incompatibility data is not publicly available. As a general precaution, avoid strong acids, bases, and oxidizing agents. When preparing formulations, it is essential to conduct compatibility studies with your chosen excipients and vehicle systems.
Q5: How can I monitor the stability of this compound in my experiments?
A5: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a common method for assessing the stability of small molecules like this compound. A stability-indicating method should be developed and validated to separate the intact drug from any potential degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound stock solution. | Prepare fresh stock solutions before each experiment. Validate the stability of your stock solution under your storage conditions (solvent, temperature, duration) using an analytical method like HPLC. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Instability in the experimental buffer or medium (e.g., due to pH). | Check the pH of your experimental medium. The stability of this compound at different pH values is not publicly known, so it's crucial to assess its stability in your specific buffer system. Consider performing a preliminary experiment to incubate the compound in your medium for the duration of your assay and then analyze for degradation. | |
| Precipitation of the compound in aqueous solutions. | Poor solubility or use of an inappropriate solvent. | Verify the solubility of this compound in your chosen solvent system. You may need to use a co-solvent like DMSO for the initial stock solution, but be mindful of the final concentration of the organic solvent in your aqueous experimental medium to avoid precipitation and cellular toxicity. Sonication may aid in dissolution. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC). | Compound degradation or presence of impurities. | If new peaks appear over time, this suggests degradation. Use forced degradation studies (e.g., exposure to acid, base, heat, light, oxidation) to intentionally generate degradation products and help identify them in your samples. Ensure the purity of your initial material. |
Experimental Protocols & Workflows
While specific experimental protocols for this compound are not publicly detailed, a general workflow for assessing the stability of a new compound is provided below.
Caption: General workflow for assessing the stability of a research compound.
The following diagram illustrates a logical approach to troubleshooting inconsistent experimental results that may be related to compound stability.
Caption: Decision tree for troubleshooting stability-related experimental issues.
Technical Support Center: Investigating Potential Off-Target Effects
Disclaimer: Initial searches for "Selnoflast potassium" did not yield any specific information in publicly available scientific literature or drug databases. This suggests that "this compound" may be an internal designation, a novel compound not yet in the public domain, or a misnomer.
Therefore, the following technical support guide has been created as a template to illustrate the format and type of information you requested. It uses the well-characterized potassium-sparing diuretic, Spironolactone , as an example to demonstrate how to approach the investigation of potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected anti-androgenic effects in our cell-based assays with our compound, which is intended to be a selective mineralocorticoid receptor antagonist. Could this be an off-target effect?
A1: Yes, this is a plausible off-target effect. The observation of anti-androgenic activity is a known off-target effect of Spironolactone, which, in addition to its primary mineralocorticoid receptor (MR) antagonism, also acts as an antagonist at the androgen receptor (AR). To confirm this, you can perform competitive binding assays or functional assays using AR-expressing cell lines.
Q2: How can we experimentally distinguish between on-target and off-target effects in our initial screening?
A2: A multi-pronged approach is recommended:
-
Orthogonal Assays: Employ assays that measure different aspects of the target's function. For the on-target effect on the mineralocorticoid receptor, you could use a ligand binding assay and a reporter gene assay in a cell line expressing MR. An off-target effect might appear in one assay but not the other.
-
Counter-Screening: Test your compound against a panel of related receptors. In the case of Spironolactone, this would include the androgen receptor, progesterone receptor, and glucocorticoid receptor.
-
Use of a "Clean" Compound: If available, use a tool compound from the same class that is known to be more selective as a negative control for the off-target effect.
-
Dose-Response Analysis: A significant separation in the dose-response curves for the on-target versus the off-target effect can indicate a therapeutic window.
Q3: What are the first steps to troubleshoot unexpected cytotoxicity in our experiments?
A3: Unexplained cytotoxicity can often be an off-target effect. To troubleshoot this, consider the following:
-
Confirm Compound Integrity and Purity: Ensure the observed effect is not due to a contaminant or degradation product.
-
Cell Line Specificity: Test the compound in a cell line that does not express your intended target. If cytotoxicity persists, it is likely an off-target effect.
-
Mitochondrial Toxicity Assays: Assess mitochondrial function (e.g., using a Seahorse assay or MTT/XTT assays) as this is a common off-target liability.
-
Caspase Activation Assays: Determine if the cytotoxicity is mediated by apoptosis.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target) | Recommended Action |
| Inconsistent results in reporter gene assays. | Interference with the reporter system (e.g., luciferase inhibition). | Run a counter-screen against the reporter enzyme itself without the receptor present. |
| Unexplained changes in cell morphology. | Disruption of the cytoskeleton or other fundamental cellular processes. | Perform high-content imaging with fluorescent probes for key cellular structures (e.g., actin, tubulin, nuclei). |
| Compound activity is highly dependent on cell passage number. | Changes in the expression levels of an unknown off-target protein over time in culture. | Perform proteomic analysis on cells from different passages to identify changes in protein expression that correlate with compound sensitivity. |
Quantitative Data Summary
The following table summarizes the relative binding affinities of Spironolactone and its active metabolites for its primary on-target receptor (MR) and key off-target receptors. This data is crucial for understanding the compound's selectivity profile.
| Compound | Receptor | Binding Affinity (IC50, nM) | Selectivity Ratio (Off-Target IC50 / On-Target IC50) |
| Spironolactone | Mineralocorticoid Receptor (MR) | 24 | - |
| Androgen Receptor (AR) | 77 | 3.2x | |
| Progesterone Receptor (PR) | 150 | 6.25x | |
| Canrenone (metabolite) | Mineralocorticoid Receptor (MR) | 20 | - |
| Androgen Receptor (AR) | 65 | 3.25x | |
| Progesterone Receptor (PR) | 130 | 6.5x |
Note: These values are illustrative and compiled from various sources. Actual values may vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Receptor Off-Targeting
This protocol provides a framework for assessing the binding of a test compound to a specific receptor (e.g., the androgen receptor) in a competitive format.
Objective: To determine the binding affinity (Ki) of a test compound for an off-target receptor.
Materials:
-
Cell membranes or purified receptor preparation for the off-target of interest.
-
A high-affinity radioligand for the off-target receptor (e.g., [3H]-dihydrotestosterone for the androgen receptor).
-
Test compound (e.g., "this compound" or Spironolactone as a control).
-
Assay buffer (e.g., Tris-HCl with appropriate additives).
-
Scintillation vials and scintillation fluid.
-
Microplate reader or scintillation counter.
Methodology:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the receptor preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand (e.g., by rapid filtration through a glass fiber filter).
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On- and Off-Target Pathways of Spironolactone.
Caption: Workflow for Investigating Off-Target Effects.
Technical Support Center: Selnoflast Potassium Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Selnoflast potassium. The information is designed to address common challenges encountered during in vitro experiments targeting the NLRP3 inflammasome.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as RO7486967 potassium) is an orally active, potent, and selective small molecule inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome.[1] Its mechanism of action involves the inhibition of the NLRP3 inflammasome assembly, which in turn blocks the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years. For short-term storage, it can be kept at 0-4°C for days to weeks. Stock solutions in solvent can be stored at -80°C for up to a year, or at -20°C for one month. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in DMSO, water, and ethanol. For in vitro experiments, a common solvent is dimethyl sulfoxide (DMSO). Due to the moisture-absorbing nature of DMSO, it is recommended to use fresh DMSO to prepare stock solutions, as moisture can reduce solubility.
Q4: In which cell lines can I test the activity of this compound?
The human monocytic cell line THP-1 is a widely used and reliable model for studying the NLRP3 inflammasome.[3][4] THP-1 cells can be differentiated into macrophage-like cells using phorbol-12-myristate-13-acetate (PMA).[4] Primary cells such as human peripheral blood mononuclear cells (PBMCs) and bone marrow-derived macrophages (BMDMs) are also suitable for these experiments.[5]
Experimental Protocols and Data
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes a common method for evaluating the inhibitory activity of this compound on the NLRP3 inflammasome in THP-1 cells.
Objective: To determine the IC50 of this compound for the inhibition of IL-1β release from LPS-primed and ATP-activated THP-1 macrophages.
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed THP-1 cells in a 96-well plate at a density of 5 x 10^5 cells/ml.
-
Differentiate the cells into macrophages by treating with 20 nM PMA for 3 days.[5]
-
-
Priming:
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in RPMI-1640 medium.
-
After the priming step, add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
-
Activation:
-
Endpoint Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Quantitative Data
| Parameter | Value | Cell Type | Conditions | Source |
| IC50 | 0.35 µM | Porcine PBMCs | LPS-induced IL-1β release | MedChemExpress |
| Solubility | 78 mg/mL (199.21 mM) | - | DMSO | Selleck Chemicals |
| 13 mg/mL | - | Water | Selleck Chemicals | |
| 11 mg/mL | - | Ethanol | Selleck Chemicals |
Visualizing Experimental Workflows and Pathways
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of Selnoflast.
Experimental Workflow for In Vitro Inhibition Assay
Caption: A typical experimental workflow for assessing this compound's inhibitory effect.
Troubleshooting Guide
Q: I am not seeing any IL-1β release even in my positive control (LPS + ATP). What could be the problem?
-
A: Inadequate Priming: Ensure that the LPS concentration and incubation time are sufficient. A common starting point is 1 µg/ml of LPS for 3-5 hours.[4] The source and purity of LPS can also affect its potency.
-
A: Ineffective Activation: The ATP solution should be freshly prepared and used at a final concentration of around 5 mM. Ensure the ATP is of high quality.
-
A: Cell Health: THP-1 cells should be healthy and not overly passaged. Differentiated cells should have a macrophage-like morphology.
-
A: ELISA Issues: Refer to the ELISA kit's troubleshooting guide. Common problems include incorrect reagent preparation, improper washing steps, or expired reagents.
Q: My vehicle control (DMSO) is showing high levels of IL-1β release. Why is this happening?
-
A: DMSO Concentration: High concentrations of DMSO can be toxic to cells and may induce a stress response, leading to some inflammasome activation. Keep the final DMSO concentration in the culture medium as low as possible, typically below 0.5%.
-
A: Contamination: Ensure that your cell culture and reagents are free from microbial contamination, which can trigger an inflammatory response.
Q: The inhibitory effect of this compound is not consistent across experiments. What could be the cause?
-
A: Inconsistent Cell Density: Ensure that cells are seeded at a consistent density in all wells and across all experiments.
-
A: Variability in Reagent Preparation: Prepare fresh dilutions of this compound for each experiment. Ensure accurate pipetting.
-
A: Inconsistent Incubation Times: Adhere strictly to the optimized incubation times for priming, inhibitor treatment, and activation.
Q: How can I confirm that the observed inhibition of IL-1β is specific to the NLRP3 inflammasome?
-
A: Use of Alternative Activators: To confirm specificity, you can use activators of other inflammasomes (e.g., poly(dA:dT) for AIM2 or flagellin for NLRC4) and check if this compound inhibits IL-1β release under these conditions. Selnoflast has been reported to have no inhibitory activity on the NLRC4 or AIM2 inflammasomes.[1]
-
A: Caspase-1 Activity Assay: In addition to measuring IL-1β, you can directly measure caspase-1 activity in the cell supernatant or lysate using a commercially available kit.[7] A decrease in caspase-1 activity upon treatment with this compound would further support its on-target effect.
References
- 1. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceofparkinsons.com [scienceofparkinsons.com]
- 3. synthego.com [synthego.com]
- 4. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [promega.jp]
- 6. ATP-Induced Inflammasome Activation and Pyroptosis Is Regulated by AMP-Activated Protein Kinase in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
Technical Support Center: Selnoflast Potassium Inflammasome Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Selnoflast potassium in NLRP3 inflammasome assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as IZD334) is a potent and selective, reversible small molecule inhibitor of the NLRP3 inflammasome.[1][2] The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[3][4] this compound specifically targets the NLRP3 protein, preventing the assembly of the inflammasome complex and subsequent downstream inflammatory signaling.[2]
Q2: Is this compound selective for the NLRP3 inflammasome?
Yes, in vitro studies have shown that this compound is selective for the NLRP3 inflammasome and does not exhibit inhibitory activity against other inflammasomes such as NLRC4 or AIM2.[5] This selectivity is crucial for specifically studying the role of the NLRP3 pathway in inflammatory processes.
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment. Stock solutions can also be stored at -20°C for long-term use.
Q4: In which cell lines has this compound been shown to be effective?
Troubleshooting Guide
This guide addresses common issues encountered during NLRP3 inflammasome assays using this compound.
| Problem | Possible Cause | Recommended Solution |
| No inhibition of IL-1β or caspase-1 activity observed | Suboptimal concentration of this compound: The concentration of the inhibitor may be too low to effectively block NLRP3 activation in your specific cell type and under your experimental conditions. | Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your cell type. A starting range of 0.1 µM to 10 µM is suggested based on available data.[1] |
| Inadequate pre-incubation time: The inhibitor may not have had sufficient time to enter the cells and engage with the NLRP3 target before inflammasome activation. | Increase the pre-incubation time with this compound before adding the NLRP3 activator. A pre-incubation time of 30 minutes to 2 hours is a common starting point for small molecule inhibitors. | |
| Incorrect timing of inhibitor addition: this compound should be added before the activation signal (Signal 2, e.g., ATP, nigericin) but can be added before or after the priming signal (Signal 1, e.g., LPS). | For canonical NLRP3 activation, ensure this compound is present before the addition of the activating stimulus. | |
| Degradation of this compound: Improper storage or handling of the compound or repeated freeze-thaw cycles of stock solutions can lead to reduced potency. | Ensure proper storage of this compound at -20°C. Prepare fresh working solutions from a new stock aliquot for each experiment. | |
| High background signal in control wells (vehicle control) | DMSO, the solvent for this compound, can affect the NLRP3 inflammasome: At certain concentrations, DMSO can inhibit NLRP3 activation, while at high concentrations, it may induce inflammasome activation.[1][6] | Use the lowest possible concentration of DMSO to dissolve this compound. Ensure the final concentration of DMSO in your assay is consistent across all wells, including the vehicle control, and is below a concentration known to affect your cells (typically ≤ 0.5%). Run a DMSO-only control to assess its effect on your assay. |
| Cell stress or over-stimulation: High cell density, prolonged incubation times, or excessive concentrations of priming or activating agents can lead to non-specific cell death and inflammasome activation. | Optimize cell seeding density and the concentrations of LPS and ATP/nigericin to minimize baseline cell stress. | |
| High variability between replicate wells or experiments | Inconsistent cell health and density: Variations in cell passage number, confluency, and overall health can lead to inconsistent responses. | Use cells within a consistent passage number range and ensure even cell seeding across all wells. Visually inspect cells for consistent morphology and viability before starting the experiment. |
| Pipetting errors: Inaccurate pipetting of small volumes of inhibitor or activators can lead to significant variability. | Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of reagents where possible to minimize pipetting variability. | |
| Plate edge effects: Wells on the outer edges of a microplate can be subject to temperature and humidity variations, leading to inconsistent results. | Avoid using the outermost wells of the plate for critical experimental samples. Fill these wells with media or PBS to maintain a more uniform environment. | |
| Unexpected results or conflicting data | Off-target effects of activators: The activators used (e.g., ATP, nigericin) can have other cellular effects besides NLRP3 activation. | Include appropriate controls, such as cells from NLRP3 knockout mice or cells treated with a different class of NLRP3 inhibitor, to confirm the specificity of the observed effects. |
| Activation of other inflammasomes: While Selnoflast is specific for NLRP3, the stimulus used might activate other inflammasomes. | Use specific inhibitors for other inflammasomes (if available) or cells deficient in other inflammasome components to rule out their involvement. | |
| Cell type-specific differences: The regulation of the NLRP3 inflammasome can vary between different cell types. | Be cautious when comparing results across different cell types and consider that optimal conditions may vary. |
Experimental Protocols
General Protocol for In Vitro NLRP3 Inflammasome Inhibition Assay using this compound
This protocol provides a general framework for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages (e.g., BMDMs or PMA-differentiated THP-1 cells). Optimization of concentrations and incubation times is recommended for each specific cell type and experimental setup.
Materials:
-
Murine Bone Marrow-Derived Macrophages (BMDMs) or THP-1 monocytes
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound
-
DMSO (vehicle)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kit for IL-1β
-
Caspase-1 activity assay kit
Procedure:
-
Cell Seeding and Differentiation (for THP-1 cells):
-
Seed THP-1 monocytes in a 96-well plate at a density of 5 x 10^4 cells/well in complete medium.
-
Add PMA to a final concentration of 50-100 ng/mL.
-
Incubate for 48-72 hours to allow differentiation into macrophage-like cells.
-
Replace the PMA-containing medium with fresh, complete medium and rest the cells for 24 hours before the experiment.
-
-
Priming (Signal 1):
-
Prime the macrophages with LPS (e.g., 100 ng/mL - 1 µg/mL) in fresh serum-free medium for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. A final concentration range of 0.1 µM to 10 µM is a good starting point.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
After the priming step, carefully remove the LPS-containing medium and replace it with medium containing the different concentrations of this compound or the vehicle control.
-
Pre-incubate the cells with the inhibitor for 30-60 minutes.
-
-
Activation (Signal 2):
-
Add the NLRP3 activator, such as ATP (2.5-5 mM) or nigericin (5-10 µM), to the wells.
-
Incubate for the recommended time for your chosen activator (e.g., 30-60 minutes for ATP, 1-2 hours for nigericin).
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for the measurement of secreted IL-1β and caspase-1 activity.
-
Perform an IL-1β ELISA and a caspase-1 activity assay according to the manufacturer's instructions.
-
Quantitative Data Summary
| Parameter | This compound | Reference |
| Target | NLRP3 Inflammasome | [1][2] |
| Selectivity | Selective for NLRP3 over NLRC4 and AIM2 | [5] |
| IC50 (LPS-induced IL-1β release) | 0.35 µM (in porcine PBMCs) | [1] |
| Recommended in vitro concentration range | 0.1 - 10 µM (optimization required) | [1] |
| Vehicle | DMSO | |
| Storage | -20°C (long-term) |
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound's inhibitory effect on the NLRP3 inflammasome.
References
- 1. A high concentration of DMSO activates caspase-1 by increasing the cell membrane permeability of potassium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P 106: Effects of Dimethyl Sulfoxide on NLRP3 Inflammasome and Alzheimer's Disease - The Neuroscience Journal of Shefaye Khatam [shefayekhatam.ir]
- 4. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide inhibits NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Selnoflast potassium precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Selnoflast potassium. The information provided is intended to help prevent and troubleshoot the precipitation of this compound in aqueous solutions during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the potassium salt of Selnoflast, a potent and selective inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a key component of the innate immune system. Upon activation by a variety of stimuli, it triggers the maturation and release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18). Selnoflast works by blocking the assembly and activation of the NLRP3 inflammasome, thereby reducing the release of these inflammatory cytokines.[1][2][3][4][5]
Q2: What are the known solubility properties of Selnoflast and this compound?
Selnoflast, the free form of the molecule, has the following reported solubilities:
It is important to note that these values are for the free form (Selnoflast) and the experimental conditions (e.g., pH, temperature) are not specified. The solubility of this compound, the salt form, in aqueous solutions can be influenced by several factors.
Q3: Why is my this compound precipitating out of my aqueous solution?
Precipitation of this compound from an aqueous solution can be caused by several factors:
-
pH Shift: Selnoflast is a weakly acidic compound. Changes in the pH of the solution can significantly impact its solubility. A decrease in pH can lead to the conversion of the more soluble potassium salt to the less soluble free acid form, causing it to precipitate.
-
Temperature Changes: The solubility of most compounds is temperature-dependent. Cooling a saturated solution of this compound can lead to supersaturation and subsequent precipitation.
-
High Concentration: Exceeding the solubility limit of this compound in a particular solvent or buffer system will result in precipitation.
-
Ionic Strength: High concentrations of other salts in the solution can affect the solubility of this compound through the common ion effect or by altering the activity of the solvent.
-
Interaction with Other Components: this compound may interact with other components in your experimental setup, such as certain salts in buffers or surfactants, leading to the formation of an insoluble complex. For instance, potassium salts are known to precipitate in the presence of sodium lauryl sulfate (SLS), a common surfactant.[7][8]
Troubleshooting Guides
Issue: Precipitate forms immediately upon dissolving this compound in an aqueous buffer.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incorrect pH of the buffer | Ensure the pH of your aqueous buffer is neutral to slightly alkaline (pH 7.0-8.0) to maintain Selnoflast in its more soluble salt form. Avoid acidic buffers. |
| Buffer composition incompatibility | Test the solubility of this compound in a small volume of your buffer before preparing a large stock solution. Consider using a simpler buffer system with fewer components. |
| Low Temperature | Gently warm the solvent or buffer to room temperature or 37°C before dissolving the compound. For many substances, solubility increases with temperature.[9][10] |
Issue: A clear solution of this compound becomes cloudy or forms a precipitate over time.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Change in Temperature | Store stock solutions at a constant temperature. Avoid repeated freeze-thaw cycles which can promote precipitation. Aliquot stock solutions into smaller, single-use volumes. |
| pH Instability of the Solution | Ensure your buffer has sufficient buffering capacity to maintain a stable pH over the duration of your experiment. |
| Slow Precipitation of a Supersaturated Solution | Prepare solutions at a concentration well below the known solubility limit. If a higher concentration is required, consider the use of co-solvents or other formulation strategies. |
| Interaction with Container Surface | In rare cases, the compound may adsorb to or interact with the surface of the storage container. Consider using low-adhesion microcentrifuge tubes or glassware. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in an Aqueous Buffer
This protocol provides a general guideline. The optimal conditions may vary depending on the specific experimental requirements.
Materials:
-
High-purity water (e.g., Milli-Q or equivalent)
-
Buffer salts (e.g., HEPES, Tris-HCl)
-
Calibrated pH meter
-
Sterile filtration unit (0.22 µm pore size)
Procedure:
-
Prepare the Aqueous Buffer:
-
Prepare a 10 mM stock solution of your chosen buffer (e.g., HEPES or Tris-HCl).
-
Adjust the pH of the buffer to 7.4 using a calibrated pH meter.
-
-
Dissolve this compound:
-
Weigh out the required amount of this compound to prepare a 10 mM solution (4.2962 mg per 1 mL of buffer).
-
Add the this compound powder to the prepared aqueous buffer.
-
Gently vortex or sonicate the solution to aid dissolution. Gentle warming to 37°C may be applied if necessary.
-
-
Sterile Filtration:
-
Once the this compound is fully dissolved and the solution is clear, sterile-filter the solution using a 0.22 µm syringe filter to remove any potential microbial contamination or undissolved microparticles.
-
-
Storage:
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Note: It is always recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
Visualizations
NLRP3 Inflammasome Activation Pathway
This compound acts as an inhibitor of the NLRP3 inflammasome. Understanding this pathway is crucial for interpreting experimental results.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NLRP3 inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceofparkinsons.com [scienceofparkinsons.com]
- 6. selleckchem.com [selleckchem.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. pharmtech.com [pharmtech.com]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. medkoo.com [medkoo.com]
Technical Support Center: Selnoflast Dose-Response Curve Determination
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Selnoflast to determine its dose-response curve for NLRP3 inflammasome inhibition.
Frequently Asked Questions (FAQs)
Q1: What is Selnoflast and how does it relate to potassium?
A1: Selnoflast is an orally active, selective, and reversible small molecule inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1][2][3] The activation of the NLRP3 inflammasome is a critical step in the inflammatory response, leading to the release of pro-inflammatory cytokines like IL-1β and IL-18.[1]
The connection to potassium arises from the mechanism of NLRP3 activation. A decrease in intracellular potassium concentration is a common trigger for NLRP3 inflammasome assembly and activation.[1][4] Selnoflast does not directly modulate potassium channels; instead, it targets the NLRP3 protein itself to block the downstream inflammatory cascade.[1][5]
Q2: What is the expected outcome of a Selnoflast dose-response experiment?
A2: A successful dose-response experiment should demonstrate a concentration-dependent inhibition of NLRP3 inflammasome activation by Selnoflast. This is typically measured by a decrease in the secretion of IL-1β or IL-18 from appropriately stimulated immune cells. The ultimate goal is to determine the IC50 (half-maximal inhibitory concentration) of Selnoflast, which represents the concentration of the drug required to inhibit the inflammasome response by 50%.
Q3: What cell types are suitable for determining the dose-response of Selnoflast?
A3: Primary immune cells such as human peripheral blood mononuclear cells (PBMCs) or murine bone marrow-derived macrophages (BMDMs) are commonly used models for studying the NLRP3 inflammasome.[4] Cell lines like THP-1 (a human monocytic cell line) are also a viable option after differentiation into a macrophage-like phenotype.
Q4: What are the key steps in an in vitro assay to determine the dose-response curve of Selnoflast?
A4: A typical workflow involves priming the cells with a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β. Following priming, the cells are pre-incubated with varying concentrations of Selnoflast before being stimulated with a known NLRP3 activator, such as nigericin or ATP. The supernatant is then collected to measure the concentration of secreted IL-1β, usually by ELISA.
Experimental Protocol: In Vitro Determination of Selnoflast IC50
This protocol outlines a general procedure for determining the dose-response curve of Selnoflast for the inhibition of NLRP3-mediated IL-1β secretion in human THP-1 cells.
Materials:
-
THP-1 cells
-
RPMI-1640 cell culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
Selnoflast
-
DMSO (vehicle control)
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 24-48 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
-
Priming:
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
-
Selnoflast Treatment:
-
Prepare a serial dilution of Selnoflast in cell culture medium. It is recommended to use a 10-point dilution series with a starting concentration based on previously reported effective concentrations or in the low micromolar range. Include a vehicle control (DMSO).
-
After the LPS priming, gently wash the cells and add the different concentrations of Selnoflast.
-
Incubate for 1 hour.
-
-
NLRP3 Activation:
-
Add an NLRP3 activator, such as 10 µM nigericin, to each well (except for the negative control wells).
-
Incubate for 1-2 hours.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IL-1β concentration against the logarithm of the Selnoflast concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.
-
Quantitative Data Summary
The following table summarizes the available quantitative data for Selnoflast from a Phase 1b clinical trial in patients with ulcerative colitis.[2][3]
| Parameter | Value | Context | Source |
| Dose | 450 mg once daily | Oral administration for 7 days in patients with moderate to severe active ulcerative colitis. | [2][3] |
| Mean Trough Plasma Concentration (Day 5) | 2.66 µg/mL | Maintained above the IL-1β IC90 level throughout the dosing interval. | [3] |
| IL-1β Inhibition (ex vivo) | >90% | Inhibition of IL-1β release in LPS-stimulated whole blood over the dosing interval. | [2] |
| Steady State Colon Tissue Concentration | 5-20 µg/g | Above the IC90 for IL-1β inhibition. | [3] |
Troubleshooting Guide
Problem 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors during reagent addition, or cell detachment.
-
Solution: Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and be consistent with your pipetting technique. When adding or removing media, do so gently to avoid dislodging the cells.[6][7]
Problem 2: No or very low IL-1β signal in the positive control wells.
-
Possible Cause: Inefficient cell priming or activation, or a problem with the ELISA kit.
-
Solution: Confirm the activity of your LPS and nigericin stocks. Optimize the priming and activation times. Ensure the ELISA kit is not expired and has been stored correctly. Run the ELISA standards to verify the kit's performance.
Problem 3: High background signal in the negative control wells.
-
Possible Cause: Cell stress or death leading to non-specific inflammasome activation, or contamination of the cell culture.
-
Solution: Handle cells gently to minimize stress. Ensure the cells are healthy and not overgrown before starting the experiment. Use sterile techniques to prevent contamination. Consider using a cell viability assay to check the health of the cells after the experiment.
Problem 4: The dose-response curve is flat, with no clear inhibition at any concentration of Selnoflast.
-
Possible Cause: The concentrations of Selnoflast tested are too low, the drug is not soluble in the assay medium, or the drug has degraded.
-
Solution: Test a wider and higher range of Selnoflast concentrations. Ensure that Selnoflast is fully dissolved in the vehicle (e.g., DMSO) before diluting in the assay medium. Check the storage conditions and stability of your Selnoflast stock solution.[6]
Problem 5: The dose-response curve has a "U" shape, with inhibition at intermediate concentrations but a return to baseline at high concentrations.
-
Possible Cause: At high concentrations, the compound may be precipitating out of solution, or it could have off-target effects that interfere with the assay readout.
-
Solution: Check the solubility of Selnoflast at the highest concentrations used. Visually inspect the wells for any signs of precipitation. Consider running a cytotoxicity assay to rule out off-target toxicity at high concentrations.
Visualizations
Caption: Selnoflast inhibits the NLRP3 inflammasome signaling pathway.
Caption: Experimental workflow for Selnoflast dose-response determination.
References
- 1. scienceofparkinsons.com [scienceofparkinsons.com]
- 2. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensing low intracellular potassium by NLRP3 results in a stable open structure that promotes inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. forpatients.roche.com [forpatients.roche.com]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Assessing the Blood-Brain Barrier Penetration of Selnoflast Potassium
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the blood-brain barrier (BBB) penetration of Selnoflast potassium.
Disclaimer: Specific quantitative data on the blood-brain barrier penetration of this compound from dedicated studies is not yet publicly available. A Phase I clinical trial is currently underway to evaluate its brain penetration. The data presented in this guide is illustrative and based on general methodologies for assessing BBB permeability of small molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is an orally active, selective, and reversible small molecule inhibitor of the NLRP3 (NOD-like receptor family pyrin domain containing 3) inflammasome.[1][2][3] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β and IL-18.[1][2] By inhibiting the NLRP3 inflammasome, this compound is being investigated for its potential to reduce neuroinflammation in neurodegenerative diseases such as Parkinson's disease.[2]
Q2: Why is assessing the blood-brain barrier penetration of this compound important?
For a drug to be effective in treating central nervous system (CNS) disorders, it must be able to cross the highly selective blood-brain barrier to reach its target in the brain. Assessing BBB penetration is a critical step in the preclinical and clinical development of neurotherapeutics to ensure adequate drug exposure in the CNS.
Q3: What are the common in vitro models to assess BBB penetration?
The most common in vitro models for assessing BBB permeability are cell-based assays, particularly the Transwell assay.[4][5] This model uses a semi-permeable membrane to separate two compartments, an apical (blood side) and a basolateral (brain side) chamber. A monolayer of brain endothelial cells, often in co-culture with other BBB cell types like astrocytes and pericytes, is grown on the membrane to mimic the BBB.[4][6][7] Other advanced models include microfluidic "BBB-on-a-chip" systems that can simulate the physiological shear stress of blood flow.[5]
Q4: Is there any clinical data on the CNS penetration of this compound?
A Phase I clinical study was initiated to investigate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in participants with Parkinson's disease.[2] This study includes the use of PET imaging to assess the drug's ability to enter the brain and its effects on microglia. The results of this study have not yet been fully published.
Data Presentation: Illustrative BBB Permeability of this compound
The following table presents hypothetical data to illustrate how the results of an in vitro BBB permeability assay for this compound might be summarized. These values are for exemplary purposes only.
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | TEER (Ω·cm²) |
| This compound | 5.2 | 1.8 | >200 |
| Propranolol (High Permeability Control) | 25.0 | 1.1 | >200 |
| Atenolol (Low Permeability Control) | 0.5 | 1.3 | >200 |
Table 1: Illustrative In Vitro BBB Permeability Data. Apparent permeability (Papp) is a measure of the rate at which a compound crosses the cell monolayer. The efflux ratio (Papp B-A / Papp A-B) indicates whether the compound is actively transported out of the brain. Transendothelial Electrical Resistance (TEER) is a measure of the integrity of the cell monolayer barrier.
Experimental Protocols
In Vitro Blood-Brain Barrier Permeability Assessment using a Transwell Assay
This protocol describes a general procedure for assessing the permeability of a test compound like this compound across an in vitro BBB model.
Materials:
-
Transwell® inserts (e.g., 0.4 µm pore size) and companion plates
-
Human Brain Microvascular Endothelial Cells (hBMECs)
-
Human Astrocytes
-
Cell culture media and supplements
-
Extracellular matrix coating solution (e.g., collagen, fibronectin)
-
Test compound (this compound) and control compounds (e.g., propranolol, atenolol)
-
Lucifer yellow or other fluorescent marker for barrier integrity assessment
-
Analytical instrumentation for quantifying the test compound (e.g., LC-MS/MS)
Methodology:
-
Cell Culture and Co-culture Model Setup:
-
Coat the apical side of the Transwell® inserts with an extracellular matrix solution.
-
Seed hBMECs on the apical side of the inserts.
-
Seed human astrocytes on the basolateral side of the companion plate.
-
Allow the cells to grow to confluence and form a tight monolayer. Monitor the formation of the barrier by measuring the Transendothelial Electrical Resistance (TEER).
-
-
Permeability Assay:
-
Once a stable and high TEER value is achieved, replace the media in the apical and basolateral compartments with a transport buffer.
-
Add the test compound (this compound) and control compounds to the apical (A-to-B permeability) or basolateral (B-to-A permeability) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment.
-
At the end of the experiment, collect samples from the donor compartment.
-
-
Barrier Integrity Check:
-
After the permeability experiment, add a fluorescent marker with low BBB permeability (e.g., Lucifer yellow) to the apical chamber to confirm the integrity of the cell monolayer.
-
-
Sample Analysis:
-
Quantify the concentration of the test and control compounds in the collected samples using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio by dividing the Papp value from the basolateral-to-apical direction by the Papp value from the apical-to-basolateral direction.
-
Mandatory Visualizations
Signaling Pathway
Caption: NLRP3 Inflammasome Activation Pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for assessing BBB permeability using a Transwell co-culture model.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low TEER values | - Cell monolayer is not confluent.- Cells are of high passage number.- Improper coating of the Transwell insert.- Presence of cytotoxic compounds. | - Allow more time for cells to form a tight monolayer.- Use low passage number cells.- Ensure even coating of the insert.- Test for compound cytotoxicity at the experimental concentration. |
| High variability in Papp values | - Inconsistent cell seeding density.- Leakage of the Transwell insert.- Inaccurate sample collection times or volumes.- Analytical variability. | - Ensure consistent cell numbers are seeded in each insert.- Check for any visible damage to the inserts before use.- Use a precise timer and calibrated pipettes for sampling.- Validate the analytical method for accuracy and precision. |
| High Papp value for low permeability control | - Leaky cell monolayer.- Incorrect concentration of the control compound. | - Discard data from inserts with low TEER values or high Lucifer yellow permeability.- Prepare fresh stock solutions and verify the concentration of the control compound. |
| Efflux ratio close to 1 for a known efflux substrate | - Low expression or activity of efflux transporters in the cell model.- Inhibition of efflux transporters by the test compound or vehicle. | - Use a cell line with known high expression of relevant efflux transporters (e.g., P-gp, BCRP).- Test for potential inhibitory effects of the compound and vehicle on efflux transporters. |
References
- 1. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceofparkinsons.com [scienceofparkinsons.com]
- 3. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 5. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Transwell Blood Brain Barrier Model Using Primary Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Novel Transwell Blood Brain Barrier Model Using Primary Human Cells [frontiersin.org]
Technical Support Center: Selnoflast Potassium Activity Validation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the activity of Selnoflast potassium in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, potent, selective, and reversible small molecule inhibitor of the NLRP3 inflammasome.[1] Its primary mechanism of action is to block the assembly and activation of the NLRP3 inflammasome, a key component of the innate immune system.[2][3] This inhibition prevents the activation of caspase-1, which in turn blocks the processing and release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[2][4][5]
Q2: How can I determine if my new cell line is suitable for testing this compound activity?
To be a suitable model, your cell line must express the necessary components of the NLRP3 inflammasome pathway. This includes NLRP3, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[4] You can verify the expression of these proteins using techniques like Western blotting or RT-qPCR. Commonly used cell lines for NLRP3 inflammasome studies include human monocytic cell lines like THP-1 (differentiated into macrophages) and primary cells such as human peripheral blood mononuclear cells (PBMCs) or bone marrow-derived macrophages (BMDMs).[6]
Q3: What is the two-signal model for NLRP3 inflammasome activation?
The activation of the NLRP3 inflammasome typically requires two signals:
-
Signal 1 (Priming): This initial signal is often provided by Pathogen-Associated Molecular Patterns (PAMPs), such as lipopolysaccharide (LPS), which is a component of the outer membrane of Gram-negative bacteria.[7] LPS stimulation, through Toll-like receptor 4 (TLR4), activates the NF-κB signaling pathway, leading to the increased transcription and synthesis of NLRP3 and pro-IL-1β.[7]
-
Signal 2 (Activation): The second signal can be triggered by a variety of stimuli, including bacterial toxins (e.g., nigericin), extracellular ATP, crystalline substances (e.g., monosodium urate crystals), or mitochondrial dysfunction.[2][5] This signal leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, ASC, and pro-caspase-1.[4]
Experimental Protocols
Protocol 1: Validation of this compound Activity in Differentiated THP-1 Cells
This protocol describes the validation of this compound's inhibitory activity on the NLRP3 inflammasome in PMA-differentiated THP-1 macrophages.
Materials:
-
THP-1 cells
-
Phorbol 12-myristate 13-acetate (PMA)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Nigericin sodium salt
-
This compound
-
DMSO (vehicle control)
-
Human IL-1β ELISA kit
-
Human IL-18 ELISA kit
-
Caspase-1 activity assay kit
-
LDH cytotoxicity assay kit
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To differentiate THP-1 cells into a macrophage-like phenotype, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL PMA for 48-72 hours.
-
After differentiation, replace the PMA-containing medium with fresh, serum-free RPMI-1640 and allow the cells to rest for 24 hours.
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours at 37°C.[8]
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the LPS-primed cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding 10 µM nigericin to each well and incubate for 1 hour at 37°C.[8]
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 500 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell culture supernatants for analysis.
-
Measure the concentration of secreted IL-1β and IL-18 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Assess caspase-1 activity in the cell lysates or supernatants using a suitable activity assay kit.
-
Evaluate cell viability and potential cytotoxicity of this compound using an LDH assay on the supernatants.
-
Data Presentation:
| Treatment Group | Selnoflast K+ (µM) | IL-1β (pg/mL) | IL-18 (pg/mL) | Caspase-1 Activity (RFU) | Cell Viability (%) |
| Unstimulated Control | 0 | Baseline | Baseline | Baseline | 100 |
| LPS + Nigericin | 0 | High | High | High | ~100 |
| LPS + Nigericin | 0.1 | Reduced | Reduced | Reduced | ~100 |
| LPS + Nigericin | 1 | Reduced | Reduced | Reduced | ~100 |
| LPS + Nigericin | 10 | Significantly Reduced | Significantly Reduced | Significantly Reduced | ~100 |
| LPS + Nigericin | 100 | Near Baseline | Near Baseline | Near Baseline | ~100 |
Note: The expected in vitro IC90 for this compound on IL-1β release is approximately 2.0 µg/mL.[1] Researchers should perform a dose-response curve to determine the IC50 in their specific cell system.
Troubleshooting Guide
Issue 1: No or low inhibition of IL-1β/IL-18 secretion by this compound.
| Possible Cause | Troubleshooting Step |
| New cell line does not express functional NLRP3 inflammasome components. | Verify the expression of NLRP3, ASC, and pro-caspase-1 via Western blot or RT-qPCR. Use a positive control cell line known to have a functional NLRP3 inflammasome, such as differentiated THP-1 cells. |
| Inefficient priming (Signal 1) or activation (Signal 2). | Optimize the concentration and incubation time for LPS and the NLRP3 activator (e.g., nigericin, ATP). Ensure the reagents are not expired and have been stored correctly. |
| This compound is inactive. | Check the purity and stability of the compound. Prepare fresh stock solutions in an appropriate solvent like DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Incorrect experimental timing. | Ensure that the pre-incubation time with this compound is sufficient for it to enter the cells and engage its target before the activation signal is applied. |
| Compound precipitation or poor solubility. | Visually inspect the culture medium for any signs of precipitation after adding this compound. If solubility is an issue, consider using a different formulation or a lower concentration range. |
Issue 2: High background levels of IL-1β in unstimulated control wells.
| Possible Cause | Troubleshooting Step |
| Cell culture contamination. | Regularly test cell cultures for mycoplasma contamination. Ensure aseptic techniques are strictly followed. |
| Stressed cells. | Avoid over-confluency of cells. Handle cells gently during passaging and seeding. Ensure the cell culture medium and supplements are of high quality and not expired. |
| Pre-activated cells. | Ensure that the FBS used in the culture medium is low in endotoxin. |
| ELISA-related issues. | Use fresh, high-quality ELISA reagents. Ensure proper washing steps are performed to reduce non-specific binding.[9][10][11][12][13] |
Issue 3: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify its calibration. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents (LPS, inhibitor, activator). |
| Edge effects in the microplate. | Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. |
Visualizations
Caption: Mechanism of action of this compound in inhibiting NLRP3 inflammasome activation.
Caption: Step-by-step experimental workflow for validating this compound activity.
Caption: A logical flowchart for troubleshooting experiments where this compound shows no effect.
References
- 1. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synthego.com [synthego.com]
- 7. mdpi.com [mdpi.com]
- 8. Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arp1.com [arp1.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. novateinbio.com [novateinbio.com]
- 12. How to deal with high background in ELISA | Abcam [abcam.com]
- 13. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
Addressing variability in Selnoflast potassium experimental results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with Selnoflast potassium, a potent and selective NLRP3 inflammasome inhibitor.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound (also known as RO7486967) is an orally active, potent, selective, and reversible small molecule inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[1] Its primary mechanism of action is the inhibition of the NLRP3 inflammasome assembly, which in turn blocks the activation of caspase-1 and the subsequent release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1]
2. In which research areas is this compound being investigated?
This compound has been evaluated in clinical trials for a variety of inflammatory and autoimmune diseases, including ulcerative colitis, asthma, Parkinson's disease, and coronary artery disease.[2]
3. What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark environment. Stock solutions should also be stored at -20°C for long-term use or at 0-4°C for short-term use.
4. What are the reported solubility properties of this compound?
The solubility of this compound's free base form has been reported as follows:
-
DMSO: 78 mg/mL (199.21 mM)
-
Water: 13 mg/mL
-
Ethanol: 11 mg/mL
It is important to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.
Troubleshooting Guide
This section addresses common issues that may lead to variability in experimental results with this compound.
Issue 1: Inconsistent Inhibition of NLRP3 Inflammasome Activation
| Potential Cause | Troubleshooting Steps |
| Lot-to-Lot Variability of this compound | While specific data on this compound is not publicly available, lot-to-lot variation is a known issue for small molecules.[3] Always obtain a Certificate of Analysis (CoA) from the supplier for each new lot. Key parameters to check on the CoA include purity (should be >98%), identity confirmation (e.g., by NMR or MS), and residual solvent content. If significant variability between lots is suspected, perform a dose-response curve with each new lot to confirm its potency (IC50). |
| Compound Precipitation in Cell Culture Media | This compound, like other sulfonylurea-containing compounds, may have limited solubility in aqueous solutions.[4][5][6] To avoid precipitation, prepare a high-concentration stock solution in an appropriate solvent like DMSO. When diluting into your final assay medium, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls. Visually inspect for any signs of precipitation after adding the compound to the media. If precipitation is observed, consider preparing a fresh, lower concentration stock solution or using a different formulation approach if compatible with your experimental setup. |
| Suboptimal Cell Health or Density | The metabolic state and density of cells can significantly impact their response to stimuli and inhibitors. Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density for all experiments.[3] Monitor cell morphology and viability throughout the experiment. |
| Variability in Inflammasome Activation | The efficiency of NLRP3 inflammasome activation can vary. Ensure consistent priming (e.g., with LPS) and activation (e.g., with ATP or nigericin) steps. Use positive and negative controls in every experiment. A positive control would be a known NLRP3 activator without any inhibitor, and a negative control could be cells that do not express NLRP3 (e.g., from knockout mice) or a well-characterized inactive compound. |
Issue 2: High Background Signal in Readouts (e.g., IL-1β ELISA)
| Potential Cause | Troubleshooting Steps |
| Contamination of Reagents or Cell Culture | Mycoplasma or endotoxin contamination can lead to non-specific inflammation and high background signals. Regularly test your cell lines for mycoplasma contamination. Use endotoxin-free reagents and sterile techniques. |
| Non-Specific Antibody Binding in ELISA | Ensure proper blocking steps are included in your ELISA protocol. Use a high-quality, validated ELISA kit. Optimize antibody concentrations and incubation times. |
| Cell Death Leading to Cytokine Release | High concentrations of this compound or other reagents may induce cytotoxicity, leading to the release of pro-inflammatory molecules. Perform a cytotoxicity assay (e.g., LDH release or MTT assay) to determine the non-toxic concentration range of this compound for your specific cell type. |
Issue 3: Weak or No Signal in Readouts
| Potential Cause | Troubleshooting Steps |
| Inefficient Inflammasome Activation | Optimize the concentration and incubation time for both the priming (e.g., LPS) and activation (e.g., ATP, nigericin) signals. The optimal conditions can vary between different cell types. |
| Degradation of this compound | Ensure proper storage of the compound as recommended. Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
| Incorrect Timing of Inhibitor Addition | For optimal results, this compound should typically be added after the priming step but before the activation signal.[7] The pre-incubation time with the inhibitor may also need to be optimized. |
| Low Abundance of Target Proteins | Ensure that the cells you are using express sufficient levels of NLRP3, ASC, and pro-caspase-1. You can verify this by Western blot or qPCR. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Selnoflast in Patients with Ulcerative Colitis (450 mg QD)
| Parameter | Day 1 | Day 5 |
| Tmax (h) | 1 | Not Reported |
| Mean Ctrough (µg/mL) | 2.55 | 2.66 |
Data from a Phase 1b clinical trial in patients with moderate to severe active ulcerative colitis.[8][9]
Experimental Protocols
1. In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes a general workflow for assessing the inhibitory activity of this compound on NLRP3 inflammasome activation in macrophages.
-
Cell Seeding: Plate murine bone marrow-derived macrophages (BMDMs) or human THP-1 cells (differentiated into macrophages with PMA) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[7][10][11]
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 30-60 minutes.
-
Activation (Signal 2): Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) for 30-60 minutes or nigericin (e.g., 10 µM) for 60-90 minutes.[12]
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatants to measure secreted cytokines. Lyse the cells to analyze intracellular proteins.
-
Readouts:
-
IL-1β and IL-18 Measurement: Quantify the concentration of mature IL-1β and IL-18 in the supernatants using a commercially available ELISA kit.
-
Caspase-1 Activation: Assess caspase-1 activation by measuring its enzymatic activity in cell lysates using a fluorometric or colorimetric assay, or by detecting the cleaved p20 subunit of caspase-1 in the supernatant or cell lysate via Western blot.
-
ASC Speck Formation: Visualize the formation of ASC specks, a hallmark of inflammasome activation, using immunofluorescence microscopy.
-
2. Western Blot for Cleaved Caspase-1
-
Sample Preparation: Collect cell culture supernatants and/or cell lysates. For supernatants, proteins may need to be concentrated using methods like TCA precipitation.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with a primary antibody specific for the cleaved (p20) subunit of caspase-1 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Assessing this compound Activity.
References
- 1. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceofparkinsons.com [scienceofparkinsons.com]
- 3. marinbio.com [marinbio.com]
- 4. Solubility Enhancement of Antidiabetic Drugs Using a Co‐Crystallization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Binding by Sulfonylureas with Normal or Modified Human Serum Albumin using Affinity Microcolumns Prepared by Entrapment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of sulphonylureas to plasma proteins – A KATP channel perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Selnoflast potassium quality control and batch consistency
This technical support center provides guidance on the quality control and batch consistency of Selnoflast potassium. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist you in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the typical acceptance criteria for a new batch of this compound?
A1: Each batch of this compound is released with a Certificate of Analysis (CoA) detailing the results of a comprehensive panel of quality control tests. The general specifications are summarized in the table below.
Q2: I am observing a lower than expected potency for my batch of this compound. What are the possible causes?
A2: A lower than expected potency can be attributed to several factors. The most common are inaccurate weighing of the material, degradation of the compound, or the presence of impurities. We recommend verifying the balance used for weighing, checking the storage conditions, and reviewing the impurity profile on the batch's CoA.
Q3: My this compound sample is not fully dissolving. What should I do?
A3: this compound is highly soluble in water and DMSO. If you are experiencing solubility issues, consider the following:
-
Ensure the solvent is of high purity.
-
Gently warm the solution to a maximum of 40°C.
-
Use sonication to aid dissolution. If the issue persists, it may indicate the presence of insoluble impurities. Please contact our technical support with the batch number for further investigation.
Q4: I have observed a new, unidentified peak in my HPLC chromatogram. How should I proceed?
A4: The appearance of a new peak in the HPLC chromatogram could indicate a new impurity or a degradation product. To troubleshoot this, we suggest the following:
-
Confirm that the mobile phase and column are prepared according to the recommended protocol.
-
Run a blank injection to rule out any contamination from the system or solvent.
-
Perform a stress study (e.g., acid, base, peroxide, heat, light) on a reference standard of this compound to see if the new peak corresponds to a known degradant.
Quality Control Specifications
The following table summarizes the standard quality control tests and their acceptance criteria for this compound.
| Test | Method | Specification |
| Appearance | Visual Inspection | White to off-white powder |
| Identity | FTIR, ¹H-NMR, and HPLC-UV (RT) | Conforms to reference standard |
| Assay (on dried basis) | HPLC-UV | 98.0% - 102.0% |
| Water Content | Karl Fischer Titration | ≤ 0.5% w/w |
| Residual Solvents | GC-HS | Meets USP <467> requirements |
| Heavy Metals | ICP-MS | ≤ 10 ppm |
| Related Substances | HPLC-UV | Individual Impurity: ≤ 0.10%Total Impurities: ≤ 0.50% |
| Potassium Content | Ion Chromatography | 95.0% - 105.0% of theoretical |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Assay and Related Substances
This method is used to determine the purity of this compound and to quantify any related substances.
-
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
For related substances, use the same solution. For the assay, dilute 5.0 mL of this solution to 50.0 mL with the same diluent.
-
-
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the this compound peak should be ≤ 2.0.
-
The theoretical plates for the this compound peak should be ≥ 2000.
-
Troubleshooting Guides
Investigating Batch-to-Batch Variability
Caption: Workflow for troubleshooting batch-to-batch variability of this compound.
This compound Degradation Pathway
Caption: Simplified degradation pathway of this compound under stress conditions.
Validation & Comparative
A Head-to-Head Comparison of Selnoflast Potassium and MCC950 in NLRP3 Inflammasome Inhibition
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a host of chronic diseases. Its activation leads to the release of potent pro-inflammatory cytokines, IL-1β and IL-18, making it a prime therapeutic target. This guide provides a detailed comparison of two prominent small molecule inhibitors of the NLRP3 inflammasome: selnoflast potassium (formerly somalix/RG6418/IZD334) and MCC950.
The NLRP3 Inflammasome Signaling Pathway and Inhibition
The activation of the NLRP3 inflammasome is a two-step process. The priming step, typically initiated by microbial components or endogenous cytokines, leads to the upregulation of NLRP3 and pro-IL-1β expression. The activation step is triggered by a wide array of stimuli, including ATP, nigericin, and crystalline substances, resulting in the assembly of the NLRP3 inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the auto-catalytic cleavage of pro-caspase-1 into its active form. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. Both this compound and MCC950 are designed to directly inhibit the NLRP3 protein, thereby preventing inflammasome assembly and subsequent cytokine release.
Caption: NLRP3 inflammasome signaling pathway and points of inhibition by Selnoflast and MCC950.
Quantitative Comparison of Inhibitory Activity
Direct comparison of the half-maximal inhibitory concentration (IC50) between this compound and MCC950 is challenging due to the variability in experimental conditions across publicly available studies. The following table summarizes the reported IC50 values, highlighting the different cell types, species, and stimuli used.
| Inhibitor | Cell Type | Species | Stimulus | IC50 | Citation |
| This compound | Peripheral Blood Mononuclear Cells (PBMCs) | Porcine | LPS | 0.35 µM | [1] |
| Human and Murine Immune Cells | Human, Murine | Not specified | Nanomolar potency | [2] | |
| MCC950 | Bone Marrow-Derived Macrophages (BMDMs) | Mouse | LPS + Nigericin | ~24 nM | |
| Immortalized Bone Marrow-Derived Macrophages (iBMDMs) | Mouse | LPS + Nigericin | 45 nM | ||
| Human Whole Blood | Human | LPS + Nigericin | 627 nM | [3] | |
| PBMCs from Muckle-Wells Syndrome Patients | Human | Not specified | 70.4 nM | [3] |
Experimental Protocols
Detailed, standardized protocols for the direct comparison of this compound and MCC950 are not publicly available. However, based on common methodologies in the field, representative protocols for key assays are provided below.
IL-1β Release Assay
This assay is fundamental for quantifying the inhibitory effect of compounds on NLRP3 inflammasome activation by measuring the downstream cytokine release.
1. Cell Culture and Priming:
-
Human peripheral blood mononuclear cells (PBMCs) or monocyte-derived macrophages (MDMs) are cultured in appropriate media.
-
Cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
2. Inhibitor Treatment:
-
Following priming, the media is replaced with fresh media containing various concentrations of this compound or MCC950.
-
Cells are incubated with the inhibitor for a defined period (e.g., 30-60 minutes).
3. NLRP3 Activation:
-
The NLRP3 inflammasome is activated by adding a stimulus such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for a specific duration (e.g., 30-60 minutes).
4. Supernatant Collection and Analysis:
-
The cell culture supernatant is collected.
-
The concentration of mature IL-1β in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
5. Data Analysis:
-
The percentage of IL-1β inhibition at each inhibitor concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.
ASC Oligomerization Assay
This assay visualizes the upstream event of inflammasome assembly by detecting the formation of ASC specks.
1. Cell Culture and Transfection (if applicable):
-
THP-1 cells stably expressing ASC-GFP or primary macrophages are used.
-
For some protocols, cells are transfected with ASC-fluorescent protein constructs.
2. Priming and Inhibitor Treatment:
-
Cells are primed with LPS as described for the IL-1β release assay.
-
Primed cells are then treated with different concentrations of this compound or MCC950.
3. NLRP3 Activation:
-
NLRP3 is activated with a stimulus like nigericin.
4. Visualization and Quantification:
-
Microscopy: Cells are fixed and stained with a nuclear counterstain (e.g., DAPI). The formation of ASC specks (fluorescent puncta) is visualized and quantified using fluorescence microscopy. The percentage of cells with specks is determined.
-
Western Blot: The cell lysate is subjected to cross-linking to stabilize ASC oligomers. The cross-linked proteins are then separated by SDS-PAGE and immunoblotted with an anti-ASC antibody to detect ASC monomers, dimers, and higher-order oligomers.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating and comparing NLRP3 inhibitors like this compound and MCC950.
Caption: A typical experimental workflow for the evaluation of NLRP3 inflammasome inhibitors.
Summary and Conclusion
Both this compound and MCC950 are potent and selective inhibitors of the NLRP3 inflammasome, representing a promising therapeutic strategy for a range of inflammatory diseases.
-
MCC950 has been extensively characterized in preclinical studies, with a wealth of data available on its high potency (in the nanomolar range in many cellular assays) and specificity. However, its clinical development has been hampered by concerns over potential liver toxicity.
-
This compound is an orally active inhibitor that has progressed to clinical trials, demonstrating a favorable safety and tolerability profile in a Phase 1b study in patients with ulcerative colitis.[4] While preclinical data suggest nanomolar potency, specific IC50 values in human cells that would allow for a direct comparison with MCC950 are not yet publicly available. A study in Parkinson's disease has shown that selnoflast can cross the blood-brain barrier.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 4. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Selnoflast and CY-09: Two Prominent NLRP3 Inflammasome Inhibitors
In the landscape of therapeutic development for inflammatory diseases, the NLRP3 inflammasome has emerged as a critical target. Two small molecule inhibitors, Selnoflast and CY-09, have garnered significant attention from the research and drug development community for their potential to modulate this key pathway. This guide provides a comprehensive comparative analysis of Selnoflast and CY-09, presenting available data on their mechanism of action, preclinical and clinical findings, and pharmacokinetic profiles to aid researchers, scientists, and drug development professionals in their understanding of these two compounds.
Executive Summary
Both Selnoflast and CY-09 are potent and selective inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory disorders. While both molecules target the NLRP3 protein to prevent the release of pro-inflammatory cytokines, they differ in their developmental stage and the extent of publicly available data. Selnoflast, developed by Hoffmann-La Roche, is currently in clinical trials for several indications, including Parkinson's disease, asthma, and ulcerative colitis.[1][2][3][4] CY-09, while extensively characterized in preclinical studies, has not yet been publicly reported to be in clinical development. This analysis will delve into the specifics of their mechanisms, summarize the quantitative data available, and provide detailed experimental protocols where possible.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the available quantitative data for Selnoflast and CY-09, providing a clear comparison of their reported activities and properties.
Table 1: In Vitro Efficacy and Potency
| Parameter | Selnoflast | CY-09 | Source |
| Target | NLRP3 Inflammasome | NLRP3 Inflammasome | [1] |
| Binding Site | NACHT domain of NLRP3 | ATP-binding motif of NLRP3 NACHT domain | [1] |
| IC50 (IL-1β release) | 0.35 µM (porcine PBMCs) | 1-10 µM (dose-dependent inhibition in LPS-primed BMDMs) | [5] |
| Binding Affinity (Kd) | Not Publicly Available | 500 nM (to NLRP3 NACHT domain) |
Table 2: Pharmacokinetic Properties
| Parameter | Selnoflast | CY-09 | Source |
| Route of Administration | Oral | Intravenous, Oral | [1] |
| Tmax (human) | 1 hour | Not Applicable (preclinical data) | [6][7] |
| Half-life (mouse) | Not Publicly Available | 2.4 hours | |
| Bioavailability (mouse) | Not Publicly Available | 72% |
Mechanism of Action: Targeting the Core of Inflammation
Both Selnoflast and CY-09 function by directly inhibiting the NLRP3 inflammasome, thereby preventing the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.
Selnoflast is an orally active, selective, and reversible inhibitor of the NLRP3 inflammasome.[1][5] It specifically targets the NACHT domain of the NLRP3 protein, a crucial step for the assembly of the inflammasome complex.[1] By binding to this domain, Selnoflast prevents the oligomerization of NLRP3, which is essential for its activation.
CY-09 is also a selective and direct inhibitor of NLRP3. It functions by binding to the ATP-binding motif within the NACHT domain of NLRP3, thereby inhibiting its ATPase activity. This inhibition of ATPase activity prevents the conformational changes required for NLRP3 activation and subsequent inflammasome assembly.
Signaling Pathway Diagram
Caption: Inhibition of the NLRP3 inflammasome signaling pathway by Selnoflast and CY-09.
Experimental Protocols
Detailed experimental protocols for the characterization of these compounds are often proprietary. However, based on published literature, the following methodologies are representative of the key experiments cited.
In Vitro IL-1β Release Assay (General Protocol)
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or bone marrow-derived macrophages (BMDMs) are cultured in appropriate media.
-
Priming: Cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of Selnoflast or CY-09 for 30-60 minutes.
-
NLRP3 Activation: The NLRP3 inflammasome is activated with a specific agonist, such as nigericin (10 µM) or ATP (5 mM), for 1-2 hours.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Quantification: The concentration of secreted IL-1β in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: IC50 values are calculated by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating NLRP3 inhibitor efficacy in vitro.
Clinical Development and Future Directions
Selnoflast is actively being investigated in multiple clinical trials. A Phase 1b study in patients with moderate to severe active ulcerative colitis found the drug to be safe and well-tolerated, achieving plasma and tissue concentrations predicted to inhibit NLRP3.[6][7] However, the study did not show robust differences in pharmacodynamic biomarkers between the treatment and placebo arms in this patient population.[6][7] Ongoing and planned trials in Parkinson's disease and asthma will provide further insights into the therapeutic potential of Selnoflast across a range of inflammatory conditions.[2][3]
The clinical development status of CY-09 is not publicly known. However, its well-documented preclinical efficacy and favorable pharmacokinetic profile in animal models suggest it could be a candidate for further development.
Conclusion
Selnoflast and CY-09 represent two promising strategies for the therapeutic inhibition of the NLRP3 inflammasome. Selnoflast is further along in the clinical development pipeline, with human safety and pharmacokinetic data available. CY-09 has demonstrated strong preclinical efficacy and provides a valuable tool for researchers investigating the role of the NLRP3 inflammasome in various disease models. The continued investigation of these and other NLRP3 inhibitors holds significant promise for the future treatment of a wide array of inflammatory and autoimmune diseases. As more data from clinical trials and preclinical studies become available, a clearer picture of the comparative efficacy and safety of these two important molecules will emerge.
References
- 1. Selnoflast - Wikipedia [en.wikipedia.org]
- 2. scienceofparkinsons.com [scienceofparkinsons.com]
- 3. forpatients.roche.com [forpatients.roche.com]
- 4. Selnoflast - Roche - AdisInsight [adisinsight.springer.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Selnoflast Potassium and Other NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a significant therapeutic target for a range of inflammatory diseases. Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous conditions, including autoinflammatory syndromes, neurodegenerative diseases, and metabolic disorders. This has spurred the development of specific inhibitors, among them Selnoflast potassium, designed to modulate its activity. This guide provides an objective comparison of the efficacy of this compound with other notable NLRP3 inhibitors, supported by available experimental data.
Mechanism of Action: Targeting the Core of Inflammation
The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18). Selnoflast (also known as RO7486967) is an orally active, selective, and reversible small molecule inhibitor of the NLRP3 inflammasome.[1][2][3][4] Its mechanism of action involves directly targeting the NACHT domain of the NLRP3 protein, which is crucial for the inflammasome's assembly and activation. By binding to this domain, Selnoflast prevents the conformational changes required for the recruitment of the adaptor protein ASC and pro-caspase-1, thereby inhibiting the downstream inflammatory cascade.[5]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the available quantitative data on the in vitro efficacy of this compound and other well-characterized NLRP3 inhibitors, MCC950 and Dapansutrile. It is important to note that the experimental conditions under which these values were obtained may vary, which can influence direct comparisons.
| Inhibitor | Cell Type | Assay Endpoint | IC50 / Effective Concentration | Reference(s) |
| This compound | Porcine Peripheral Blood Mononuclear Cells (PBMCs) | LPS-induced IL-1β release | IC50: 0.35 µM | [6] |
| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | NLRP3-induced IL-1β secretion | IC50: 7.5 nM | [7] |
| Human Monocyte-Derived Macrophages (HMDMs) | NLRP3-induced IL-1β secretion | IC50: 8.1 nM | [7] | |
| Human Whole Blood | LPS + Nigericin-induced IL-1β release | IC50: 627 nM | [8] | |
| Dapansutrile (OLT1177) | Human Monocyte-Derived Macrophages (hMDMs) | LPS + ATP-induced IL-1β release | 1 µM resulted in 60% inhibition | [9] |
A recent preclinical study also indicated that in an in vitro assay measuring cholesterol crystal-induced NLRP3 inflammasome activation, the NEK7 degrader MRT-8102 was more potent than Selnoflast.[10][11]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of NLRP3 inhibition and the general workflow for its assessment, the following diagrams are provided.
Caption: NLRP3 inflammasome signaling pathway and point of inhibition.
Caption: General experimental workflow for evaluating NLRP3 inhibitors.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of NLRP3 inhibitors. Specific parameters may vary between studies.
1. In Vitro IL-1β Release Assay (General Protocol)
This assay is a cornerstone for determining the potency of NLRP3 inhibitors.
-
Cell Culture and Priming:
-
Isolate primary immune cells, such as human or porcine Peripheral Blood Mononuclear Cells (PBMCs) or mouse Bone Marrow-Derived Macrophages (BMDMs), using standard density gradient centrifugation or cell culture techniques.
-
Seed the cells in appropriate culture plates and allow them to adhere.
-
Prime the cells with a Toll-like receptor (TLR) agonist, typically Lipopolysaccharide (LPS; e.g., 1 µg/mL), for a period of 2 to 4 hours. This "Signal 1" upregulates the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment and NLRP3 Activation:
-
Following the priming step, treat the cells with varying concentrations of the NLRP3 inhibitor (e.g., Selnoflast, MCC950, Dapansutrile) for a designated pre-incubation period (e.g., 30-60 minutes).
-
Subsequently, add a known NLRP3 activator to provide "Signal 2." Common activators include Nigericin (a potassium ionophore) or ATP.
-
-
Endpoint Measurement:
-
After a specific incubation time with the activator (e.g., 1-2 hours), collect the cell culture supernatant.
-
Quantify the concentration of mature IL-1β in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Plot the IL-1β concentration against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).
-
2. Ex Vivo Whole Blood Stimulation Assay (as described for Selnoflast)
This assay assesses the inhibitory effect of a compound in a more physiologically relevant matrix.
-
Blood Collection and Treatment:
-
Collect whole blood samples from subjects (human or animal) pre- and post-dosing with the NLRP3 inhibitor.
-
Aliquot the blood samples into culture tubes.
-
Stimulate the blood samples with LPS (e.g., for 24 hours) to induce NLRP3 inflammasome activation and IL-1β release.[1]
-
-
Endpoint Measurement:
-
Following stimulation, centrifuge the blood samples to separate the plasma.
-
Measure the concentration of IL-1β in the plasma using a sensitive immunoassay, such as a Single Molecule Array (Simoa) assay.[12]
-
Calculate the percentage of inhibition of IL-1β release compared to baseline (pre-dose) levels.[1]
-
Selectivity of Inhibition
An important aspect of NLRP3 inhibitor efficacy is selectivity. In vitro pharmacological studies have indicated that Selnoflast is a selective inhibitor of the NLRP3 inflammasome, with no reported inhibitory activity on the NLRC4 or AIM2 inflammasomes.[1][2] This selectivity is crucial as it may reduce the potential for off-target effects and broader immunosuppression.
Clinical Insights
A Phase 1b study of Selnoflast in patients with moderate to severe active ulcerative colitis demonstrated that a 450 mg once-daily dose was well-tolerated and achieved plasma and tissue concentrations predicted to maintain 90% inhibition of IL-1β.[1][3] However, this did not translate into robust therapeutic effects in this patient population, suggesting that NLRP3 inhibition alone may not be sufficient to address the complex inflammatory environment of ulcerative colitis.[1][2][3] Selnoflast is also being investigated in clinical trials for other conditions, including Parkinson's disease and asthma.[11][13]
Conclusion
This compound is a potent and selective inhibitor of the NLRP3 inflammasome. Based on available in vitro data, its potency appears to be in the sub-micromolar range. While direct comparative studies are limited, the existing data provides a valuable benchmark for its efficacy relative to other NLRP3 inhibitors like MCC950 and Dapansutrile. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of this and other emerging NLRP3-targeting therapeutics. Further research, particularly head-to-head comparative studies under standardized conditions, will be essential to fully elucidate the relative efficacy of this compound and its potential as a therapeutic agent for NLRP3-driven diseases.
References
- 1. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selnoflast (RO7486967, RG-6418, IZD334) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 9. cdn-links.lww.com [cdn-links.lww.com]
- 10. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 11. Monte Rosa Presents AHA Data on NEK7 Degrader MRT-8102 | GLUE Stock News [stocktitan.net]
- 12. researchgate.net [researchgate.net]
- 13. alzdiscovery.org [alzdiscovery.org]
A Comparative Analysis of Selnoflast Potassium and Standard Anti-inflammatory Drugs
An In-depth Guide for Researchers and Drug Development Professionals
The landscape of anti-inflammatory therapeutics is evolving, with novel targeted therapies emerging to address the unmet needs of existing treatments. This guide provides a detailed comparison of Selnoflast potassium, a novel NLRP3 inflammasome inhibitor, and standard anti-inflammatory drugs, primarily Nonsteroidal Anti-inflammatory Drugs (NSAIDs) and corticosteroids. This objective analysis is supported by available experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and standard anti-inflammatory drugs lies in their mechanism of action. This compound offers a targeted approach by inhibiting a specific component of the innate immune system, while standard therapies exert a broader influence on inflammatory pathways.
This compound: Targeting the NLRP3 Inflammasome
This compound is an orally active, selective, and reversible small molecule inhibitor of the NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome.[1] The NLRP3 inflammasome is a multi-protein complex within the cytoplasm of immune cells that plays a crucial role in the innate immune response. Its activation by a wide range of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), triggers a cascade of inflammatory events.[2]
Upon activation, NLRP3 oligomerizes and recruits an adaptor protein called ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the cleavage and activation of caspase-1. Activated caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms, which are subsequently secreted from the cell to propagate the inflammatory response.[3] this compound intervenes in this pathway by directly binding to and inhibiting the NLRP3 protein, thereby preventing inflammasome assembly and the subsequent release of IL-1β and IL-18.[4]
References
- 1. academic.oup.com [academic.oup.com]
- 2. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Validating Selnoflast Potassium's Selectivity for the NLRP3 Inflammasome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Selnoflast potassium's performance with other selective NLRP3 inflammasome inhibitors, supported by available experimental data. The focus is on the validation of its selectivity for the NLRP3 inflammasome, a key multiprotein complex of the innate immune system involved in the release of pro-inflammatory cytokines like IL-1β and IL-18.
Comparative Analysis of NLRP3 Inflammasome Inhibitors
This compound (formerly RO7486967) is an orally active, potent, and reversible small molecule inhibitor of the NLRP3 inflammasome.[1] To objectively assess its selectivity, a comparison with other well-characterized NLRP3 inhibitors, MCC950 and Dapansutrile (OLT1177), is presented below.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected NLRP3 inhibitors. Lower IC50 values indicate higher potency.
| Compound | Target | Assay System | IC50 Value | Reference |
| This compound | NLRP3 (LPS-induced IL-1β release) | Porcine Peripheral Blood Mononuclear Cells (PBMCs) | 0.35 µM | [1] |
| MCC950 | NLRP3 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | 7.5 nM | [2][3] |
| MCC950 | NLRP3 | Human Monocyte-Derived Macrophages (HMDMs) | 8.1 nM | [3] |
| Dapansutrile (OLT1177) | NLRP3 (LPS/ATP-stimulated IL-1β secretion) | Murine Macrophage Cell Line (J774A.1) | ~50% inhibition at nanomolar concentrations | [4] |
Selectivity Profile Against Other Inflammasomes
A critical aspect of validating an NLRP3 inhibitor is to determine its specificity against other inflammasome complexes, such as NLRC4 and AIM2.
| Compound | NLRP3 Inhibition | NLRC4 Inhibition | AIM2 Inhibition | Reference |
| This compound | Yes | No (based on unpublished data) | No (based on unpublished data) | [5][6] |
| MCC950 | Yes | No | No | [2] |
| Dapansutrile (OLT1177) | Yes | No | No | [7] |
Experimental Protocols for Validating NLRP3 Selectivity
The following are detailed methodologies for key experiments typically cited in the validation of NLRP3 inflammasome inhibitor selectivity.
In Vitro Inflammasome Activation and Inhibition Assay
This assay is fundamental to determining the potency and selectivity of an inhibitor.
1. Cell Culture and Priming:
-
Murine bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs) are commonly used.
-
Cells are seeded in appropriate culture plates and primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.[8]
2. Inhibitor Treatment:
-
Following priming, cells are pre-incubated with a range of concentrations of the test inhibitor (e.g., this compound) for a specified period (e.g., 30-60 minutes).
3. Inflammasome Activation:
-
To assess NLRP3 inhibition, cells are stimulated with a known NLRP3 activator, such as:
-
ATP (e.g., 5 mM for 30-60 minutes) or
-
Nigericin (e.g., 5-10 µM for 30-60 minutes).
-
-
To determine selectivity, parallel experiments are conducted with activators for other inflammasomes:
-
NLRC4: Transfection with flagellin or infection with Salmonella typhimurium.
-
AIM2: Transfection with poly(dA:dT), a synthetic double-stranded DNA.
-
4. Measurement of Cytokine Release:
-
Cell culture supernatants are collected.
-
The concentration of secreted IL-1β or IL-18 is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
5. Data Analysis:
-
The IC50 value is calculated by plotting the percentage of inhibition of cytokine release against the inhibitor concentration.
ASC Speck Formation Assay
This imaging-based assay visualizes the assembly of the inflammasome complex.
1. Cell Transduction:
-
Macrophages are transduced with a retrovirus expressing an ASC-fluorescent protein fusion (e.g., ASC-mCherry).
2. Priming and Treatment:
-
Cells are primed with LPS and treated with the inhibitor as described above.
3. Inflammasome Activation:
-
Cells are stimulated with an appropriate inflammasome activator.
4. Microscopy:
-
The formation of fluorescent ASC specks, which are large signaling platforms formed upon inflammasome activation, is visualized using fluorescence microscopy.
5. Quantification:
-
The percentage of cells with ASC specks is quantified in the presence and absence of the inhibitor.
Visualizing the NLRP3 Signaling Pathway and Experimental Workflow
NLRP3 Inflammasome Activation Pathway
The following diagram illustrates the canonical two-signal activation model of the NLRP3 inflammasome, which is the target of this compound.
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Experimental Workflow for Validating Inhibitor Selectivity
The following diagram outlines a typical experimental workflow to assess the selectivity of an NLRP3 inhibitor like this compound.
Caption: Experimental workflow for determining the selectivity of an NLRP3 inflammasome inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P160 The first phase 2A proof-of-concept study of a selective NLRP3 inflammasome inhibitor, dapansutrile™ (OLT1177™), in acute gout | Annals of the Rheumatic Diseases [ard.bmj.com]
- 8. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
Selnoflast Potassium: A Novel NLRP3 Inhibitor in the Landscape of Ulcerative Colitis Treatment
A new investigational drug, Selnoflast potassium, a first-in-class, orally active, potent, and selective NLRP3 inflammasome inhibitor, has been evaluated in a phase 1b clinical trial for the treatment of moderate to severe active ulcerative colitis (UC). While the study demonstrated a favorable safety and tolerability profile, it did not show significant therapeutic efficacy in this patient population. This review provides a comprehensive analysis of the available clinical trial data for this compound and compares its performance with established UC therapies, Mesalazine and Tofacitinib, supported by experimental data and detailed methodologies.
Comparative Analysis of Clinical Trial Data
To provide a clear comparison, the following tables summarize the key efficacy and safety data from the clinical trials of this compound, Mesalazine, and Tofacitinib in patients with ulcerative colitis.
Table 1: Efficacy Data Comparison
| Drug | Trial | Primary Efficacy Endpoint | Result |
| This compound | Phase 1b (N=19) | Change from baseline in IL-1β related gene signature in sigmoid colon tissue | No robust differences between treatment arms.[1] |
| Mesalazine | ASCEND I & II (Combined analysis, moderate UC, N=391) | Mucosal healing (endoscopy subscore of 0 or 1) at week 6 | 4.8 g/day : 80%2.4 g/day : 68% (P=0.012)[2] |
| Tofacitinib | OCTAVE Induction 1 (N=598) | Remission at 8 weeks | 10 mg BID: 18.5%Placebo: 8.2% (P=0.007)[3] |
| Tofacitinib | OCTAVE Induction 2 (N=541) | Remission at 8 weeks | 10 mg BID: 16.6%Placebo: 3.6% (P<0.001)[3] |
| Tofacitinib | OCTAVE Sustain (N=593) | Remission at 52 weeks | 5 mg BID: 34.3%10 mg BID: 40.6%Placebo: 11.1% (P<0.001 for both)[3] |
Table 2: Safety Data Comparison
| Drug | Trial | Common Adverse Events | Serious Adverse Events |
| This compound | Phase 1b | Well-tolerated with mainly mild AEs.[4] | No serious or severe AEs reported.[4] |
| Mesalazine | ASCEND I & II | Similar incidence and type of AEs compared to control. Well-tolerated. | Low rate of discontinuations due to adverse events (1%). |
| Tofacitinib | OCTAVE Induction 1 & 2 | Overall infection rates higher with tofacitinib than placebo. | Serious infection rates higher with tofacitinib than placebo.[3] |
| Tofacitinib | OCTAVE Sustain | Rates of overall infection and herpes zoster infection higher with tofacitinib than placebo. | Rate of serious infection was similar across the three treatment groups.[3] |
Mechanism of Action: Targeting the NLRP3 Inflammasome
This compound exerts its effect by inhibiting the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[4][5] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation by various stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[5][6] In ulcerative colitis, the NLRP3 inflammasome is thought to be a driver of the chronic inflammation that damages the colon.[1] By selectively blocking this pathway, this compound aims to reduce the production of these key inflammatory mediators.
Caption: Signaling pathway of the NLRP3 inflammasome and the inhibitory action of this compound.
Experimental Protocols
This compound Phase 1b Trial in Ulcerative Colitis
-
Study Design: A randomized, double-blind, placebo-controlled Phase 1b study.[7]
-
Participants: 19 adults with a diagnosis of moderate to severe active ulcerative colitis.[7]
-
Intervention: Patients were randomized in a 2:1 ratio to receive either 450 mg of this compound or a placebo orally once daily for 7 days.[7]
-
Primary Outcome Measures: The primary objectives were to assess the safety and tolerability of this compound. Pharmacokinetics (PK) and pharmacodynamics (PD) were also evaluated.[7]
-
Key Assessments:
-
Safety and tolerability were monitored through the recording of adverse events.
-
Blood samples were collected to determine the plasma concentrations of Selnoflast.
-
Sigmoid colon biopsies and stool samples were collected at baseline and at the end of treatment to analyze various pharmacodynamic markers, including an IL-1β-related gene signature.[4][7]
-
Tofacitinib OCTAVE Clinical Trial Program
-
Study Design: The OCTAVE program consisted of two identical 8-week induction trials (OCTAVE Induction 1 and 2), a 52-week maintenance trial (OCTAVE Sustain), and an open-label, long-term extension study (OCTAVE Open).[8][9]
-
Participants: Adult patients with moderately to severely active ulcerative colitis.
-
Intervention:
-
Primary Outcome Measures:
-
Key Assessments: Efficacy was assessed using the Mayo score, which includes stool frequency, rectal bleeding, findings on endoscopy, and a physician's global assessment. Safety was monitored throughout the trials.
Mesalazine ASCEND I & II Trials
-
Study Design: Two six-week, multicenter, randomized, double-blind, controlled trials.[10][11]
-
Participants: Adult patients with mildly to moderately active ulcerative colitis.
-
Intervention: Patients were randomly assigned to receive either delayed-release oral mesalamine 2.4 g/day (400 mg tablets) or 4.8 g/day (800 mg tablets).[10][11]
-
Primary Outcome Measure: The primary efficacy endpoint was overall improvement (treatment success), defined as complete remission or a clinical response to therapy from baseline to week 6.[10][12]
-
Key Assessments: Efficacy was evaluated based on clinical assessments. Safety was monitored through the recording of adverse events and laboratory evaluations.[10][12]
Experimental Workflow: this compound Phase 1b Trial
Caption: Experimental workflow of the this compound Phase 1b clinical trial in ulcerative colitis.
Conclusion
The Phase 1b study of this compound in patients with moderate to severe ulcerative colitis established its safety and tolerability and confirmed target engagement by inhibiting the NLRP3 inflammasome. However, this did not translate into a significant clinical benefit in this small, short-term study.[5] In contrast, established therapies like Mesalazine and Tofacitinib have demonstrated efficacy in inducing and maintaining remission in patients with ulcerative colitis, albeit with different safety profiles.
The findings from the this compound trial suggest that while NLRP3 inhibition is a scientifically rational approach, its role in the complex inflammatory cascade of ulcerative colitis may be more nuanced than initially hypothesized, or that longer treatment durations or different patient populations may be required to observe a therapeutic effect. Further research is warranted to explore the full potential of this novel mechanism of action in inflammatory bowel disease. Researchers and drug development professionals should consider these findings when designing future studies for NLRP3 inhibitors and in the broader context of developing novel therapies for ulcerative colitis.
References
- 1. Sensing low intracellular potassium by NLRP3 results in a stable open structure that promotes inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomised clinical trial: delayed-release oral mesalazine 4.8 g/day vs. 2.4 g/day in endoscopic mucosal healing--ASCEND I and II combined analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Safety and efficacy of tofacitinib for treatment of ulcerative colitis: final analysis of OCTAVE Open, an open‐label, long‐term extension study with up to 7.0 years of treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delayed-release oral mesalamine 4.8 g/day (800 mg tablets) compared with 2.4 g/day (400 mg tablets) for the treatment of mildly to moderately active ulcerative colitis: The ASCEND I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Delayed-release oral mesalamine at 4.8 g/day (800 mg tablet) for the treatment of moderately active ulcerative colitis: the ASCEND II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. login.medscape.com [login.medscape.com]
A Comparative Meta-Analysis of NLRP3 Inflammasome Inhibitors: Spotlight on Selnoflast Potassium
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, making it a prime therapeutic target.[1][2] This has spurred the development of numerous small molecule inhibitors targeting the NLRP3 inflammasome. This guide provides a comparative analysis of Selnoflast potassium (RO7486967), a selective and reversible NLRP3 inhibitor, alongside other notable inhibitors in clinical and preclinical development, including Dapansutrile (OLT1177) and MCC950.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leading to the transcriptional upregulation of NLRP3 and pro-IL-1β.[1][2][3] The second signal, triggered by a variety of stimuli such as ATP, crystalline structures, and microbial toxins, leads to the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[1] This assembly facilitates the cleavage of pro-caspase-1 into its active form, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.
References
- 1. Phase 1B, Randomized, Double-Blinded, Dose Escalation, Single-Center, Repeat Dose Safety and Pharmacodynamics Study of the Oral NLRP3 Inhibitor Dapansutrile in Subjects With NYHA II–III Systolic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. firstwordpharma.com [firstwordpharma.com]
Selnoflast Potassium vs. Non-Specific Inflammation Inhibitors: A Comparative Guide for Researchers
In the landscape of anti-inflammatory therapeutics, the emergence of targeted therapies offers a paradigm shift from the broad-spectrum activity of traditional non-specific inhibitors. This guide provides a detailed comparison of Selnoflast, a selective NLRP3 inflammasome inhibitor, with conventional non-specific inflammation inhibitors, primarily Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by available experimental data to delineate the advantages of a targeted approach in modulating inflammatory pathways.
Executive Summary
Selnoflast represents a new class of anti-inflammatory agents that specifically target the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome, a key driver of pro-inflammatory cytokine production. In contrast, non-specific inflammation inhibitors, such as NSAIDs, exert their effects through the broad inhibition of cyclooxygenase (COX) enzymes. This fundamental difference in mechanism underpins the potential advantages of Selnoflast in terms of specificity, reduced off-target effects, and a more favorable safety profile. While direct head-to-head clinical trial data is limited, preclinical and early-phase clinical studies of Selnoflast, alongside extensive data on NSAIDs, allow for a robust comparative analysis.
Mechanism of Action: A Tale of Two Pathways
The distinct mechanisms of action of Selnoflast and non-specific inflammation inhibitors are central to their differing pharmacological profiles.
Selnoflast: Precision Targeting of the NLRP3 Inflammasome
Selnoflast is an orally active, potent, selective, and reversible small molecule inhibitor of the NLRP3 inflammasome.[1][2] The NLRP3 inflammasome is a multi-protein complex within the cytoplasm of immune cells that responds to a wide array of danger signals, including pathogens and cellular stress.[3] Its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms.[1][2] By directly inhibiting the NLRP3 protein, Selnoflast effectively blocks this inflammatory cascade at its source.[1][2]
Non-Specific Inflammation Inhibitors: Broad COX Enzyme Inhibition
NSAIDs, such as ibuprofen and diclofenac, function by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] However, prostaglandins also play crucial roles in various physiological "housekeeping" functions, such as protecting the gastric mucosa and maintaining renal blood flow.[4] Non-selective NSAIDs inhibit both COX-1 and COX-2, leading to a reduction in inflammation but also to a range of well-documented side effects.[4]
Comparative Efficacy: A Focus on Inflammatory Markers
While direct comparative efficacy trials between Selnoflast and NSAIDs are not yet available, we can infer potential advantages from their distinct mechanisms and available data.
Selnoflast: Targeted Reduction of Key Pro-inflammatory Cytokines
A Phase 1b study in patients with moderate to severe active ulcerative colitis demonstrated that Selnoflast was well-tolerated and achieved plasma and tissue concentrations predicted to be effective.[1][2] A key finding was the robust inhibition of IL-1β release in an ex vivo whole blood stimulation assay.[1] Following a 450 mg daily dose, there was a greater than 95% inhibition of IL-1β release from 30 minutes up to 10 hours post-dose.[1] However, the study did not show significant changes in plasma IL-18 levels or in an IL-1-related gene signature in sigmoid colon tissue, suggesting that in this specific disease context, other inflammatory pathways may also play a significant role.[1][2]
NSAIDs: Broad Suppression of Prostaglandins and Downstream Effects
NSAIDs effectively reduce inflammation by inhibiting prostaglandin synthesis.[4] Some studies suggest that NSAIDs, particularly the fenamate class, can also inhibit the NLRP3 inflammasome, though this effect may be independent of COX inhibition.[5] For instance, diclofenac has been shown to increase hepatic IL-1β mRNA expression and plasma IL-1β levels in a mouse model of liver injury, indicating a complex interplay between COX inhibition and cytokine regulation.[6]
Table 1: Comparative Efficacy Data (Based on available studies)
| Parameter | Selnoflast (in Ulcerative Colitis) | Non-Specific NSAIDs (General) | Data Source |
| Primary Target | NLRP3 Inflammasome | COX-1 and COX-2 Enzymes | [1][2][4] |
| Effect on IL-1β | >95% inhibition in ex vivo whole blood assay | Variable; can be pro- or anti-inflammatory depending on context | [1][6] |
| Effect on IL-18 | No significant change in plasma levels | Limited direct comparative data | [1] |
| Effect on Prostaglandins | No direct effect | Potent inhibition | [4] |
Note: The data presented for Selnoflast and NSAIDs are from separate studies and not from a direct head-to-head comparison.
Safety and Tolerability: The Advantage of Specificity
The primary advantage of a targeted therapy like Selnoflast is the potential for an improved safety profile due to the avoidance of off-target effects.
Selnoflast: A Favorable Early Safety Profile
In the Phase 1b study in ulcerative colitis patients, Selnoflast was well-tolerated.[1][2] The majority of adverse events were mild, with headache and dyspepsia being the most frequently reported.[1] No serious adverse events were reported during the study.[1][2]
Non-Specific NSAIDs: A Well-Documented Spectrum of Adverse Effects
The non-specific inhibition of COX-1 by traditional NSAIDs is associated with a range of adverse effects, primarily affecting the gastrointestinal tract.[4] These can include dyspepsia, ulcers, and bleeding.[4] Furthermore, both non-selective and COX-2 selective NSAIDs have been linked to an increased risk of cardiovascular events, including myocardial infarction and stroke, as well as renal complications.[4]
Table 2: Comparative Safety Profile
| Adverse Effect Category | Selnoflast (in Ulcerative Colitis) | Non-Specific NSAIDs (General) | Data Source |
| Gastrointestinal | Mild dyspepsia reported | Dyspepsia, ulcers, bleeding | [1][4] |
| Cardiovascular | No significant cardiovascular AEs reported in early trials | Increased risk of myocardial infarction and stroke | [1][4] |
| Renal | No significant renal AEs reported in early trials | Can cause acute kidney injury and chronic kidney disease | [1][4] |
| Most Common AEs | Headache, dyspepsia | Dyspepsia, nausea, heartburn | [1][4] |
Experimental Protocols
Selnoflast: Ex Vivo Whole Blood Stimulation Assay for IL-1β Measurement
The assessment of Selnoflast's target engagement and pharmacodynamic effect on IL-1β production was conducted using an ex vivo whole blood stimulation assay.[1]
Methodology:
-
Blood Collection: Whole blood samples were collected from study participants at various time points before and after Selnoflast administration.
-
LPS Stimulation: The whole blood samples were stimulated with lipopolysaccharide (LPS) to prime the NLRP3 inflammasome.[1][7]
-
ATP Stimulation: Following LPS priming, adenosine 5'-triphosphate (ATP) was added to activate the NLRP3 inflammasome, leading to caspase-1 activation and subsequent IL-1β release.[7]
-
Cytokine Measurement: The concentration of secreted IL-1β in the plasma supernatant was measured using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).[7]
-
Data Analysis: The percentage of inhibition of IL-1β release was calculated by comparing the post-dose values to the baseline (pre-dose) values for each participant.[1]
Conclusion
Selnoflast, as a selective NLRP3 inflammasome inhibitor, presents a promising, targeted approach to treating inflammatory diseases. Its mechanism of action, focused on a specific and critical node in the inflammatory cascade, offers the potential for high efficacy with a more favorable safety profile compared to non-specific inflammation inhibitors like NSAIDs. While further head-to-head comparative studies are necessary to definitively establish its superiority, the available data strongly suggests that the precision of Selnoflast could translate into significant clinical advantages for patients with a range of inflammatory conditions. The detailed understanding of its mechanism and the robust methods for assessing its pharmacodynamic effects provide a solid foundation for its continued development and evaluation in the clinical setting.
References
- 1. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of diclofenac on prostaglandin E and hyaluronic acid production by human synovial fibroblasts stimulated with interleukin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of immune-related factors in diclofenac-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole blood assay as a model for in vitro evaluation of inflammasome activation and subsequent caspase-mediated interleukin-1 beta release - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Selnoflast Potassium and Other NLRP3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical target for a host of inflammatory diseases. Its activation leads to the release of potent pro-inflammatory cytokines, IL-1β and IL-18, driving the inflammatory cascade in numerous conditions. This guide provides an objective comparison of the in vivo efficacy of Selnoflast (RO7486967) potassium, a clinical-stage NLRP3 inhibitor, with other notable NLRP3 antagonists, supported by available experimental data.
Overview of NLRP3 Inflammasome Signaling
The activation of the NLRP3 inflammasome is a two-step process. The first, a "priming" signal, typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leads to the upregulation of NLRP3 and pro-IL-1β expression. The second "activation" signal, triggered by a wide array of stimuli including ATP, crystalline substances, and toxins, leads to the assembly of the NLRP3 inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the cleavage of pro-caspase-1 into its active form, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.
Caption: NLRP3 Inflammasome Signaling Pathway and Point of Inhibition.
Comparative In Vivo Efficacy of NLRP3 Antagonists
The following table summarizes the available in vivo efficacy data for Selnoflast potassium and other prominent NLRP3 inhibitors in various preclinical models of inflammation. It is important to note that direct head-to-head comparative studies are limited, and thus, comparisons are drawn from individual studies.
| Compound | Animal Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| This compound (RO7486967) | Ulcerative Colitis (Human Phase 1b) | 450 mg, once daily, oral | Well-tolerated; achieved plasma and tissue concentrations predicted to inhibit NLRP3. Reduced IL-1β production in ex vivo stimulated whole blood. No significant therapeutic effect on clinical endpoints in this study.[1][2] | [1][2] |
| Parkinson's Disease (Human Phase 1b) | 200 mg, twice daily, oral | Study to investigate safety, tolerability, pharmacokinetics, and pharmacodynamics.[3] | [3] | |
| Cholesterol Crystal-Induced Inflammation (in vitro) | N/A | Less potent than MRT-8102 in inhibiting NLRP3 inflammasome activation.[4] | [4] | |
| MCC950 | LPS-Induced Systemic Inflammation (Mouse) | 10 mg/kg, i.p. | Ameliorated cognitive impairment and suppressed hippocampal NLRP3 inflammasome activation, IL-1β, and IL-18 secretion. | |
| Muckle-Wells Syndrome (Mouse Model) | 40 mg/kg | Prevented neonatal lethality. | ||
| Gout (MSU-Induced Peritonitis, Mouse) | 40 mg/kg, i.p. | Efficiently suppressed MSU-induced IL-1β production and neutrophil influx. | ||
| CY-09 | Gout (MSU-Induced Peritonitis, Mouse) | 40 mg/kg, i.p. | Efficiently suppressed MSU-induced IL-1β production and neutrophil influx, comparable to MCC950. | |
| Cryopyrin-Associated Periodic Syndromes (CAPS) (Mouse Model) | N/A | Demonstrated preventive and therapeutic efficacy. | ||
| Dapansutrile (OLT1177) | Gouty Arthritis (MSU-Induced, Mouse) | 600 mg/kg | Reduced joint inflammation, inflammatory cell infiltration, and synovial levels of IL-1β and IL-6.[5] | [5] |
| Myocardial Ischemia-Reperfusion Injury (Mouse) | 6-600 mg/kg | Dose-dependently reduced infarct size and preserved left ventricular fractional shortening. | ||
| GDC-2394 | Gouty Arthritis (Rat) | N/A | Reduced paw swelling and pain. | |
| Acute Peritonitis (Mouse) | 0.1-10 mg/kg, p.o. | Dose-dependent decrease in peritoneal IL-1β concentrations. |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of findings. Below are representative protocols for commonly used models in the evaluation of NLRP3 inhibitors.
LPS-Induced Systemic Inflammation in Mice
This model is widely used to assess the systemic inflammatory response and the efficacy of anti-inflammatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. forpatients.roche.com [forpatients.roche.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]
Characterizing the differential effects of Selnoflast potassium and other inhibitors
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), making it a prime therapeutic target. This guide provides a comparative analysis of Selnoflast potassium (RO7486967), a novel NLRP3 inhibitor, and other prominent inhibitors, offering a detailed examination of their differential effects supported by experimental data.
Differentiated Effects of NLRP3 Inflammasome Inhibitors
The landscape of NLRP3 inhibitors is diverse, with compounds exhibiting distinct mechanisms of action, potency, and selectivity. This compound is a selective and reversible small molecule inhibitor of the NLRP3 inflammasome.[1][2] Preclinical and clinical studies have begun to elucidate its profile in comparison to other well-characterized inhibitors.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and a selection of other NLRP3 inhibitors. It is important to note that these values are often determined using different experimental systems, which can influence the results.
| Inhibitor | Target/Assay | Cell Type | IC50 | Reference(s) |
| This compound | IL-1β release | Porcine PBMCs | 0.35 µM | [3] |
| MCC950 | NLRP3-dependent ASC oligomerization / IL-1β release | Mouse BMDMs | 7.5 nM | [4] |
| IL-1β release | Human MDMs | 8.1 nM | [4] | |
| Dapansutrile (OLT1177) | IL-1β and IL-18 release | J774 Macrophages | 1 nM | [5] |
| CY-09 | NLRP3 ATPase activity | Purified NLRP3 | 0.1 - 1 µM | [6] |
| NLRP3 Binding (Kd) | - | 500 nM | [7] | |
| Oridonin | NLRP3 activity | - | 0.75 µM | [4] |
| Tranilast | NLRP3 inflammasome activation | Macrophages | - | [8] |
| INF39 | NLRP3 inflammasome | - | 10 µM | [9] |
Signaling Pathways and Mechanisms of Action
NLRP3 inflammasome activation is a multi-step process, providing several points for therapeutic intervention. The following diagram illustrates the canonical NLRP3 activation pathway and highlights the targets of various inhibitors.
Caption: Canonical NLRP3 inflammasome activation pathway and inhibitor targets.
This compound is characterized as a selective and reversible inhibitor of the NLRP3 inflammasome.[10] It has been shown to not inhibit other inflammasomes like AIM2 or NLRC4.[1] In a preclinical model, the NEK7 degrader MRT-8102 was found to be more potent than selnoflast in inhibiting cholesterol crystal-induced NLRP3 inflammasome activation.[11]
Other inhibitors target different aspects of the inflammasome complex. MCC950, a widely studied NLRP3 inhibitor, directly binds to the NACHT domain of NLRP3, inhibiting its ATPase activity and subsequent ASC oligomerization.[4] CY-09 also targets the ATPase activity of NLRP3.[6] Oridonin covalently modifies a cysteine residue in the NACHT domain of NLRP3, which blocks the interaction between NLRP3 and NEK7, a crucial step for inflammasome assembly.[12] Dapansutrile (OLT1177) is reported to inhibit the interaction between NLRP3 and ASC, thereby preventing ASC oligomerization.[5][13] Tranilast also directly targets NLRP3 to suppress its oligomerization.[8]
Experimental Workflows
The characterization of NLRP3 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and mechanism of action. A general experimental workflow is depicted below.
Caption: General experimental workflow for characterizing NLRP3 inhibitors.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize NLRP3 inflammasome inhibitors. Specific details may vary between laboratories and studies.
IL-1β Release Assay
This assay quantifies the amount of secreted IL-1β, a primary downstream effector of NLRP3 inflammasome activation.
-
Cell Culture and Priming:
-
Seed immune cells, such as human peripheral blood mononuclear cells (PBMCs), THP-1 monocytes, or bone marrow-derived macrophages (BMDMs), in a 96-well plate.[14][15]
-
Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to upregulate the expression of pro-IL-1β and NLRP3.[14][15]
-
-
Inhibitor Treatment and NLRP3 Activation:
-
Quantification:
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-1β in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Caspase-1 Activity Assay
This assay measures the enzymatic activity of caspase-1, the protease responsible for cleaving pro-IL-1β and pro-IL-18.
-
Sample Preparation:
-
Culture, prime, and treat cells with inhibitors and NLRP3 activators as described in the IL-1β release assay.
-
Lyse the cells to release intracellular contents, including active caspase-1. Alternatively, cell supernatants can be used to measure released caspase-1 activity.[18]
-
-
Assay Procedure:
-
Use a commercially available fluorometric or colorimetric caspase-1 assay kit. These kits typically utilize a specific caspase-1 substrate (e.g., YVAD-AFC or YVAD-pNA).
-
Incubate the cell lysate or supernatant with the substrate.
-
Measure the fluorescence or absorbance using a plate reader. The signal is proportional to the caspase-1 activity.[18]
-
A luminogenic-based assay, such as the Caspase-Glo® 1 Inflammasome Assay, can also be used for a homogeneous, single-reagent-addition format.[17][19]
-
ASC Oligomerization Assay
This assay visualizes or quantifies the formation of ASC specks, a hallmark of inflammasome activation.
-
Sample Preparation and Cross-linking:
-
After cell stimulation, lyse the cells in a buffer containing a cross-linking agent such as disuccinimidyl suberate (DSS).[20] This stabilizes the ASC oligomers.
-
-
Western Blotting:
-
Immunofluorescence Microscopy:
-
Alternatively, fix and permeabilize the stimulated cells.
-
Stain with an anti-ASC antibody followed by a fluorescently labeled secondary antibody.
-
Visualize the formation of large, perinuclear ASC specks using a fluorescence microscope.[22]
-
Conclusion
This compound is a promising selective and reversible inhibitor of the NLRP3 inflammasome. While direct comparative data with a wide range of other inhibitors in standardized assays is still emerging, the available information suggests it is a potent inhibitor of IL-1β release. The field of NLRP3 inhibition is rapidly evolving, with numerous compounds in preclinical and clinical development. The experimental protocols outlined in this guide provide a framework for the continued characterization and comparison of these important therapeutic candidates. Further research will be crucial to fully delineate the differential effects of this compound and other inhibitors, ultimately guiding their clinical application in a variety of inflammatory diseases.
References
- 1. A Streamlined Method for Detecting Inflammasome-Induced ASC Oligomerization Using Chemical Crosslinking | Springer Nature Experiments [experiments.springernature.com]
- 2. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CY 09 | Inflammasomes | Tocris Bioscience [tocris.com]
- 8. Tranilast directly targets NLRP3 to treat inflammasome‐driven diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dapansutrile | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. youtube.com [youtube.com]
- 15. Differential requirement for the activation of the inflammasome for processing and release of IL-1β in monocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 19. A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of Selnoflast Potassium: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of selnoflast potassium (CAS No: 2260969-37-5), a non-steroidal anti-inflammatory drug and NLRP3 inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating this compound as a potentially hazardous chemical waste, is mandated.
Core Principle: Precautionary Handling
Given the lack of comprehensive public data on the specific toxicity and environmental impact of this compound, all waste containing this compound must be managed as hazardous chemical waste. This approach minimizes risk and ensures the highest safety standards. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.
Waste Segregation and Collection
Proper segregation of waste streams is critical to ensure safe handling and disposal. The following table outlines the procedures for different types of waste containing this compound.
| Waste Type | Container Requirements | Disposal Procedure |
| Solid this compound | Clearly labeled, sealed, and chemically compatible container (e.g., amber glass or polyethylene bottle). | Collect for hazardous waste pickup. Do not mix with other solid wastes unless compatibility is confirmed. |
| Solutions of this compound | Clearly labeled, sealed, and chemically compatible container (e.g., High-Density Polyethylene (HDPE) carboy). The solvent must be indicated on the label. | Collect as liquid hazardous waste. Segregate based on the solvent (e.g., halogenated vs. non-halogenated). |
| Contaminated Labware (e.g., pipette tips, gloves, weighing boats) | Labeled, puncture-resistant container lined with a chemically resistant bag. | Collect as solid hazardous waste. |
| Empty this compound Containers | Original container. | Triple rinse with a suitable solvent. The first rinseate must be collected as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal depending on local regulations and the solvent used. Deface the label before disposing of the empty container in regular trash or recycling. |
| Spill Cleanup Materials | Sealed, labeled, and chemically compatible container. | All materials used to clean a spill of this compound must be treated as hazardous waste. |
Step-by-Step Disposal Protocol for this compound Waste
The following workflow outlines the necessary steps for the safe disposal of this compound from the point of generation to final pickup.
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of aerosolization.
-
Secure the Area: Restrict access to the spill area.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.
-
Containment: For liquid spills, contain the spill using absorbent pads or other suitable materials. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Cleanup:
-
Solid Spills: Carefully scoop the material into a designated hazardous waste container.
-
Liquid Spills: Use absorbent material to collect the spilled liquid and place it in a designated hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent or detergent solution, and collect the cleaning materials as hazardous waste.
-
Documentation: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.
The logical relationship for spill response is outlined in the following diagram:
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible management of this compound waste, fostering a secure laboratory environment and upholding environmental stewardship.
Navigating the Safe Handling of Selnoflast Potassium: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the novel NLRP3 inhibitor, Selnoflast potassium, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes current knowledge and best practices. It is critical to obtain the official SDS from your supplier before commencing any work with this compound.
Immediate Safety Concerns and Required Personal Protective Equipment
This compound is an experimental drug, and as such, comprehensive hazard information is limited. Clinical trial data indicates potential risks in humans, including allergic reactions, an increased likelihood of infection, potential for mild liver function abnormalities, and a possible reduction in vaccine efficacy.[1] Therefore, caution and adherence to stringent safety protocols are essential.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following table outlines recommended PPE based on general best practices for handling chemical compounds of unknown toxicity.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes, dust, and unforeseen reactions. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Glove integrity should be checked before each use. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation exposure, especially when handling the powdered form. |
Operational Plan: From Receipt to Disposal
A clear and logical workflow is crucial for the safe handling of this compound in a laboratory setting. The following diagram outlines the key steps, from receiving the compound to its final disposal.
Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product received matches the order specifications.
-
Store this compound according to the supplier's instructions. A supplier of this compound recommends storing the powder at -20°C for up to 3 years and in solvent at -80°C for 6 months.[2]
2. Handling and Experimentation:
-
Always handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid generating dust when working with the powdered form.
-
For solution preparation, add the solvent to the solid slowly to prevent splashing.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean the spill.
-
For small powder spills, gently cover with an absorbent material and then carefully scoop into a labeled waste container.
-
For liquid spills, absorb with a non-reactive absorbent material and place in a sealed container for disposal.
-
Thoroughly decontaminate the spill area.
4. Decontamination and Disposal:
-
All contaminated materials, including gloves, disposable lab coats, and absorbent materials, should be collected in a designated, labeled hazardous waste container.
-
Dispose of all waste in accordance with local, state, and federal regulations. Do not pour chemical waste down the drain unless explicitly approved.[3]
-
Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Emergency Procedures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
It is imperative to have the Safety Data Sheet (SDS) readily available for emergency responders.
This guidance provides a framework for the safe handling of this compound. However, it is not a substitute for the detailed information contained within a manufacturer- or supplier-provided SDS. Researchers, scientists, and drug development professionals are urged to obtain and thoroughly review the official SDS before working with this compound to ensure the highest standards of laboratory safety.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
